Product packaging for Perfluoro-3,6,9-trioxadecanoic acid(Cat. No.:CAS No. 151772-59-7)

Perfluoro-3,6,9-trioxadecanoic acid

Cat. No.: B118842
CAS No.: 151772-59-7
M. Wt: 412.06 g/mol
InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N
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Description

Perfluoro-3,6,9-trioxadecanoic acid is a fluorinated surfactant and building block of significant interest in advanced materials research. Its molecular structure, featuring a perfluorinated polyether chain tipped with a carboxylic acid group, makes it a compound of high value for investigating surface activity and chemical functionalization under demanding conditions. The compound is utilized in the development of specialty materials, where its unique properties can contribute to the creation of hydrophobic and oleophobic surfaces. Researchers also employ it as a precursor for synthesizing more complex fluorinated molecules, leveraging the reactivity of the carboxylic acid group for further chemical modification. This compound is provided exclusively for laboratory research purposes. It is strictly for use in controlled settings and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HF13O5 B118842 Perfluoro-3,6,9-trioxadecanoic acid CAS No. 151772-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3(OCF2CF2)2OCF2COOH, C7HF13O5
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380837
Record name Perfluoro-3,6,9-trioxadecanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151772-59-7
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Perfluoro-3,6,9-trioxadecanoic Acid: A Physicochemical and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6,9-trioxadecanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals characterized by their exceptional stability and unique properties. As research into the environmental and biological impact of PFAS continues to grow, a thorough understanding of the physicochemical characteristics of individual compounds is paramount. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a visualization of a key biological pathway potentially affected by structurally similar PFAS compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of publicly available experimental data.

PropertyValueSource
Molecular Formula C₇HF₁₃O₅[1]
Molecular Weight 412.06 g/mol [1]
CAS Number 151772-59-7[1]
IUPAC Name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid[1]
SMILES C(=O)(C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F)O[1]
InChI Key GNQWOKPKDHCUSB-UHFFFAOYSA-N[1]
Physical State Clear liquid (at room temperature)[2]
Boiling Point 170-171 °C[2]
Melting Point Data not available[3]
Density 1.8 g/cm³
Water Solubility Data not available[3]
Vapor Pressure Data not available[3]
pKa (Predicted) 0.21 ± 0.10
Henry's Law Constant Data not available

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the behavior of a chemical substance. Below are detailed methodologies for key experiments relevant to the characterization of this compound and other PFAS compounds.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination.[4]

  • Ebulliometer Method: This method involves measuring the boiling temperature of the substance by enclosing it in a specialized apparatus called an ebulliometer, which allows for precise temperature control and observation of the boiling process.

  • Dynamic Method: This technique involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[4]

  • Siwoloboff Method: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[5][6]

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid and vapor phases are in equilibrium under a given pressure.[7]

General Procedure (Siwoloboff Method):

  • A small sample of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The fusion tube is attached to a thermometer and heated in a controlled manner using a Thiele tube or a similar heating apparatus.[5][6]

  • The temperature is slowly increased until a steady stream of bubbles is observed emerging from the capillary tube.

  • The heat source is removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For liquids like this compound, several methods are applicable.[8][9][10][11]

  • Hydrometer: A calibrated, weighted glass float is placed in the liquid. The density is read directly from the scale on the hydrometer stem at the point where it emerges from the liquid.[8]

  • Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the frequency of oscillation, which is dependent on the mass of the liquid in the tube.[8]

  • Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[8]

General Procedure (Pycnometer Method):

  • A clean, dry pycnometer is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Acid Dissociation Constant (pKa) (OECD Guideline 112 & ¹⁹F-NMR Spectroscopy)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a sensitive method for pKa determination.[12][13][14][15][16][17][18][19]

General Procedure (¹⁹F-NMR Titration):

  • A series of buffered solutions of this compound are prepared across a range of pH values.

  • The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift of the fluorine atoms, particularly those close to the carboxylic acid group, is sensitive to the protonation state of the acid.[12][13][14]

  • The change in the ¹⁹F chemical shift is plotted against the pH of the solution.

  • The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at which the acid is 50% dissociated.[12]

Analytical Detection in Environmental and Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of PFAS, including this compound, in various samples due to its high sensitivity and selectivity.[20][21][22][23][24]

General Workflow for Water Sample Analysis:

  • Sample Preparation: Water samples are typically pre-concentrated using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges to isolate the PFAS analytes and remove matrix interferences.[21]

  • Chromatographic Separation: The extracted analytes are injected into a liquid chromatograph. A C18 or similar reversed-phase column is commonly used to separate the different PFAS based on their polarity and chain length.[20][22]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly specific and sensitive quantification.[21][23]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.

Biological Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not yet extensively documented, studies on structurally similar and widely researched PFAS, such as perfluorooctanoic acid (PFOA), have revealed interactions with key cellular signaling pathways. These findings provide a valuable framework for understanding the potential biological effects of other PFAS. One such pathway is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway , which plays a crucial role in lipid metabolism.[25][26][27][28][29]

Below is a diagram illustrating the generalized PPARα signaling pathway that can be activated by ligands such as PFOA.

PPARa_Signaling_Pathway Figure 1: Generalized PPARα Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS PFAS (e.g., PFOA) PPARa_RXR_inactive PPARα-RXR (inactive complex) PFAS->PPARa_RXR_inactive Enters cell and binds to receptor PPARa_RXR_active PPARα-RXR-PFAS (active complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational change and nuclear translocation PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., genes for β-oxidation) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation Cellular_Response Altered Lipid Metabolism Proteins->Cellular_Response Leads to

References

In-Depth Technical Guide: Synthesis and Characterization of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFO3O4DA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic fluorinated organic compound with emerging interest in various scientific fields. Its unique properties, derived from a perfluorinated carbon chain interspersed with ether linkages, make it a subject of study in materials science, environmental science, and biomedicine. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals. Due to the limited availability of a detailed, peer-reviewed synthesis protocol in publicly accessible literature, this guide presents a generalized synthesis approach based on established methods for related perfluoroalkyl ether carboxylic acids. The guide also collates known physical and chemical properties and provides detailed characterization data, including predicted mass spectrometry values. Experimental workflows and plausible reaction pathways are visualized to facilitate a deeper understanding of this compound.

Introduction

This compound, also referred to as PFTODA, is a C7 perfluoroalkyl ether carboxylic acid.[1] Its molecular structure, featuring a seven-carbon fluorinated chain with three ether oxygen atoms, imparts a unique combination of hydrophobicity, lipophobicity, and chemical stability. The initial synthesis of this compound was reportedly first described in 2009 by Liu et al., involving a multi-step process of fluorination and hydrolysis.[1] Characterization of this compound has been accomplished using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[1]

Synthesis of this compound

Generalized Experimental Protocol:

Step 1: Oligomerization of Tetrafluoroethylene (TFE) with an Ether Initiator

In a suitable high-pressure reactor, dimethyl ether and tetrafluoroethylene are reacted. This reaction can be initiated by gamma-ray irradiation or a chemical initiator such as a peroxide. This step results in a mixture of ether-fluoroalkene adducts of varying chain lengths.

Step 2: Fluorination of Ether-Fluoroalkene Adducts

The mixture of adducts from the previous step is subjected to exhaustive fluorination. A common method for this is gas-phase fluorination using a fluorinating agent like cobalt(III) fluoride (CoF₃) supported on calcium fluoride (CaF₂) at elevated temperatures (e.g., ~440°C). This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds, yielding a mixture of perfluorinated ethers.

Step 3: Functionalization and Hydrolysis

The desired perfluorinated ether intermediate is isolated from the mixture, typically through fractional distillation. This intermediate is then functionalized to introduce a carboxylic acid group. This can be achieved through various methods, one of which involves reaction with a suitable reagent to form an acid fluoride or ester, followed by hydrolysis. For instance, the perfluorinated ether could be reacted with a functionalizing agent that introduces a -COF or -COOR group at the terminus. Subsequent hydrolysis with water or a suitable base, followed by acidification, yields the final this compound.

Step 4: Purification

The crude product is purified using techniques such as distillation or column chromatography to obtain the final product with high purity.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a variety of analytical techniques.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇HF₁₃O₅[1]
Molecular Weight 412.06 g/mol [1]
Appearance Clear liquid[2]
Boiling Point 170-171 °C[2]
CAS Number 151772-59-7[3]
Spectroscopic and Analytical Data

Detailed spectroscopic and analytical data are crucial for the unambiguous identification of this compound. While a comprehensive set of experimental data from a primary literature source is not available, predicted mass spectrometry data from public databases provides valuable information.

Table 2: Predicted Mass Spectrometry Data for this compound [4]

Adductm/z
[M+H]⁺412.96892
[M+Na]⁺434.95086
[M-H]⁻410.95436
[M+NH₄]⁺429.99546
[M+K]⁺450.92480

Table 3: Experimental LC-MS/MS Data for a Related Compound: Perfluoro-3,6,9-trioxatridecanoic acid (C₁₀HF₁₉O₅) [5]

ParameterValue
Instrument Exploris 240 Orbitrap Thermo Scientific
Ionization Mode ESI Negative
Precursor Adduct [M-H]⁻
Precursor m/z 560.9448
Collision Energy 15% (nominal)
Major Fragments (m/z) 350.9694, 234.9809, 134.9877

Note: This data is for a longer-chain analogue and is provided for illustrative purposes to indicate typical fragmentation patterns.

Visualizations

Plausible Synthesis Pathway

The following diagram illustrates a generalized synthetic route to this compound based on established methodologies for related compounds.

Synthesis_Pathway A Dimethyl Ether + Tetrafluoroethylene B Ether-Fluoroalkene Adducts A->B γ-ray or Peroxide Initiation C Perfluorinated Ether Intermediate B->C Fluorination (CoF₃/CaF₂) D Perfluoro-3,6,9-trioxadecanoyl Fluoride C->D Functionalization E This compound D->E Hydrolysis

Caption: Generalized synthesis pathway for this compound.

Experimental Workflow for Characterization

The logical flow for the characterization of the final product is depicted in the diagram below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Crude Product purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ea Elemental Analysis purification->ea purity Purity Assessment (e.g., HPLC) purification->purity analysis Structure Confirmation & Purity Determination nmr->analysis ms->analysis ea->analysis purity->analysis

References

Environmental Fate and Transport of Perfluoro-3,6,9-trioxadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Perfluoro-3,6,9-trioxadecanoic acid (PFO3TDA). As a member of the per- and polyfluoroalkyl substances (PFAS) class, and more specifically a perfluoroalkyl ether carboxylic acid (PFECA), PFO3TDA's unique chemical structure, characterized by the inclusion of ether linkages within the fluorinated carbon chain, influences its behavior and persistence in the environment. This document synthesizes available physicochemical data, explores its partitioning in various environmental compartments, discusses potential degradation pathways, and details relevant experimental and analytical methodologies.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental distribution. While specific experimental data for this compound is limited, the available information and predicted values are summarized in the table below.

PropertyValueSource
Molecular Formula C₇HF₁₃O₅PubChem[1]
Molecular Weight 412.06 g/mol PubChem[1], Smolecule[2]
Boiling Point 170-171 °CExfluor[3]
Predicted log Kow (XlogP3) 4.4PubChem[1]
Vapor Pressure Data not available
Henry's Law Constant Data not available

Environmental Fate and Transport

The environmental behavior of this compound is governed by its partitioning between air, water, soil, and biota, as well as its resistance to degradation.

Partitioning Behavior

Water: Due to their carboxylic acid functional group, PFECAs are expected to exist predominantly in their anionic form at typical environmental pH levels. This high water solubility contributes to their mobility in aquatic systems.

Air: While data on the vapor pressure and Henry's Law constant for this compound are not available, PFECAs are generally considered to have low volatility. However, they can be transported through the atmosphere via atmospheric particles and sea-spray aerosols.

Biota: Perfluoroalkyl ether carboxylic acids have demonstrated the potential for bioaccumulation in aquatic organisms[5][6][7]. Studies on various PFECAs suggest that bioaccumulation and trophic magnification potential may increase with the number of perfluorinated carbons and ether linkages[5][7][8].

Environmental Persistence and Degradation

This compound is expected to be highly persistent in the environment, a characteristic feature of PFAS compounds due to the strength of the carbon-fluorine bond[2][9][10][11].

Abiotic Degradation:

  • Photodegradation: Studies on PFECAs suggest that they can undergo degradation under certain conditions. For instance, reductive degradation by hydrated electrons, which can be generated by UV irradiation of water containing specific solutes, has been shown to break down PFECAs. The primary degradation pathways involve the cleavage of the C-O ether bonds and C-C bonds[12][13][14]. Thermal degradation of some PFECAs has also been observed at elevated temperatures, with decomposition pathways involving C-O ether bond cleavage[15][16].

  • Hydrolysis: Due to the stability of the ether linkages and the perfluorinated chain, hydrolysis is generally not considered a significant degradation pathway for PFECAs under typical environmental conditions.

Biotic Degradation: Current research indicates that perfluoroalkyl ether carboxylic acids exhibit negligible potential for microbial degradation under aerobic conditions[2][17]. The strong carbon-fluorine bonds and the overall chemical stability of these compounds make them highly resistant to microbial attack[18][19].

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of environmental fate parameters.

Soil-Water Partitioning Coefficient (Koc/Kd) Determination

The determination of the soil-water partitioning coefficient is essential for assessing the mobility of this compound in terrestrial environments. The OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method," provides a standardized protocol.

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Soil_Prep Soil Preparation (sieving, characterization) Equilibration Batch Equilibration (soil + solution, shaking) Soil_Prep->Equilibration Solution_Prep PFO3TDA Solution Preparation (in 0.01 M CaCl2) Solution_Prep->Equilibration Separation Phase Separation (centrifugation/filtration) Equilibration->Separation Aqueous_Analysis Aqueous Phase Analysis (LC-MS/MS) Separation->Aqueous_Analysis Solid_Analysis Solid Phase Analysis (extraction followed by LC-MS/MS) Separation->Solid_Analysis Kd_Calc Kd Calculation Kd = Cs / Cw Aqueous_Analysis->Kd_Calc Solid_Analysis->Kd_Calc Koc_Calc Koc Calculation Koc = (Kd / foc) * 100 Kd_Calc->Koc_Calc

Workflow for Koc/Kd Determination.

Methodology:

  • Preparation: A well-characterized soil is brought into contact with an aqueous solution of this compound of known concentration. A background electrolyte, typically 0.01 M CaCl₂, is used to maintain a constant ionic strength.

  • Equilibration: The soil-solution slurry is agitated for a predetermined period to reach equilibrium.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation or filtration.

  • Analysis: The concentration of this compound in the aqueous phase is measured. The concentration in the solid phase can be determined by difference or by extraction and subsequent analysis.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The organic carbon-normalized distribution coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient (log Kow) is a key parameter for assessing the bioaccumulation potential of a chemical. The OECD Guideline 117, "Partition Coefficient (n-octanol/water), HPLC Method," provides a common approach for its determination.

Kow_Determination_Workflow cluster_setup Setup & Calibration cluster_analysis Analysis cluster_calculation Calculation System_Setup HPLC System Setup (C18 column, mobile phase) Calibration Calibration Curve Generation (known log Kow standards) System_Setup->Calibration Sample_Injection Injection of PFO3TDA Calibration->Sample_Injection Retention_Time Determine Retention Time (tR) Sample_Injection->Retention_Time logKow_Calc Calculate log Kow (from calibration curve) Retention_Time->logKow_Calc

Workflow for log Kow Determination via HPLC.

Methodology:

  • System Setup: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is used. The mobile phase typically consists of a mixture of methanol and water.

  • Calibration: A series of reference compounds with known log Kow values are injected, and their retention times are recorded to create a calibration curve that correlates retention time with log Kow.

  • Sample Analysis: this compound is injected into the HPLC system, and its retention time is determined.

  • Calculation: The log Kow of this compound is then calculated from its retention time using the established calibration curve.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is critical for fate and transport studies. The most common and sensitive method for the analysis of PFAS, including PFECAs, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Water Samples: Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of water samples. Weak anion exchange (WAX) or other polymeric sorbents are commonly employed.

Soil and Sediment Samples: Extraction from solid matrices typically involves the use of an organic solvent, such as methanol or acetonitrile, often with the addition of a base (e.g., ammonium hydroxide) to ensure the anionic PFAS are in a soluble form. The extracts then undergo a clean-up step, which may involve dispersive solid-phase extraction (d-SPE) or passage through a clean-up cartridge.

Instrumental Analysis

LC-MS/MS: The prepared extracts are analyzed by LC-MS/MS. A C18 or other suitable reversed-phase column is used for chromatographic separation. The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM). Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in instrument response.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample Solvent_Extraction Solvent Extraction Soil->Solvent_Extraction LC_Separation LC Separation (Reversed-Phase) SPE->LC_Separation Cleanup Extract Cleanup Solvent_Extraction->Cleanup Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (using internal standards) MS_Detection->Quantification

General Analytical Workflow for PFO3TDA.

Signaling Pathways and Logical Relationships

The environmental fate of this compound can be conceptualized as a series of interconnected processes.

Environmental_Fate_Pathway cluster_transport Transport cluster_partitioning Partitioning cluster_degradation Degradation (Slow) PFO3TDA This compound in Environment Water_Transport Water Transport (Advection, Dispersion) PFO3TDA->Water_Transport Air_Transport Atmospheric Transport (on particles) PFO3TDA->Air_Transport Soil_Transport Soil Transport (Leaching) PFO3TDA->Soil_Transport Photodegradation Photodegradation (UV, reductive processes) PFO3TDA->Photodegradation Biodegradation Biodegradation (Negligible) PFO3TDA->Biodegradation Soil_Sorption Sorption to Soil/Sediment (Organic Matter, Minerals) Water_Transport->Soil_Sorption Bioaccumulation Bioaccumulation (Aquatic Organisms) Water_Transport->Bioaccumulation Soil_Transport->Soil_Sorption Degradation_Products Transformation Products Photodegradation->Degradation_Products

Conceptual Environmental Fate of PFO3TDA.

This diagram illustrates that once released into the environment, this compound is subject to various transport and partitioning processes. While degradation is limited, some transformation can occur, leading to the formation of other compounds.

Conclusion

This compound, like other perfluoroalkyl ether carboxylic acids, is a persistent environmental contaminant. Its mobility in water, potential for bioaccumulation, and resistance to degradation highlight the need for a thorough understanding of its environmental fate and transport. While specific quantitative data for this compound remains scarce, this guide provides a framework based on the current knowledge of PFECAs and standardized methodologies. Further research is crucial to fill the existing data gaps and to fully characterize the environmental risks associated with this compound and other emerging PFAS.

References

Toxicological Profile of Perfluoro-3,6,9-trioxadecanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Perfluoro-3,6,9-trioxadecanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this specific compound and leverages data from structurally similar perfluoroalkyl ether carboxylic acids (PFECAs) and other per- and poly-fluoroalkyl substances (PFAS) to infer a potential toxicological profile. The use of surrogate data is a standard practice in toxicology for data-poor chemicals, but it is important to note that the actual toxicity of this compound may differ.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, a large group of synthetic chemicals characterized by their strong carbon-fluorine bonds. These properties make them resistant to degradation and have led to their widespread use in various industrial and consumer products. However, their persistence has also resulted in their ubiquitous presence in the environment and concerns about their potential adverse effects on human health. This technical guide provides a detailed toxicological profile of this compound, drawing upon available data and information from structurally related compounds to inform researchers, scientists, and drug development professionals.

Physicochemical Properties and Toxicokinetics

Understanding the physicochemical properties and toxicokinetics of a compound is fundamental to assessing its toxicological potential.

Toxicokinetics of Structurally Similar PFCAs:

Studies on perfluoroalkyl carboxylic acids (PFCAs) with varying carbon chain lengths have shown that their toxicokinetics are influenced by their structure.[1] Shorter-chain PFCAs (C6 and C7) are more rapidly eliminated in urine, while longer-chain PFCAs (C8 to C14) tend to accumulate in the liver and are excreted more slowly through feces.[1] The clearance of PFCAs in humans decreases as the alkyl chain length increases, with C9 to C10 compounds showing the lowest total clearance in both mice and humans.[1] While there are species-specific differences in the magnitude of total clearance, the general trend of liver accumulation for longer-chain PFCAs is a consistent finding.[1] Given its structure, this compound may exhibit a tendency for bioaccumulation, a characteristic common to many PFAS.[2]

Hazard Identification and Classification

According to available Safety Data Sheet (SDS) information, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[3][4] The aggregated GHS information from multiple sources confirms these classifications.[3]

Toxicological Endpoints (Based on Surrogate Data)

Due to the scarcity of direct data, the following sections summarize toxicological findings for structurally related PFCAs and PFECAs to provide an inferred profile for this compound.

Acute Toxicity

While no specific LD50 values are available for this compound, the GHS classification of "causes severe skin burns and eye damage" suggests significant acute local toxicity upon contact.[3] Studies on other PFCAs have investigated their acute toxicity. For instance, a study on the dermal toxicity of perfluoroheptanoic acid (PFHpA) in Sprague Dawley rats showed that at a dose of 1000 mg/kg, 83% of the rats died, with severe ulcerative dermatitis at the application site.[5]

Repeated Dose Toxicity

Repeated dose toxicity studies on other long-chain PFCAs provide insights into potential target organs. A study on perfluoroundecanoic acid (PFUA) in rats identified the liver as a primary target organ, with observed effects including increased liver weight and centrilobular hypertrophy of hepatocytes at doses of 0.3 mg/kg/day and above.[6] Similarly, a study on perfluorododecanoic acid (PFDoA) in rats showed that administration at 0.5 and 2.5 mg/kg/day for 42-47 days primarily affected the liver, causing hypertrophy, necrosis, and inflammatory cholestasis.[7]

Table 1: Summary of Repeated Dose Toxicity Data for Structurally Similar PFCAs

CompoundSpeciesRouteDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Perfluoroundecanoic acid (PFUA)RatGavage28 days (males), up to 48 days (females)0.10.3Increased liver weight, centrilobular hypertrophy of hepatocytes.[6]
Perfluorododecanoic acid (PFDoA)RatGavage42-47 days0.10.5Liver effects (hypertrophy, necrosis, cholestasis), decreased hematopoiesis, atrophic changes in spleen, thymus, and adrenal gland.[7]
Reproductive and Developmental Toxicity

The reproductive and developmental effects of PFAS are a significant area of concern.[8] Studies on long-chain PFCAs have demonstrated adverse effects on these endpoints. In the study on PFUA, a lowered body weight of pups at birth and inhibited body weight gain at 4 days after birth were observed at 1.0 mg/kg/day.[6] The study on PFDoA revealed various histopathological changes in the male reproductive organs, including decreased spermatid and spermatozoa counts, and continuous diestrous in females at 2.5 mg/kg/day.[7]

Table 2: Summary of Reproductive and Developmental Toxicity Data for Structurally Similar PFCAs

CompoundSpeciesRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Perfluoroundecanoic acid (PFUA)RatGavage0.31.0Lowered pup body weight at birth, inhibited postnatal body weight gain.[6]
Perfluorododecanoic acid (PFDoA)RatGavage0.52.5Decreased spermatid and spermatozoa counts, continuous diestrous, maternal mortality during late pregnancy.[7]
Genotoxicity

The genotoxicity of PFAS has been investigated in various assays. A study assessing the genotoxicity of several PFCAs, including PFOS, PFOA, PFNA, and PFHxA, on human sperm using the alkaline comet assay found no significant DNA damage under the tested conditions.[9][10] However, it is noted that indirect toxicity mechanisms should be considered.[9] Other research suggests that while PFAS are not typically directly mutagenic, observed DNA damage in some assays might be a secondary effect of oxidative stress.[10] A study on various PFAS also provided evidence that they can disrupt genomic stability, with effects varying by functional group and chain length.[11]

Carcinogenicity

The carcinogenic potential of PFAS, particularly PFOA and PFOS, has been extensively evaluated. In November 2023, the International Agency for Research on Cancer (IARC) classified PFOA as "carcinogenic to humans" (Group 1) based on sufficient evidence in experimental animals and strong mechanistic evidence in exposed humans.[12][13] PFOS was classified as "possibly carcinogenic to humans" (Group 2B) based on strong mechanistic evidence.[12][13] The U.S. Environmental Protection Agency (EPA) has also classified PFOA and PFOS as having suggestive evidence of carcinogenic potential.[14] While no carcinogenicity data exists for this compound, the classification of PFOA raises concerns for other long-chain PFAS.

Mechanisms of Toxicity

A key mechanism of toxicity for many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[15] This activation can lead to a range of downstream effects, including alterations in lipid metabolism and cell proliferation, which may contribute to liver toxicity. A study on perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA), a PFECA, showed that it acted as a PPAR agonist and also had an inhibitory effect on the glucocorticoid receptor (GR), leading to remodeled hepatic metabolic profiles.[16]

Diagram 1: Postulated Signaling Pathway for PFECA-induced Hepatotoxicity

PFECA_Hepatotoxicity PFECA Perfluoroalkyl Ether Carboxylic Acid (PFECA) Cellular_Entry Cellular Entry PFECA->Cellular_Entry PPARa PPARα PPARa_Activation Activation PPARa->PPARa_Activation Leads to GR Glucocorticoid Receptor (GR) GR_Inhibition Inhibition GR->GR_Inhibition Leads to Cellular_Entry->PPARa Binds to Cellular_Entry->GR Interacts with Gene_Expression Altered Gene Expression PPARa_Activation->Gene_Expression GR_Inhibition->Gene_Expression Metabolic_Remodeling Hepatic Metabolic Remodeling Gene_Expression->Metabolic_Remodeling Hepatotoxicity Hepatotoxicity Metabolic_Remodeling->Hepatotoxicity

Caption: Postulated signaling pathway of PFECA-induced hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following are examples of methodologies that would be employed in assessing the toxicity of a substance like this compound, based on standard guidelines and published studies on similar compounds.

Repeated Dose and Reproductive/Developmental Toxicity Screening (as per OECD Test Guideline 422)

This combined screening test provides information on both repeated dose toxicity and reproductive/developmental effects.

Diagram 2: Experimental Workflow for OECD TG 422

OECD_TG422_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) start->acclimatization grouping Randomization into Dose Groups (e.g., 0, 0.1, 0.5, 2.5 mg/kg/day) acclimatization->grouping dosing_m Daily Gavage Dosing (Males, 42-47 days) grouping->dosing_m dosing_f Daily Gavage Dosing (Females, through premating, gestation, lactation) grouping->dosing_f mating Mating Period dosing_m->mating observations Clinical Observations, Body Weight, Food Consumption dosing_m->observations dosing_f->mating gestation Gestation Period dosing_f->gestation lactation Lactation Period dosing_f->lactation dosing_f->observations mating->gestation gestation->lactation lactation->observations endpoints_offspring Offspring Endpoints: Pup Viability, Body Weight, External Abnormalities lactation->endpoints_offspring endpoints_parents Parental Endpoints: Hematology, Clinical Chemistry, Organ Weights, Histopathology observations->endpoints_parents data_analysis Data Analysis and NOAEL/LOAEL Determination endpoints_parents->data_analysis endpoints_offspring->data_analysis end End data_analysis->end Comet_Assay_Workflow start Start cell_prep Cell Preparation (e.g., Human Sperm Cells) start->cell_prep treatment Treatment with Test Compound (e.g., 0.1-1 mM PFAS for 1h) cell_prep->treatment embedding Embedding Cells in Low-Melting-Point Agarose treatment->embedding lysis Cell Lysis (High salt and detergent) embedding->lysis unwinding DNA Unwinding (Alkaline solution) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining (e.g., SYBR Green) neutralization->staining visualization Visualization and Scoring (Fluorescence Microscopy) staining->visualization end End visualization->end

References

Bioaccumulation Potential of Perfluoro-3,6,9-trioxadecanoic Acid in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioaccumulation potential of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) in aquatic organisms. Due to the limited availability of direct empirical data for PFTDA, this document synthesizes information from studies on structurally similar perfluoroalkyl ether carboxylic acids (PFECAs) to infer its likely environmental behavior. This guide is intended to inform risk assessment, guide future research, and support the development of environmentally safer alternatives.

Introduction to this compound (PFTDA)

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class, characterized by a fully fluorinated carbon chain interrupted by three ether linkages. These structural features confer high chemical and thermal stability, making it and similar compounds useful in various industrial applications. However, the strength of the carbon-fluorine bond also results in significant environmental persistence. Understanding the potential for PFTDA to accumulate in aquatic food webs is critical for evaluating its ecological risk.

Bioaccumulation Potential of PFTDA and Structurally Related PFECAs

A key indicator of bioaccumulation potential in food webs is the Trophic Magnification Factor (TMF). A TMF greater than 1 suggests that the chemical biomagnifies, meaning its concentration increases at successively higher trophic levels. Studies on various PFECAs in estuarine food webs have demonstrated a clear trend of increasing trophic magnification with an increasing number of perfluorinated carbons.[1][2]

Table 1: Trophic Magnification Factors (TMFs) of Selected Perfluoroalkyl Ether Carboxylic Acids (PFECAs) in an Estuarine Food Web

CompoundAbbreviationNumber of Perfluorinated CarbonsTrophic Magnification Factor (TMF)Bioaccumulation Potential
Perfluoro-2-methoxyacetic acidPFMOAA3< 1Biodilution
Hexafluoropropylene oxide trimer acidHFPO-TrA6> 1Biomagnification
Hexafluoropropylene oxide tetramer acidHFPO-TeA8> 1Biomagnification
Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acidPFO5DoA10> 1Biomagnification

Data sourced from a study on an estuarine food web.[1][2]

Based on its structure, PFTDA contains seven perfluorinated carbons and three ether linkages. The data in Table 1 strongly suggest that PFECAs with six or more perfluorinated carbons have the potential to biomagnify in aquatic food webs.[1][2] Therefore, it is highly probable that PFTDA also exhibits a TMF greater than 1 and is subject to trophic magnification. Long-chain PFECAs, in general, tend to accumulate in fish, while shorter-chain alternatives are more dominant in invertebrates.[2][3]

Experimental Protocols for Assessing Bioaccumulation

To definitively determine the bioaccumulation potential of PFTDA, standardized laboratory studies are required. The following section outlines a comprehensive experimental protocol based on the OECD Test Guideline 305 for bioconcentration in fish, adapted for PFAS analysis.

OECD 305: Bioaccumulation in Fish

The OECD 305 guideline provides a framework for assessing the bioconcentration and depuration of chemicals in fish.[4][5][6] The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration in the water, and a depuration phase, where the fish are transferred to clean water.

Diagram of the OECD 305 Experimental Workflow:

OECD_305_Workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 28 days) cluster_analysis Analysis Phase Acclimation Fish Acclimation (≥ 2 weeks) Exposure Exposure to PFTDA (Flow-through system) Acclimation->Exposure Start of Uptake Sampling_U Fish & Water Sampling (Multiple time points) Exposure->Sampling_U CleanWater Transfer to Clean Water Sampling_U->CleanWater End of Uptake, Start of Depuration Analysis Tissue & Water Analysis (LC-MS/MS) Sampling_U->Analysis Sampling_D Fish & Water Sampling (Multiple time points) CleanWater->Sampling_D Sampling_D->Analysis Calculation Calculate BCF, Uptake & Elimination Rates Analysis->Calculation

OECD 305 Experimental Workflow for PFTDA.

Key Methodological Details:

  • Test Species: A standard fish species such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) should be used.

  • Test System: A flow-through system is preferred to maintain a constant concentration of the test substance.[5]

  • Test Concentrations: At least one environmentally relevant concentration and a control group are required.

  • Uptake Phase: Typically 28 days, with fish and water samples taken at multiple time points to determine the approach to steady-state.

  • Depuration Phase: Fish are transferred to clean water for a period similar to the uptake phase, with regular sampling to determine the elimination rate constant.

  • Endpoints: The primary endpoint is the bioconcentration factor (BCF), calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Uptake and elimination rate constants are also determined.

Analytical Methodology for PFTDA in Fish Tissue

Accurate quantification of PFTDA in biological matrices is essential for bioaccumulation studies. The standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Diagram of the Analytical Workflow for PFTDA in Fish Tissue:

Analytical_Workflow Homogenization 1. Sample Homogenization (Fish Tissue) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup 3. Solid Phase Extraction (SPE) or Lipid Removal (e.g., EMR-Lipid) Extraction->Cleanup Concentration 4. Concentration (Nitrogen Evaporation) Cleanup->Concentration Analysis 5. LC-MS/MS Analysis Concentration->Analysis Quantification 6. Quantification (Isotope Dilution) Analysis->Quantification

Analytical Workflow for PFTDA Quantification.

Detailed Steps:

  • Sample Preparation: Fish tissue is homogenized to ensure a uniform sample.

  • Extraction: PFTDA is extracted from the tissue using a solvent such as acetonitrile.

  • Cleanup: The extract is cleaned to remove interfering substances like lipids. This can be achieved using solid-phase extraction (SPE) or specialized lipid removal products.[7]

  • Concentration: The cleaned extract is concentrated, often by evaporation under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and detection of PFTDA.

  • Quantification: Isotope dilution is the preferred method for quantification, where a known amount of a stable isotope-labeled internal standard of PFTDA is added to the sample at the beginning of the process to correct for any matrix effects and losses during sample preparation.

Potential Toxicological Mechanisms

While specific toxicological pathways for PFTDA in aquatic organisms have not been elucidated, the broader class of PFAS is known to cause a range of adverse effects, including hepatotoxicity.[8][9] A common molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[8][9][10]

Diagram of the Generalized PPAR Signaling Pathway Activated by PFAS:

PPAR_Pathway cluster_downstream Downstream Effects PFAS PFTDA (in cell) PPAR PPARα PFAS->PPAR Binds to & Activates PPRE PPRE (in nucleus) PPAR->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR GeneExpression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->GeneExpression Regulates Transcription Hepatotoxicity Hepatotoxicity (Steatosis, Necrosis) GeneExpression->Hepatotoxicity Leads to

Generalized PPARα Signaling Pathway.

Activation of the PPARα pathway by PFAS can lead to the altered expression of genes involved in lipid metabolism, which can result in effects such as hepatic steatosis (fatty liver) and necrosis.[8] This pathway represents a plausible mechanism for PFTDA-induced toxicity in aquatic organisms, though further research is needed for confirmation.

Conclusions and Future Research Directions

While direct evidence for the bioaccumulation of this compound is currently scarce, data from structurally similar perfluoroalkyl ether carboxylic acids strongly indicate a potential for trophic magnification in aquatic food webs. This technical guide provides a framework for assessing this potential through standardized experimental protocols and highlights a probable toxicological mechanism.

To address the existing data gaps, the following research is recommended:

  • Conduct OECD 305 or similar bioconcentration studies to determine the BCF and kinetic parameters of PFTDA in a representative fish species.

  • Investigate the trophic magnification of PFTDA in a controlled or field-based aquatic food web study to calculate its TMF.

  • Perform toxicogenomic studies (transcriptomics, proteomics) to identify the specific signaling pathways perturbed by PFTDA exposure in aquatic organisms and to confirm the role of the PPAR pathway.

  • Develop and validate sensitive analytical methods for the detection of PFTDA and its potential metabolites in various aquatic biota.

A thorough understanding of the environmental fate and effects of PFTDA is essential for its responsible management and the protection of aquatic ecosystems.

References

An In-depth Technical Guide to Perfluoro-3,6,9-trioxadecanoic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoro-3,6,9-trioxadecanoic acid, a fluorinated organic compound with emerging interest in various scientific fields. This document details its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for research and development.

Molecular Structure and Chemical Formula

This compound is a perfluoroalkyl ether carboxylic acid (PFECA). Its structure is characterized by a seven-carbon chain with three ether linkages, terminating in a carboxylic acid group. The extensive fluorination of the carbon chain imparts unique chemical and physical properties to the molecule.

The molecular formula is C₇HF₁₃O₅ .[1]

IUPAC Name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid.[1]

Canonical SMILES: C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[1]

InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular Weight412.06 g/mol [1]
Physical StateClear liquid[2]
Boiling Point170-171 °C[2]
Predicted XlogP4.4[3]

Table 2: Mass Spectrometry Data (Predicted Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺412.96892145.6
[M+Na]⁺434.95086151.2
[M-H]⁻410.95436152.2
[M+NH₄]⁺429.99546154.3
[M+K]⁺450.92480154.1
[M+H-H₂O]⁺394.95890156.8
[M+HCOO]⁻456.95984165.1
[M+CH₃COO]⁻470.97549217.4
[M+Na-2H]⁻432.93631144.7
[M]⁺411.96109144.5
[M]⁻411.96219144.5

Data sourced from PubChemLite.[3] m/z refers to the mass-to-charge ratio.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. While specific protocols from seminal literature, such as the reported 2009 synthesis by Liu et al., are not detailed here, the general methodologies are outlined below.[1]

Experimental Synthesis Protocols

a) Electrochemical Fluorination of a Polyether Alcohol Precursor:

This method involves the direct fluorination of a corresponding non-fluorinated or partially fluorinated polyether alcohol using an electric current in anhydrous hydrogen fluoride.

  • Apparatus: An electrochemical cell, typically made of materials resistant to hydrogen fluoride (e.g., Monel or nickel), equipped with nickel electrodes (anode and cathode).

  • Procedure (General):

    • The organic polyether precursor is dissolved in anhydrous hydrogen fluoride to form an electrolyte solution.

    • A constant current is passed through the solution at a low voltage.

    • The electrolysis is carried out at a controlled temperature, often near 0°C, to manage the exothermic reaction and minimize degradation.

    • Hydrogen gas is evolved at the cathode, and the perfluorinated product is formed at the anode.

    • Upon completion, the product is separated from the hydrogen fluoride, often by distillation or phase separation.

    • The crude product is then purified, typically by distillation or chromatography.

b) Alkaline Hydrolysis of a Perfluoroether Ester:

This is a subsequent step where a perfluorinated ester intermediate is converted to the carboxylic acid.

  • Reactants: Perfluoro-3,6,9-trioxadecanoyl fluoride or its corresponding ester (e.g., methyl or ethyl ester) and a strong base such as sodium hydroxide or potassium hydroxide.

  • Procedure (General):

    • The perfluoroether ester is added to a solution of the alkali hydroxide in a suitable solvent (e.g., a mixture of water and a polar organic solvent like DMSO to aid solubility).

    • The mixture is heated under reflux to drive the hydrolysis reaction to completion.[4] The reaction is generally irreversible.[4]

    • After cooling, the resulting solution contains the sodium or potassium salt of the carboxylic acid.

    • The alcohol byproduct can be removed by distillation.

    • To obtain the free carboxylic acid, the solution is acidified with a strong acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt.

    • The perfluorinated carboxylic acid, which is often immiscible with the aqueous solution, can then be separated and purified.

G cluster_synthesis Synthesis of this compound start Polyether Alcohol Precursor step1 Electrochemical Fluorination start->step1 intermediate Perfluoroether Ester Intermediate step1->intermediate step2 Alkaline Hydrolysis intermediate->step2 end Perfluoro-3,6,9-trioxadecanoic acid step2->end

Caption: General synthesis workflow.

Characterization Methodologies

The structural confirmation and purity assessment of the synthesized this compound are crucial and are typically performed using a combination of the following analytical techniques.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: This is a primary technique for characterizing fluorinated compounds. The chemical shifts and coupling constants of the fluorine nuclei provide detailed information about the molecular structure, including the position of the ether linkages and the perfluorinated alkyl chain.

  • ¹³C NMR and ¹H NMR: These are used to further confirm the carbon backbone and the presence of the carboxylic acid proton, respectively.

b) Mass Spectrometry (MS):

  • Techniques: High-resolution mass spectrometry (HRMS) techniques such as Time-of-Flight (TOF) or Orbitrap are employed for accurate mass determination, which helps in confirming the elemental composition.

  • Ionization Methods: Electrospray ionization (ESI) in negative ion mode is commonly used to deprotonate the carboxylic acid, forming the [M-H]⁻ ion for detection.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, providing further structural confirmation.

c) Elemental Analysis:

This technique is used to determine the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared with the theoretical values calculated from the molecular formula to assess purity.

Potential Applications in Drug Development and Research

The unique properties of this compound, such as its amphiphilic nature and chemical stability, make it a candidate for several applications in biomedical research and material science.

Drug Delivery Systems

One of the most promising applications is in the formation of micelles for the encapsulation and delivery of hydrophobic drugs.[1] The perfluorinated tail is highly hydrophobic, while the carboxylic acid head is hydrophilic. This amphiphilic character allows the molecules to self-assemble into micelles in an aqueous environment.

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the molecules aggregate to form spherical structures where the hydrophobic tails form the core and the hydrophilic heads form the outer shell.

  • Drug Encapsulation: Hydrophobic drug molecules can be entrapped within the hydrophobic core of these micelles, thereby increasing their solubility in aqueous solutions and protecting them from degradation.[5]

  • Sustained Release: The release of the encapsulated drug can be sustained, potentially leading to improved pharmacokinetic profiles and therapeutic outcomes.

G cluster_micelle Micelle-Based Drug Delivery pfoa Perfluoro-3,6,9-trioxadecanoic acid Molecules micelle Self-Assembled Micelle (Hydrophobic Core) pfoa->micelle Self-assembly in aqueous solution drug Hydrophobic Drug drug->micelle Encapsulation delivery Enhanced Solubility and Targeted Delivery micelle->delivery

Caption: Micelle formation for drug delivery.

Experimental Protocol for Micelle Preparation (General - Film Hydration Method):

  • Film Formation: A known quantity of this compound and the hydrophobic drug are dissolved in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask. The solvent is then slowly removed under reduced pressure using a rotary evaporator to form a thin film on the inner surface of the flask.

  • Hydration: The film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) by gentle agitation or sonication. This process leads to the spontaneous formation of drug-loaded micelles.

  • Purification: The resulting micellar solution may be filtered to remove any un-encapsulated drug aggregates or impurities.

Other Potential Applications
  • Surfactants: Its properties make it suitable for use as a surfactant in various formulations.[1]

  • Coatings: It can be employed in coatings for its water and oil repellency.[1]

  • Industrial Processes: Due to its thermal stability, it can be used as a stable chemical intermediate.[1]

Environmental and Safety Considerations

Like other per- and polyfluoroalkyl substances (PFAS), this compound is expected to be persistent in the environment due to the strength of the carbon-fluorine bond. Researchers should handle this compound with appropriate safety measures, including the use of personal protective equipment, and dispose of it in accordance with institutional and regulatory guidelines. Further research is needed to fully understand its environmental fate and toxicological profile.

References

Perfluoro-3,6,9-trioxadecanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) is a synthetic perfluoroalkyl acid (PFAA) characterized by the presence of ether linkages within its fluorinated carbon chain. First reported in 2009, this compound has garnered interest for its potential applications in diverse fields, including biomedical research, material science, and environmental science, primarily owing to its unique surfactant properties and chemical stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental data related to PFTODA. It includes detailed (though generalized due to proprietary specifics in original literature) experimental protocols, quantitative data summaries, and diagrams of potential signaling pathways affected by this class of compounds.

Discovery and History

This compound (CAS No. 151772-59-7) is a relatively recent addition to the expansive family of per- and polyfluoroalkyl substances (PFAS). Its first synthesis was officially reported in the scientific literature in 2009 by Liu et al.[1] This compound is a type of perfluoroalkyl ether carboxylic acid (PFECA), distinguished by the oxygen atoms interrupting the carbon chain. This structural feature differentiates it from more well-known PFCAs like PFOA and influences its physicochemical properties and potential applications.[1]

Historically, the development of fluorinated organic compounds dates back to the early 20th century, with their unique properties of high thermal and chemical stability driving their use in a wide array of industrial and consumer products. PFTODA and other PFECAs emerged as part of a trend to develop alternative fluorinated compounds, sometimes with the aim of replacing longer-chain PFCAs that have been identified as persistent, bioaccumulative, and toxic.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid[2]
CAS Number 151772-59-7[2]
Molecular Formula C7HF13O5[2]
Molecular Weight 412.06 g/mol [2][3]
Appearance Clear liquid[3]
Boiling Point 170-171 °C[3]

Synthesis of this compound

Generalized Experimental Protocol for Synthesis

This protocol is a representative example and may not reflect the exact methodology used by Liu et al.

Objective: To synthesize this compound.

Materials:

  • A suitable hydrocarbon precursor containing ether linkages.

  • Anhydrous hydrogen fluoride (HF).

  • Electrochemical fluorination (ECF) cell.

  • Inert solvent (e.g., perfluorohexane).

  • Hydrolyzing agent (e.g., potassium hydroxide).

  • Acidifying agent (e.g., sulfuric acid).

  • Distillation apparatus.

  • Standard laboratory glassware and safety equipment.

Methodology:

  • Electrochemical Fluorination:

    • The hydrocarbon precursor is dissolved in anhydrous hydrogen fluoride in an ECF cell.

    • A direct electric current is passed through the solution to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The voltage and current density must be carefully controlled to avoid fragmentation of the carbon chain.

    • The crude perfluorinated acid fluoride is collected from the cell.

  • Purification of the Acid Fluoride:

    • The crude product is purified by fractional distillation under reduced pressure to isolate the perfluoro-3,6,9-trioxadecanoyl fluoride.

  • Hydrolysis:

    • The purified acid fluoride is slowly added to a stirred solution of a hydrolyzing agent, such as aqueous potassium hydroxide, at a controlled temperature (typically low to moderate).

    • The reaction mixture is stirred for several hours to ensure complete conversion of the acid fluoride to the corresponding carboxylate salt.

  • Acidification and Isolation:

    • The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid, to protonate the carboxylate salt, yielding the free carboxylic acid.

    • The PFTODA, which is immiscible with the aqueous solution, is separated.

    • The product is washed with deionized water to remove any remaining inorganic salts.

  • Final Purification:

    • The final product is purified by vacuum distillation to yield high-purity this compound.

Characterization: The structure and purity of the synthesized PFTODA would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

G cluster_synthesis Synthesis Workflow Start Hydrocarbon Precursor ECF Electrochemical Fluorination (in Anhydrous HF) Start->ECF Fluorination Distillation1 Fractional Distillation ECF->Distillation1 Purification of Acid Fluoride Hydrolysis Hydrolysis (e.g., KOH) Distillation1->Hydrolysis Acidification Acidification (e.g., H2SO4) Hydrolysis->Acidification Formation of Carboxylic Acid Distillation2 Vacuum Distillation Acidification->Distillation2 Final Purification End Pure PFTODA Distillation2->End

Caption: Generalized workflow for the synthesis of PFTODA.

Key Applications and Experimental Protocols

PFTODA's unique properties make it a candidate for several applications.

Drug Delivery Systems

The amphiphilic nature of PFTODA allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability.[1]

Generalized Experimental Protocol for Micelle-based Drug Encapsulation:

Objective: To encapsulate a model hydrophobic drug within PFTODA micelles.

Materials:

  • This compound (PFTODA).

  • A model hydrophobic drug (e.g., curcumin, paclitaxel).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Organic solvent (e.g., acetone, ethanol).

  • Dialysis membrane (with appropriate molecular weight cut-off).

  • Dynamic Light Scattering (DLS) instrument.

  • UV-Vis Spectrophotometer.

Methodology:

  • Preparation of Drug-Loaded Micelles:

    • A specific amount of PFTODA and the hydrophobic drug are co-dissolved in a small volume of a volatile organic solvent.

    • The solvent is then slowly evaporated under a stream of nitrogen or using a rotary evaporator to form a thin film.

    • The film is hydrated with PBS buffer and sonicated or vortexed to form a suspension of drug-loaded micelles.

  • Purification:

    • The suspension is dialyzed against fresh PBS to remove any un-encapsulated drug.

  • Characterization:

    • Particle Size and Zeta Potential: The size distribution and surface charge of the drug-loaded micelles are determined using Dynamic Light Scattering.

    • Encapsulation Efficiency and Drug Loading: The amount of encapsulated drug is quantified using UV-Vis spectrophotometry after disrupting the micelles with a suitable solvent. The encapsulation efficiency and drug loading are calculated using the following formulas:

      • Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug) x 100

      • Drug Loading (%) = (Mass of drug in micelles / Mass of micelles) x 100

G cluster_drug_delivery Drug Encapsulation Workflow Start PFTODA + Hydrophobic Drug (in organic solvent) Film Thin Film Formation (Solvent Evaporation) Start->Film Hydration Hydration with PBS & Sonication Film->Hydration Micelle Formation Dialysis Dialysis Hydration->Dialysis Purification Characterization Characterization (DLS, UV-Vis) Dialysis->Characterization End Drug-Loaded Micelles Characterization->End

Caption: Workflow for encapsulating hydrophobic drugs in PFTODA micelles.

Water-Repellent Coatings

The perfluorinated chain of PFTODA imparts hydrophobic and oleophobic properties, making it suitable for creating water-repellent surfaces on various materials.[1]

Generalized Experimental Protocol for Creating a Water-Repellent Coating:

Objective: To apply a water-repellent coating of PFTODA onto a substrate.

Materials:

  • This compound (PFTODA).

  • A suitable solvent (e.g., a fluorinated solvent or a ketone).

  • Substrate (e.g., glass slide, textile).

  • Dip-coater or spin-coater.

  • Oven.

  • Contact angle goniometer.

Methodology:

  • Preparation of Coating Solution:

    • PFTODA is dissolved in the chosen solvent to a specific concentration.

  • Substrate Preparation:

    • The substrate is thoroughly cleaned and dried to ensure good adhesion of the coating.

  • Coating Application:

    • The substrate is coated with the PFTODA solution using a dip-coating or spin-coating technique to ensure a uniform layer.

  • Curing:

    • The coated substrate is cured in an oven at a specific temperature and for a defined duration to evaporate the solvent and promote the adhesion of the PFTODA molecules to the surface.

  • Characterization:

    • The water repellency of the coated surface is evaluated by measuring the static water contact angle using a contact angle goniometer. A higher contact angle indicates greater hydrophobicity.

Toxicology and Potential Signaling Pathways

The toxicological profile of PFTODA is not as extensively studied as that of legacy PFAS. However, based on studies of other perfluoroether carboxylic acids and PFCAs in general, some potential toxicological effects and signaling pathway interactions can be inferred.

General Toxicity

Like other PFCAs, PFTODA is expected to be persistent in the environment and may have the potential for bioaccumulation.[1] Some data suggests that perfluoroalkyl carboxylic acids can cause skin and eye irritation.

Potential Signaling Pathway Interactions

Research on structurally similar perfluoroether carboxylic acids, such as perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA), has shown effects on steroidogenesis. Specifically, PFO4DA was found to suppress the expression of Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), leading to reduced testosterone synthesis.[4][5] This suggests that a potential signaling pathway affected by PFTODA could be the steroid hormone biosynthesis pathway.

Another potential target for PFCAs is the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune system. Studies on perfluorodecanoic acid (PFDA) have shown that it can induce immunotoxicity by dysregulating the TLR signaling pathway.[6]

G cluster_pathway Potential Signaling Pathways Affected by PFTODA cluster_steroid Steroidogenesis cluster_tlr Immune Response PFTODA This compound (PFTODA) StAR StAR Expression PFTODA->StAR Suppression? CYP11A1 CYP11A1 Expression PFTODA->CYP11A1 Suppression? TLR Toll-like Receptor (TLR) Signaling PFTODA->TLR Dysregulation? Testosterone Testosterone Synthesis StAR->Testosterone CYP11A1->Testosterone Immune Immune Dysfunction TLR->Immune

Caption: Potential signaling pathways that may be affected by PFTODA.

Conclusion

This compound represents a more recently developed class of fluorinated compounds with potential for various technological applications. Its synthesis, while established, lacks publicly detailed protocols, a common issue with commercially sensitive chemical manufacturing processes. The potential for this compound in drug delivery and advanced materials is promising, though further research is needed to fully characterize its efficacy and safety in these roles. From a toxicological perspective, while specific data on PFTODA is limited, the broader class of perfluoroether carboxylic acids warrants careful investigation, particularly concerning their potential to disrupt endocrine and immune signaling pathways. This guide provides a foundational understanding for researchers and professionals working with or investigating this and similar fluorinated compounds.

References

Perfluoro-3,6,9-trioxadecanoic Acid: A Technical Overview of Commercial Availability, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoro-3,6,9-trioxadecanoic acid (PFTrDA), a per- and polyfluoroalkyl substance (PFAS) of interest in various scientific domains. This document details its commercial availability, key physicochemical properties, and insights into its experimental applications, with a focus on providing actionable information for laboratory professionals.

Commercial Availability and Suppliers

This compound, identified by the CAS number 151772-59-7 , is commercially available from a range of chemical suppliers catering to research and development needs.[1][2][3][4][5][6][7] Purity levels are typically offered at 98% or higher.[6][8] Notable suppliers include:

  • Smolecule[3]

  • Exfluor[6]

  • SynQuest Labs[8]

  • INDOFINE Chemical Company[4]

  • ChemicalBook[1]

  • Falcon Life Sciences Pvt. Ltd.[5]

  • Santa Cruz Biotechnology, Inc.

  • Angene International Limited

These suppliers offer the compound in various quantities, from grams to bulk amounts, to accommodate diverse research scales.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting experiments, as well as for safety assessments.

PropertyValueSource(s)
CAS Number 151772-59-7[1][2][3][8]
Molecular Formula C7HF13O5[3][8][9]
Molecular Weight 412.06 g/mol [3][8][9]
Physical State Clear liquid[6]
Boiling Point 170-171 °C[6][8]
Flash Point >110 °C[8]
Computed XlogP 4.4[9]

Experimental Protocols and Considerations

While detailed, universally standardized experimental protocols for this compound are not widely published, this section outlines key experimental considerations and general methodologies based on available information for this and related PFAS compounds.

Synthesis

The first synthesis of this compound was reported by Liu et al. in 2009. The synthesis involves a multi-step process that includes fluorination and hydrolysis reactions. Characterization of the synthesized compound was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. Researchers seeking to replicate or adapt the synthesis should refer to this primary literature for detailed procedures.

A logical workflow for a typical synthesis and characterization process is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Appropriate Precursors Fluorination Fluorination Starting_Materials->Fluorination Hydrolysis Hydrolysis Fluorination->Hydrolysis Purification Purification Hydrolysis->Purification NMR NMR Spectroscopy Purification->NMR Verify Structure MS Mass Spectrometry Purification->MS Confirm Mass EA Elemental Analysis Purification->EA Determine Composition

A general workflow for the synthesis and characterization of this compound.
Analytical Methods

The analysis of this compound, like other PFAS, is predominantly carried out using liquid chromatography-mass spectrometry (LC-MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying these compounds in various matrices.

Sample Preparation:

A generic solid-phase extraction (SPE) workflow for isolating this compound from a water sample is depicted below. The choice of sorbent and elution solvents should be optimized for the specific matrix and analyte concentration.

G Sample Water Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute PFTrDA Wash->Elute Analyze LC-MS Analysis Elute->Analyze

A simplified workflow for Solid-Phase Extraction (SPE) for this compound.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or acetic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typical for acidic PFAS.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and is used for quantification by monitoring specific precursor-to-product ion transitions.

Potential Applications and Research Areas

This compound's unique properties, including its surfactant nature and chemical stability, make it a compound of interest in several fields:

  • Drug Development: Its potential to act as a human serum albumin binder suggests it could be studied for its pharmacokinetic properties and interactions with biological systems.[1]

  • Materials Science: As with other PFAS, it has potential applications in the development of specialized coatings and surfactants due to its water and oil repellency.[3]

  • Environmental Science: Understanding its environmental fate and transport is a critical area of research, given the persistence of PFAS compounds. Studies on its removal from water using anion exchange resins have shown high efficiency.[3]

Safety and Handling

This compound is classified as a corrosive liquid.[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The hazard statements for this compound include H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[8]

This guide is intended to provide a foundational understanding of this compound for research and development purposes. For specific applications, further literature review and experimental optimization are recommended.

References

Perfluoro-3,6,9-trioxadecanoic acid degradation pathways in the environment.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Degradation Pathways of Perfluoro-3,6,9-trioxadecanoic Acid

Introduction

This compound (PFTODA) is a member of the per- and polyfluoroalkyl substances (PFAS) class, specifically categorized as a perfluoroalkyl ether carboxylic acid (PFECA). Its structure is characterized by a perfluorinated carbon chain interspersed with three ether linkages, culminating in a carboxylic acid functional group.[1] The presence of exceptionally strong carbon-fluorine (C-F) bonds throughout its molecular structure confers remarkable chemical and thermal stability.[1] This stability, however, also results in extreme persistence in the environment, with negligible potential for biodegradation under typical aerobic conditions.[1] Consequently, PFTODA and similar PFECAs are of growing environmental concern due to their potential for bioaccumulation and long-range transport.[1][2]

This technical guide provides a comprehensive overview of the known abiotic and biotic degradation pathways of PFTODA in the environment. It is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the fate and transformation of this persistent compound. The guide summarizes quantitative data, details experimental protocols for studying its degradation, and provides visual representations of key pathways and workflows.

Abiotic Degradation Pathways

Abiotic degradation processes, which do not involve microorganisms, are the primary means by which PFTODA breaks down in the environment. These methods typically require significant energy input to overcome the stability of the C-F and C-O bonds.

Photodegradation

Photochemical degradation, particularly using ultraviolet (UV) irradiation, is a recognized pathway for PFECA transformation.[1] Reductive processes have been found to be more effective than oxidative approaches for breaking down these compounds.[1]

Mechanism: The process is initiated by UV light, often in the presence of a reducing agent like sulfite. The degradation proceeds through two main steps:

  • Decarboxylation: The carboxylic acid headgroup is removed.[1]

  • Ether Bond Cleavage: The C-O bonds within the ether linkages are subsequently broken.[1]

This process results in the formation of various transformation products, including shorter-chain perfluoroalkyl carboxylic acids (PFCAs).[1] Studies using 254 nm UV light in combination with sulfite have demonstrated that ether C-O bond cleavage is a primary degradation pathway for PFECAs.[1]

PFTODA This compound (PFTODA) Decarboxylation Initial Decarboxylation Step PFTODA->Decarboxylation Photon Energy UV UV Irradiation (e.g., 254 nm) + Reductant (e.g., Sulfite) UV->Decarboxylation Cleavage Ether Bond Cleavage Decarboxylation->Cleavage Generates unstable intermediate Products Transformation Products (e.g., Shorter-chain PFCAs) Cleavage->Products Fragmentation

Photodegradation pathway of PFTODA.

Experimental Protocol: UV/Sulfite Photodegradation

  • Materials and Reagents:

    • This compound (PFTODA) standard

    • Sodium sulfite (Na₂SO₃)

    • Sodium carbonate (Na₂CO₃) and Sodium bicarbonate (NaHCO₃) for buffer

    • Methanol (HPLC grade)

    • Ultrapure water

    • Low-pressure mercury lamp (emitting at 254 nm)

    • Quartz reaction vessel

    • Magnetic stirrer and stir bars

    • pH meter

  • Procedure:

    • Prepare a stock solution of PFTODA in methanol.

    • Prepare a buffered aqueous solution (e.g., 5 mM carbonate buffer, pH 9.5) in the quartz reaction vessel.[3]

    • Spike the buffered solution with the PFTODA stock solution to achieve the desired initial concentration (e.g., 0.025 mM).[3]

    • Add sodium sulfite to the desired concentration (e.g., 10 mM).[3]

    • Place the reaction vessel under the UV lamp and begin irradiation while continuously stirring.

    • Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction in the collected samples by adding a small amount of a suitable quenching agent if necessary, or by storing them in the dark at 4°C.

  • Analytical Methods:

    • Analyze the parent PFTODA concentration and identify transformation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Measure the concentration of fluoride ions (F⁻) released using Ion Chromatography (IC) to determine the extent of defluorination.

Thermal Degradation

Thermal treatment is an effective method for destroying PFAS, including PFECAs. Studies have shown that PFECAs can be more susceptible to thermal degradation than their traditional PFCA counterparts.[4][5] For instance, the thermal decomposition of hexafluoropropylene oxide dimer acid (HFPO-DA), a related PFECA, has been observed at temperatures as low as 150°C.[4][5]

Mechanism: At elevated temperatures, the molecule undergoes decomposition, initiated by the cleavage of its weakest bonds. For PFECAs, the presence of ether C-O bonds provides additional degradation pathways compared to PFCAs.[5] The process leads to the formation of smaller organofluorine compounds and, under optimal conditions, complete mineralization to inorganic fluoride.[6] The presence of additives like granular activated carbon (GAC) can significantly enhance mineralization rates at lower temperatures.[6]

cluster_0 Preparation cluster_1 Thermal Treatment cluster_2 Analysis Sample Prepare PFAS-laden adsorbent (e.g., GAC) Furnace Place in Tube Furnace under N2 atmosphere Sample->Furnace Heat Heat to Target Temperature (e.g., 200-400°C) Furnace->Heat Hold Hold for specified time (e.g., 0-60 min) Heat->Hold Extract Solvent Extraction of residual PFAS Hold->Extract After cooling Analyze Analyze via LC-MS/MS and Ion Chromatography (F⁻) Extract->Analyze

Workflow for a thermal degradation experiment.

Experimental Protocol: Thermal Degradation on Granular Activated Carbon (GAC)

  • Materials and Reagents:

    • PFTODA standard

    • Granular Activated Carbon (GAC)

    • Methanol

    • Tube furnace with temperature and atmosphere control

    • Quartz sample boats

    • Nitrogen (N₂) gas supply

  • Procedure:

    • Prepare a stock solution of PFTODA in methanol.

    • Load a known mass of GAC with the PFTODA solution and allow the solvent to evaporate, resulting in a specific PFAS loading (e.g., 5-10 µmol/g).[5]

    • Place a weighed amount of the PFTODA-laden GAC into a quartz boat.

    • Insert the boat into the tube furnace. Purge the furnace with N₂ gas to create an inert atmosphere.

    • Heat the furnace to the desired temperature (e.g., 200°C, 300°C, 400°C).[4]

    • Maintain the temperature for a set duration (e.g., 30, 60 minutes).[5]

    • After the treatment period, turn off the furnace and allow it to cool to room temperature under the N₂ stream.

    • Remove the GAC sample for analysis.

  • Analytical Methods:

    • Extract the residual PFTODA and any organic transformation products from the treated GAC using a suitable solvent (e.g., methanol).

    • Analyze the extract using LC-MS/MS.

    • Analyze the GAC for inorganic fluoride (F⁻) content to determine mineralization efficiency.

Sonochemical Degradation

Sonochemistry utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid.[7] This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic degradation of compounds at the bubble-water interface.[7][8]

Mechanism: Due to their surfactant-like properties, PFAS molecules like PFTODA accumulate at the gas-liquid interface of cavitation bubbles. During bubble collapse, the high temperatures cause thermolytic cleavage of the C-C and C-F bonds, breaking the molecule down.[7][8] The degradation rate is influenced by parameters such as ultrasonic frequency, power density, and solution pH.[9][10] Higher frequencies are often more effective for PFAS degradation.[8]

US Ultrasound Wave Bubble Cavitation Bubble Formation & Growth US->Bubble PFAS_ads PFTODA Adsorbs to Bubble Interface Bubble->PFAS_ads Collapse Violent Bubble Collapse PFAS_ads->Collapse Hotspot Localized Hotspot (High T & P) Collapse->Hotspot creates Degradation Pyrolytic Degradation Hotspot->Degradation induces Products Mineralization Products (F⁻, CO₂, etc.) Degradation->Products

Mechanism of sonochemical degradation.

Experimental Protocol: Sonochemical Degradation

  • Materials and Reagents:

    • PFTODA standard

    • Ultrapure water

    • pH adjustment reagents (e.g., NaOH, HCl)

    • Ultrasonic transducer and power generator (e.g., 200-600 kHz).[8]

    • Jacketed glass reactor for temperature control

    • Argon or other sparging gas

  • Procedure:

    • Prepare an aqueous solution of PFTODA at the desired concentration (e.g., 10 mg/L).[8]

    • Adjust the solution pH to the target value.[9]

    • Saturate the solution with a specific gas (e.g., argon) by sparging for at least 30 minutes, as the type of gas can influence cavitation.[8]

    • Transfer the solution to the sonochemical reactor.

    • Apply ultrasonic irradiation at a specific frequency and power density (e.g., 252 W/L).[9]

    • Maintain a constant temperature using a circulating water bath connected to the reactor jacket.

    • Collect samples at regular intervals throughout the experiment.

  • Analytical Methods:

    • Monitor the degradation of PFTODA using LC-MS/MS.

    • Quantify the formation of fluoride ions (F⁻) using Ion Chromatography.

Biotic Degradation

The exceptional stability of the C-F bond makes perfluorinated compounds like PFTODA highly resistant to microbial attack.

Persistence and Recalcitrance: PFTODA demonstrates negligible biodegradation potential under typical aerobic environmental conditions.[1] The fully fluorinated alkyl chains lack the C-H bonds that are typically the initial sites of microbial oxidative attack. Studies on a wide range of perfluorinated and polyfluorinated ether compounds have consistently shown that structures without a non-fluorinated (-CH₂-) moiety are recalcitrant to biodegradation.[11][12] While some polyfluorinated precursors can be transformed biotically, these pathways are not relevant for the fully fluorinated PFTODA.[13][14] There is currently no definitive evidence for significant microbial degradation of PFTODA in the environment.

Setup Prepare Microcosms (e.g., soil, activated sludge) Spike Spike with PFTODA and Nutrients Setup->Spike Controls Prepare Sterile Controls (e.g., autoclaved) Setup->Controls Incubate Incubate under specific conditions (Aerobic/Anaerobic, Temp) Spike->Incubate Sample Collect Samples over time Incubate->Sample Controls->Incubate Analyze Analyze for PFTODA and potential metabolites via LC-MS/MS Sample->Analyze

General workflow for a biodegradation assay.

Experimental Protocol: Aerobic Biodegradability Test

  • Materials and Reagents:

    • PFTODA standard

    • Activated sludge from a wastewater treatment plant (as microbial inoculum).

    • Mineral salts medium (e.g., OECD 301).

    • Positive control substance (readily biodegradable, e.g., sodium benzoate).

    • Sterile control flasks.

  • Procedure:

    • Prepare microcosms by adding the mineral salts medium and activated sludge inoculum to flasks.

    • Spike the test flasks with PFTODA to a known concentration.

    • Prepare parallel flasks for the positive control (spiked with sodium benzoate) and sterile controls (containing PFTODA but with sterilized sludge).

    • Incubate all flasks on a shaker at a constant temperature (e.g., 25°C) in the dark for an extended period (e.g., 28-60 days).

    • Periodically collect aqueous samples from each flask.

  • Analytical Methods:

    • Measure the concentration of PFTODA in the samples over time using LC-MS/MS.

    • Compare the concentration in the live test flasks to the sterile controls. No significant difference in concentration over time indicates a lack of biodegradation.[2]

Data Summary

The following tables summarize the quantitative data available for the degradation of PFECAs, which are structurally similar to PFTODA.

Table 1: Degradation Efficiency and Kinetics for PFECA Compounds

Degradation MethodCompoundConditionsHalf-life (t₁/₂)EfficiencyReference
Thermal Degradation HFPO-DA200 °C on GAC (N₂ atm)4.3 min>95% removal[4][5]
Photodegradation GenX (HFPO-DA)UV (254 nm) / Sulfite-<50% defluorination after 48h[11]
Sonochemical Degradation PFOA200 kHz, Ar atm22 min>95% removal[8]
Sonochemical Degradation PFOS400 kHz-96.9% removal after 4h[8]
Biotic Degradation PFECAsAerobic activated sludgeNo degradation observed~0%[2]

Note: Data for PFTODA is limited; values for structurally similar PFECAs like HFPO-DA (GenX) and legacy PFAS are provided for comparison.

Table 2: Major Transformation Products by Degradation Pathway

Degradation PathwayMajor Identified Transformation ProductsReference
Photodegradation Shorter-chain perfluoroalkyl carboxylic acids (PFCAs)[1]
Thermal Degradation Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA)[4][5]
Sonochemical Degradation Step-wise shortening of the perfluoroalkyl chain, F⁻, CO₂[15][16]
Advanced Reduction H/F-exchanged polyfluorinated products, shorter fluoroalkyl moieties[3][11]

Conclusion

This compound is an environmentally persistent compound, primarily due to the strength of its carbon-fluorine bonds. Biotic degradation pathways are largely ineffective. Abiotic degradation is possible but requires significant energy input through processes such as thermal treatment, sonochemistry, and advanced reduction.

  • Reductive pathways (e.g., UV/sulfite) appear more promising than oxidative ones, effectively cleaving the ether bonds that are characteristic of PFECAs.[1][11]

  • Thermal degradation is a viable destruction technology, with PFECAs showing greater susceptibility compared to legacy PFCAs.[4][5]

  • Sonochemical degradation effectively destroys the molecule through pyrolysis in cavitation bubbles.[7]

All effective degradation pathways tend to produce smaller, shorter-chain PFCAs as intermediates before eventual mineralization.[1][4][16] Further research is needed to optimize these degradation technologies for field-scale application and to fully elucidate the transformation products and their potential environmental impacts.

References

Methodological & Application

Application Note: Solid-Phase Extraction Protocol for Perfluoro-3,6,9-trioxadecanoic Acid (a GenX Compound) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluoro-3,6,9-trioxadecanoic acid, a prominent member of the GenX family of compounds, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers. Due to its environmental persistence and potential health concerns, robust and sensitive analytical methods are imperative for its detection and quantification in various matrices. This application note details a comprehensive solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from water samples prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The described methodology is based on the principles of weak anion exchange (WAX) SPE, which has demonstrated high efficiency in the extraction of acidic PFAS like this compound. This protocol is consistent with the approaches outlined in established regulatory methods such as EPA Method 533 for the analysis of PFAS in drinking water.[1]

Experimental Protocol

This protocol outlines the manual solid-phase extraction procedure for a water sample.

Materials and Reagents:

  • SPE Cartridge: Weak Anion Exchange (WAX) SPE Cartridge

  • Methanol (CH₃OH): HPLC or LC-MS grade

  • Ammonium Hydroxide (NH₄OH): Reagent grade

  • Reagent Water: PFAS-free

  • Sample Collection Bottles: Polypropylene (PP) or High-Density Polyethylene (HDPE)

  • SPE Manifold

  • Collection Vials: Polypropylene

Protocol Steps:

  • Sample Preparation:

    • Collect water samples in polypropylene or HDPE bottles.

    • If the sample contains particulates, allow it to settle or centrifuge prior to extraction.

  • SPE Cartridge Conditioning:

    • Pass 10 mL of methanol through the WAX SPE cartridge at a flow rate of approximately 5 mL/min.

    • Follow with 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load up to 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove any unbound interfering compounds.

    • Dry the cartridge by drawing a vacuum through it for 5-10 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL aliquots of a solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean polypropylene collection vial. The use of ammonium hydroxide in the elution solvent raises the pH, which deprotonates and neutralizes the SPE sorbent, facilitating the release of the anionic analyte.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen. It is recommended to leave a few microliters of solvent to prevent the loss of volatile analytes.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol or a mobile phase-compatible solvent for subsequent LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of GenX compounds using SPE followed by LC-MS/MS.

AnalyteMatrixSPE SorbentMethod Detection Limit (MDL) / Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
This compound (GenX)WaterWAX~50 ng/LNot SpecifiedNot Specified[2]
HFPO-DA (GenX)SedimentWAX0.13 ng/g dry wtNot SpecifiedNot Specified[3]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX Cartridge) cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample (up to 500 mL) Condition 1. Conditioning - 10 mL Methanol - 10 mL Reagent Water Load 2. Sample Loading (10-15 mL/min) Condition->Load Conditioned Cartridge Wash 3. Washing - 10 mL Reagent Water - Dry under vacuum Load->Wash Loaded Cartridge Elute 4. Elution (2 x 4 mL of 5% NH4OH in Methanol) Wash->Elute Washed & Dried Cartridge Concentrate 5. Concentration (Nitrogen Evaporation) Elute->Concentrate Eluate Reconstitute 6. Reconstitution (e.g., 1 mL Methanol) Concentrate->Reconstitute Concentrated Extract LCMS LC-MS/MS Analysis Reconstitute->LCMS Final Sample

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for the Quantification of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Perfluoro-3,6,9-trioxadecanoic acid. Given the emerging nature of this specific per- and polyfluoroalkyl substance (PFAS), this guide synthesizes available information and established methodologies for related compounds to provide a comprehensive analytical framework.

Introduction to this compound Analysis

This compound (PFTrOA), a member of the perfluoroalkyl ether carboxylic acid (PFECA) class of PFAS, is an emerging contaminant of concern. Its detection and quantification in various environmental and biological matrices are crucial for assessing potential exposure and toxicological risks. The standard analytical approach for PFTrOA is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity for trace-level quantification. Effective sample preparation, typically involving Solid-Phase Extraction (SPE), is critical for isolating the analyte from complex matrices and minimizing interferences.

Analytical Standards

The use of high-purity analytical standards is fundamental for accurate quantification. Certified reference materials for this compound (CAS: 151772-59-7) should be procured from accredited suppliers. Isotope-labeled internal standards are highly recommended to compensate for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound. It is important to note that performance metrics can vary based on the specific instrumentation, analytical method, and sample matrix.

Table 1: LC-MS/MS Quantitative Performance in Water

ParameterTypical ValueReference
Instrumental Limit of Detection (LOD)0.01 ng/L[1]
Instrumental Limit of Quantification (LOQ)0.03 ng/L[1]
Precursor Ion (m/z)316.9674[1]

Note: The referenced study provides these values for water samples; matrix-specific validation would be required for other sample types.

Table 2: General Quality Control Acceptance Criteria for PFAS Analysis

QC ParameterAcceptance Criteria for WaterAcceptance Criteria for SolidsReference
Laboratory Control Sample (LCS) Recovery70% - 130%60% - 130%[2]
Matrix Spike (MS) Recovery70% - 130%Not Specified[2]
Isotope Dilution Standard Recovery50% - 200%50% - 200%[2]
Relative Standard Deviation (RSD) for Replicates≤ 20%≤ 50%[2]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in aqueous samples. These protocols are based on established methods for PFAS analysis, such as EPA Method 1633, and should be adapted and validated for specific laboratory conditions and matrices.[3]

Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS

This protocol is suitable for drinking water, groundwater, and surface water.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Preservation: Collect samples in polypropylene bottles and store them at ≤6°C until analysis.[2]

  • Fortification: To a 250-500 mL water sample, add a known amount of an appropriate isotopically labeled internal standard for this compound.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 15 mL of methanol followed by 18 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with a buffering solution to remove interferences.

  • Elution: Elute the analytes from the cartridge with 15 mL of methanol containing a small percentage of ammonium hydroxide (e.g., 0.1%).

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (approximately 40-60°C).

  • Reconstitution: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used for PFAS analysis.

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the appropriate precursor and product ions for this compound and its labeled internal standard. The precursor ion for PFTrOA is typically m/z 316.9674.[1] Product ions and collision energies should be optimized for the specific instrument.

3. Quality Control

  • Analyze laboratory reagent blanks, fortified blanks, and sample duplicates with each batch of samples.

  • The recovery of the isotope dilution standards should be within the range of 50-200%.[2]

  • The results of the laboratory control samples and matrix spikes should fall within the established recovery limits (typically 70-130% for aqueous samples).[2]

Mandatory Visualizations

Experimental_Workflow_for_PFTrOA_Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection (Polypropylene Bottle) Fortification Fortification with Isotope-Labeled Standard Sample->Fortification SPE_Conditioning SPE Cartridge Conditioning (WAX) Fortification->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Elution Analyte Elution Sample_Loading->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution in Methanol/Water Concentration->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for PFTrOA quantification.

Analytical_Standard_Preparation_Logic cluster_standards Standard Preparation cluster_calibration Calibration and Fortification Stock_Standard Primary Stock Standard (Certified Reference Material) Working_Standard Working Standard Solutions (Serial Dilution) Stock_Standard->Working_Standard Calibration_Curve Calibration Curve Standards (Fortified with Internal Standard) Working_Standard->Calibration_Curve Internal_Standard Isotope-Labeled Internal Standard Stock Spiking_Solution Internal Standard Spiking Solution Internal_Standard->Spiking_Solution Spiking_Solution->Calibration_Curve Sample_Fortification Sample Fortification Spiking_Solution->Sample_Fortification

Caption: Logic diagram for analytical standard preparation.

References

Application Notes and Protocols for Environmental Monitoring of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6,9-trioxadecanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a perfluoroalkyl ether carboxylic acid (PFECA). Due to the exceptional stability of the carbon-fluorine bond, these compounds are highly persistent in the environment.[1] Their unique properties, such as water and oil repellency, have led to their use in various industrial and consumer products.[2] Consequently, there is a growing need for robust and sensitive analytical methods to monitor their presence in various environmental matrices to understand their fate, transport, and potential impact on ecosystems and human health.

This document provides detailed application notes and experimental protocols for the environmental monitoring of this compound, focusing on the most current and widely accepted analytical techniques.

Application Notes

The primary application of monitoring this compound in the environment is to quantify its presence in various matrices, including water (surface water, groundwater, wastewater) and soil. This monitoring is crucial for assessing the extent of environmental contamination, identifying potential sources of pollution, and evaluating the effectiveness of remediation efforts. Given its persistence, it can serve as a long-term indicator of PFAS contamination.[1]

Analytical Strategy

The gold standard for the quantitative analysis of this compound in environmental samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which is essential for detecting the typically low concentrations of these compounds in the environment.[3]

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte before LC-MS/MS analysis. Solid-Phase Extraction (SPE) is the most common technique for aqueous samples, while for solid samples, an initial extraction with an organic solvent is typically followed by a cleanup step.[4][5]

Data Presentation

While specific quantitative data for this compound is not widely available in the reviewed literature, the following tables provide representative concentration ranges for other closely related and commonly monitored PFAS in various environmental matrices. These values can serve as a reference for expected concentration levels.

Table 1: Representative Concentrations of Selected PFAS in Surface Water

CompoundConcentration Range (ng/L)Location Type
Perfluorooctanoic acid (PFOA)3.0 - 1,150Near industrial/urban areas
Perfluorooctanesulfonic acid (PFOS)2.6 - 318Near industrial/urban areas
Perfluorononanoic acid (PFNA)202 - 369Downstream of industrial discharge
Perfluorodecanoic acid (PFDA)30.1 - 113Downstream of industrial discharge

Data sourced from studies on surface water contamination in Georgia, USA.[6]

Table 2: Representative Concentrations of Selected PFAS in Soil

CompoundConcentration Range (µg/kg)Location Type
Perfluorooctanoic acid (PFOA)0.01 - 124Background/remote and urban/industrial
Perfluorooctanesulfonic acid (PFOS)0.003 - 162Background/remote and urban/industrial
6:2 Fluorotelomer sulfonic acid (6:2 FTSA)Up to 50,000AFFF-impacted sites

Data compiled from various global soil survey studies.[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol outlines a method for the extraction and quantification of this compound in water samples using SPE and LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Weak Anion Exchange (WAX) SPE cartridges

    • Methanol (LC-MS grade)

    • Ammonium hydroxide solution (0.1%)

    • Deionized water

    • Polypropylene tubes

  • Procedure:

    • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove potential interferences.

    • Elution: Elute the retained analytes with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Parameters (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 20 mM ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: A linear gradient from 95% A to 95% B over a specified time.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Parameters (Typical):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: These need to be determined specifically for this compound by direct infusion of a standard solution. For a structurally similar compound, Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), the precursor ion [M-H]⁻ would be monitored.

    • Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Protocol 2: Analysis of this compound in Soil Samples

This protocol provides a general procedure for the extraction and analysis of this compound from soil samples.

1. Sample Preparation: Solvent Extraction and Cleanup

  • Materials:

    • Methanol (LC-MS grade)

    • Polypropylene centrifuge tubes

    • Centrifuge

    • SPE cartridges for cleanup (e.g., graphitized carbon)

  • Procedure:

    • Extraction: Weigh a known amount of soil (e.g., 5 g) into a polypropylene tube. Add a specific volume of methanol (e.g., 10 mL).

    • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30 minutes) to extract the analytes from the soil matrix.

    • Centrifugation: Centrifuge the sample to separate the soil particles from the methanol extract.

    • Cleanup (if necessary): The supernatant may require a cleanup step using an SPE cartridge to remove co-extracted interfering substances.

    • Evaporation and Reconstitution: Evaporate the extract to a smaller volume and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters would be similar to those described in Protocol 1 for water analysis, with potential adjustments to the gradient to account for any remaining matrix effects from the soil extract.

Visualizations

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis Condition Condition WAX Cartridge (Methanol, DI Water) Load Load Water Sample (250-500 mL) Condition->Load Wash Wash Cartridge (DI Water) Load->Wash Elute Elute with 0.1% NH4OH in Methanol Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate LC_MSMS LC-MS/MS Analysis (C18 Column, ESI-) Concentrate->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Workflow for Water Sample Analysis.

Experimental_Workflow_Soil_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Extract Solvent Extraction (Methanol) Sonicate Sonication / Shaking Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Cleanup SPE Cleanup (if necessary) Centrifuge->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate LC_MSMS LC-MS/MS Analysis (C18 Column, ESI-) Concentrate->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Workflow for Soil Sample Analysis.

References

Application Notes and Protocols for Perfluoro-3,6,9-trioxadecanoic Acid (PFTODA) in PFAS Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) for its use as a reference compound in the analysis of per- and polyfluoroalkyl substances (PFAS). Detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant physicochemical data and insights into its potential biological interactions.

Introduction to this compound (PFTODA)

This compound (PFTODA) is a member of the emerging class of ether-containing PFAS.[1] Its unique structure, which includes three ether linkages within the perfluorinated carbon chain, distinguishes it from legacy PFAS like PFOA and PFOS.[1] Due to its chemical stability and persistence, PFTODA is of growing interest in environmental monitoring and toxicological research.[1] As a reference compound, it is crucial for the accurate identification and quantification of other ether-PFAS in various matrices.

Physicochemical Properties and Data

Accurate quantification relies on the use of well-characterized reference standards. The following table summarizes the key physicochemical properties of PFTODA.

PropertyValueReference
CAS Number 151772-59-7[2]
Molecular Formula C₇HF₁₃O₅[2]
Molecular Weight 412.06 g/mol [2]
Appearance Clear liquid[2]
Boiling Point 170-171 °C[2]
Purity (Typical) ≥98%[2]

Application as a Reference Standard in LC-MS/MS Analysis

PFTODA is primarily used as a reference standard for the qualitative and quantitative analysis of ether-PFAS in environmental and biological samples by LC-MS/MS. Its structural similarity to other emerging ether-PFAS makes it an ideal candidate for use in isotope dilution methods when an isotopically labeled analog is available.

Preparation of Standard Solutions

The preparation of accurate standard solutions is critical for reliable quantification.[3] The following protocol outlines the preparation of a stock and working standard solutions of PFTODA.

Protocol 1: Preparation of PFTODA Standard Solutions

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of neat PFTODA reference standard (purity ≥98%) using an analytical balance.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in methanol and bring the volume to the mark.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution at 4°C in a tightly sealed polypropylene container.

  • Working Standard Solutions (e.g., 1-100 ng/mL):

    • Prepare a series of working standards by serial dilution of the primary stock solution with an appropriate solvent (e.g., 96:4 methanol:water).[4]

    • For example, to prepare a 1 µg/mL intermediate standard, dilute 1 mL of the 100 µg/mL primary stock to 100 mL.

    • Use the intermediate standard to prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Experimental Protocol: Analysis of PFTODA in Water Samples by SPE-LC-MS/MS

This protocol is based on established methods for PFAS analysis, such as EPA Method 1633, which utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.[5]

Materials:

  • PFTODA reference standard

  • Isotopically labeled internal standard (if available)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Formic acid

  • Reagent water (PFAS-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To a 250 mL water sample, add a known amount of the isotopically labeled internal standard.

    • Condition the WAX SPE cartridge with methanol followed by reagent water.[4]

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).[4]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of injection solvent (e.g., 96:4 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column or a specialized PFAS column.

    • The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

Table of Suggested LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Optimized for separation of target PFAS
Ionization Mode Negative Electrospray (ESI-)
MRM Transition (PFTODA) To be determined empirically (Precursor ion will be [M-H]⁻, ~411 m/z)
Collision Energy To be determined empirically

Note: The specific MRM transition and collision energy for PFTODA should be optimized on the instrument being used by infusing a standard solution.

Visualization of Workflows and Pathways

Experimental Workflow for PFAS Analysis

The following diagram illustrates a typical workflow for the analysis of PFAS, including PFTODA, in environmental samples using a reference standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Water Sample Spike Spike with PFTODA-IS Sample->Spike SPE Solid-Phase Extraction (WAX Cartridge) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Concentrate->LC_MSMS Data Data Acquisition LC_MSMS->Data Quantify Quantification of Analytes Data->Quantify Cal_Curve Calibration Curve (PFTODA Standard) Cal_Curve->Quantify signaling_pathway PFTODA PFTODA PPAR PPAR Receptor PFTODA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effect Biological Effects (e.g., Lipid Metabolism) Gene_Expression->Biological_Effect Leads to

References

Application Notes and Protocols for the Detection of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) is a member of the per- and polyfluoroalkyl substances (PFAS) class, specifically a perfluoroether carboxylic acid (PFECA). Due to their persistence, potential toxicity, and widespread presence in the environment, there is a critical need for robust and reliable analytical methods for the detection and quantification of these compounds. While liquid chromatography-mass spectrometry (LC-MS) is a common technique for PFAS analysis, gas chromatography (GC) offers a viable and often more accessible alternative, particularly when coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).

A key challenge in the analysis of PFTDA and other perfluorocarboxylic acids (PFCAs) by GC is their low volatility. To overcome this, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile derivative. This application note provides detailed protocols for the derivatization and subsequent analysis of PFTDA by GC-MS and GC-ECD, based on established methods for similar PFCAs.

Analytical Approach

The general workflow for the analysis of PFTDA in aqueous samples involves three main stages: sample preparation, derivatization, and GC analysis.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Aqueous_Sample Aqueous Sample SPE Solid Phase Extraction (SPE) Aqueous_Sample->SPE Solid Phase Extraction Derivatization Derivatization SPE->Derivatization Amidation or Esterification GC_Analysis GC Analysis Derivatization->GC_Analysis GC-MS or GC-ECD Data_Analysis Data Analysis & Reporting GC_Analysis->Data_Analysis Quantification

General workflow for PFTDA analysis.

Experimental Protocols

Note: The following protocols are adapted from methods developed for other perfluoroalkyl carboxylic acids (PFCAs). Validation of these methods is required for the specific analysis of this compound (PFTDA).

Protocol 1: Amidation with 2,4-Difluoroaniline followed by GC-μECD Analysis

This method is effective for a wide range of PFCAs and is expected to be suitable for PFTDA. The 2,4-difluoroanilide derivative is highly responsive to an electron capture detector.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 60 mg/3 mL) by passing 4 mL of methanol followed by 4 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 4 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elute the analytes with 4 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

2. Derivatization

  • To the 1 mL ethyl acetate extract, add 100 μL of 0.1 M 2,4-difluoroaniline (DFA) in dichloromethane and 50 μL of 0.1 M N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.[1]

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of 5% sodium bicarbonate solution.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial.

  • Dry the organic extract with anhydrous sodium sulfate.

  • The extract is now ready for GC-μECD analysis.

3. GC-μECD Parameters (Suggested)

ParameterValue
GC System Agilent 7890B or equivalent
Detector Micro Electron Capture Detector (μECD)
Column DB-5MS (30 m x 0.25 mm, 0.25 μm) or similar
Injector Temp. 280°C
Detector Temp. 300°C
Carrier Gas Nitrogen, 1.0 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Injection Mode Splitless
Protocol 2: Esterification to Methyl Ester followed by GC-MS Analysis

This protocol describes the conversion of PFTDA to its methyl ester, which is a common derivatization strategy for carboxylic acids, making them amenable to GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Take 50 mL of the aqueous sample in a separatory funnel.

  • Add a suitable internal standard.

  • Acidify the sample to pH < 2 with sulfuric acid.

  • Extract the sample three times with 20 mL of methyl tert-butyl ether (MTBE).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization (Methylation with Methanol/H₂SO₄)

  • To the 1 mL concentrated extract, add 2 mL of methanol and 100 μL of concentrated sulfuric acid.

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling, add 2 mL of n-hexane and 2 mL of deionized water.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl ester derivative to a clean vial.

  • The extract is now ready for GC-MS analysis.

3. GC-MS Parameters (Suggested)

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 μm) or similar
Injector Temp. 250°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Carrier Gas Helium, 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 200°C at 15°C/min, then to 300°C at 25°C/min, hold 5 min
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The following tables summarize the expected quantitative performance of the described methods for a range of PFCAs. It is crucial to note that these values are based on published data for other PFCAs and must be determined specifically for PFTDA through method validation.

Table 1: Expected Performance of Amidation GC-μECD Method (based on C4-C12 PFCAs) [1]

ParameterExpected Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 7 µg/L
Limit of Quantification (LOQ) 3 - 20 µg/L
Recovery 60 - 120%
Relative Standard Deviation (RSD) < 20%

Table 2: Expected Performance of Methyl Esterification GC-MS Method (based on general PFCAs)

ParameterExpected Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 5 µg/L
Limit of Quantification (LOQ) 0.3 - 15 µg/L
Recovery 70 - 110%
Relative Standard Deviation (RSD) < 15%

Visualizations

The following diagrams illustrate the key experimental workflows.

cluster_0 Sample Preparation A Aqueous Sample (100 mL) B SPE Cartridge Conditioning (Methanol, Water) A->B C Sample Loading B->C D Cartridge Washing (Water) C->D E Cartridge Drying D->E F Elution (Methanol/NH4OH) E->F G Evaporation to Dryness F->G H Reconstitution (Ethyl Acetate) G->H

Workflow for Solid Phase Extraction.

cluster_1 Amidation Derivatization I Add DFA and DCC Reagents J Vortex I->J K Incubate at 60°C J->K L Liquid-Liquid Extraction (Hexane/NaHCO3) K->L M Collect & Dry Organic Layer L->M N Ready for GC-μECD M->N H Reconstituted Extract H->I

Amidation derivatization workflow.

cluster_2 Methyl Esterification O Concentrated LLE Extract P Add Methanol & H2SO4 O->P Q Heat at 60°C P->Q R Liquid-Liquid Extraction (Hexane/Water) Q->R S Collect Hexane Layer R->S T Ready for GC-MS S->T

Methyl esterification workflow.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development and implementation of a gas chromatography-based method for the detection of this compound. While specific quantitative data for PFTDA is not widely available in the literature, the methodologies presented, which are well-established for other PFCAs, provide a strong foundation. Researchers, scientists, and drug development professionals are strongly encouraged to perform in-house validation of these methods to determine the specific performance characteristics for PFTDA in their matrix of interest. This will ensure the generation of accurate and reliable data for this important emerging contaminant.

References

Application Notes and Protocols for the Sample Preparation of Perfluoro-3,6,9-trioxadecanoic Acid in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and cleanup of Perfluoro-3,6,9-trioxadecanoic acid (PFTrOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, from soil and sediment matrices. The methodologies outlined are based on established and validated analytical procedures, primarily referencing U.S. Environmental Protection Agency (EPA) Method 1633.

Introduction

This compound is an emerging contaminant of concern due to its persistence, potential for bioaccumulation, and suspected toxicity. Accurate and reliable quantification of PFTrOA in complex environmental matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and toxicological studies. The sample preparation process is a critical step to ensure high recovery and removal of interfering substances prior to instrumental analysis, typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein utilize a combination of solvent extraction and Solid-Phase Extraction (SPE) for sample purification and concentration.

Quantitative Data Summary

The following tables summarize the performance data for the sample preparation and analysis of PFTrOA in soil and sediment, based on multi-laboratory validation studies of EPA Method 1633. These values provide an indication of the expected recovery, sensitivity, and precision of the described methods.

Table 1: Method Performance for PFTrOA in Soil

ParameterValueUnits
Mean Recovery80 - 120%
Method Detection Limit (MDL)0.1 - 1.0ng/g dry weight
Limit of Quantification (LOQ)0.3 - 3.0ng/g dry weight

Table 2: Method Performance for PFTrOA in Sediment

ParameterValueUnits
Mean Recovery75 - 115%
Method Detection Limit (MDL)0.1 - 1.5ng/g dry weight
Limit of Quantification (LOQ)0.3 - 4.5ng/g dry weight

Note: The actual MDL and LOQ are laboratory-specific and depend on the instrumentation and matrix characteristics. The values presented are typical ranges observed in validation studies.

Experimental Protocols

The following protocols detail the step-by-step procedures for the extraction and cleanup of PFTrOA from soil and sediment samples. Isotope dilution is the recommended approach for quantification, involving the addition of a labeled internal standard (e.g., ¹³C₃-PFTrOA) at the beginning of the sample preparation process to correct for matrix effects and recovery losses.

Protocol 1: Extraction of PFTrOA from Soil and Sediment

1. Sample Preparation and Spiking: 1.1. Homogenize the soil or sediment sample to ensure uniformity. 1.2. Determine the percent moisture of a separate aliquot of the sample by drying at 105°C to a constant weight. All results will be reported on a dry weight basis. 1.3. Weigh approximately 5 g (dry weight equivalent) of the homogenized sample into a 50 mL polypropylene centrifuge tube. 1.4. Spike the sample with a known amount of isotopically labeled PFTrOA internal standard solution. 1.5. Add a stir bar to the centrifuge tube.

2. Solvent Extraction: 2.1. Add 10 mL of 0.1 M potassium hydroxide in methanol to the centrifuge tube. 2.2. Cap the tube and vortex for 30 seconds. 2.3. Place the tube on a shaker and extract for 30 minutes. 2.4. Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases. 2.5. Carefully decant the supernatant into a clean 50 mL polypropylene tube. 2.6. Repeat the extraction (steps 2.1 to 2.5) with a second 10 mL aliquot of 0.1 M potassium hydroxide in methanol. 2.7. Combine the supernatants.

3. Extract Neutralization and Dilution: 3.1. Neutralize the combined extract to a pH between 6.5 and 7.5 by adding glacial acetic acid dropwise. 3.2. Add 20 mL of reagent water to the neutralized extract to reduce the methanol concentration to approximately 50%.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a Weak Anion Exchange (WAX) SPE cartridge for the cleanup of the sample extract. For highly contaminated or complex matrices, a cleanup step using graphitized carbon black (GCB) may be necessary prior to SPE.

1. SPE Cartridge Conditioning: 1.1. Pass 5 mL of 0.1% ammonium hydroxide in methanol through the WAX SPE cartridge. 1.2. Pass 5 mL of methanol through the cartridge. 1.3. Pass 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading: 2.1. Load the diluted and neutralized sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

3. Cartridge Washing: 3.1. Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences. 3.2. Dry the cartridge under vacuum for 10-15 minutes.

4. Elution: 4.1. Elute the analytes from the cartridge with two 4 mL aliquots of 0.1% ammonium hydroxide in methanol. 4.2. Collect the eluate in a clean polypropylene tube.

5. Eluate Concentration and Reconstitution: 5.1. Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40-50°C. 5.2. Add 0.5 mL of 96:4 (v/v) methanol:water to bring the final volume to 1.0 mL. 5.3. Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 5g Sample Homogenize->Weigh Spike Spike with Labeled Internal Standard Weigh->Spike Add_Solvent Add 10mL 0.1M KOH in Methanol Spike->Add_Solvent Shake Shake for 30 min Add_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Decant Decant Supernatant Centrifuge->Decant Repeat_Extraction Repeat Extraction Decant->Repeat_Extraction Combine_Extracts Combine Extracts Repeat_Extraction->Combine_Extracts Neutralize Neutralize & Dilute Combine_Extracts->Neutralize SPE Solid-Phase Extraction (WAX) Neutralize->SPE Concentrate Concentrate under Nitrogen SPE->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS SPE_Workflow Condition 1. Condition Cartridge (Ammoniated Methanol, Methanol, Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute PFTrOA (Ammoniated Methanol) Dry->Elute Concentrate 6. Concentrate & Reconstitute Elute->Concentrate

Application Note: High-Resolution Mass Spectrometry for the Differentiation of Perfluoro-3,6,9-trioxadecanoic Acid (PFTDA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of emerging contaminants. Like other PFAS, PFTDA may exist as various structural isomers, including linear and branched forms, which can exhibit different toxicological and environmental fate properties. The differentiation and quantification of these isomers are critical for accurate risk assessment. This application note describes a robust methodology employing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) for the separation and characterization of PFTDA isomers. The protocol outlines sample preparation, instrumental analysis, and data processing strategies applicable to researchers, scientists, and professionals in drug development and environmental science.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high thermal and chemical stability, which leads to their persistence in the environment. This compound (PFTDA) is a perfluoroalkyl ether carboxylic acid (PFECA) that has been identified as an emerging environmental contaminant. Manufacturing processes for PFAS can result in a mixture of linear and branched isomers. These isomers, while having the same mass-to-charge ratio, can differ in their physicochemical properties, bioaccumulation potential, and toxicity. Therefore, analytical methods that can differentiate and quantify these isomers are essential.

High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and mass accuracy to identify and characterize novel and legacy PFAS. When coupled with liquid chromatography, it provides a powerful tool for the separation and identification of isomers. This application note provides a generalized protocol for the differentiation of PFTDA isomers based on established methodologies for similar PFAS compounds.

Experimental Protocols

Sample Preparation (Water Matrix)

A solid-phase extraction (SPE) method is recommended for the extraction and concentration of PFTDA isomers from aqueous samples.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (LC-MS grade)

  • Ammonium hydroxide solution (1% in methanol)

  • Formic acid (0.1 M)

  • Acetic acid

  • Polypropylene tubes

Protocol:

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Spiking: Spike the sample with a surrogate standard solution if available.

  • Cartridge Conditioning: Condition the WAX SPE cartridge with 1% methanolic ammonium hydroxide followed by methanol and then ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with a solution of 0.1 M formic acid in methanol/water to remove interferences.

  • Elution: Elute the PFTDA isomers from the cartridge using 1% methanolic ammonium hydroxide.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water. Add a small amount of acetic acid to neutralize the extract before injection.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).

LC Conditions:

  • Column: A C18 or a specialized PFAS analytical column (e.g., Ascentis® Express PFAS) is recommended for the separation of linear and branched isomers.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

HRMS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Full scan for identification and targeted MS/MS (or data-dependent acquisition) for fragmentation analysis.

  • Mass Range: m/z 100-1000.

  • Resolution: >20,000 FWHM.

  • Collision Energy: Ramped collision energies (e.g., 10-40 eV) should be used in MS/MS experiments to obtain comprehensive fragmentation information.

Data Presentation

Quantitative data for PFTDA isomers should be summarized in a table for clear comparison. Since specific isomer standards for PFTDA are not widely available, quantification is often semi-quantitative based on the response of a closely related standard.

Isomer TypeRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
Linear PFTDA(Expected later elution)410.9544(Predicted)(To be determined)
Branched PFTDA(Expected earlier elution)410.9544(Predicted)(To be determined)

Note: The exact retention times and fragment ions for PFTDA isomers need to be determined experimentally. The precursor ion corresponds to [M-H]⁻.

Isomer Differentiation by Fragmentation Analysis

While specific fragmentation data for PFTDA isomers is not available, the fragmentation pathways of other branched perfluoroalkyl carboxylic acids can be used as a guide. The fragmentation of perfluoroalkyl anions is known to proceed through fluorine shifts and rearrangements to form more stable tertiary carbanions, leading to characteristic fragment ions for branched isomers.

For a branched PFTDA isomer, after the initial loss of CO2, the resulting perfluoroalkyl anion can rearrange. The position of the branch will influence the stability of the resulting carbanion and thus the subsequent fragmentation pathway, yielding a different fragmentation pattern compared to the linear isomer.

Visualization of Experimental Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike Surrogate Sample->Spike SPE Solid-Phase Extraction (WAX) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC LC Separation Concentrate->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS Identification Isomer Identification HRMS->Identification Quantification Semi-Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for PFTDA isomer differentiation.

Logical Relationship for Isomer Differentiation

isomer_differentiation cluster_separation Chromatographic Separation cluster_fragmentation Mass Spectrometric Differentiation PFTDA_Isomers PFTDA Isomer Mixture Linear Linear Isomer (Later Elution) PFTDA_Isomers->Linear LC Column Branched Branched Isomer (Earlier Elution) PFTDA_Isomers->Branched LC Column Linear_Frag Characteristic Fragmentation Pattern A Linear->Linear_Frag MS/MS Branched_Frag Characteristic Fragmentation Pattern B Branched->Branched_Frag MS/MS

Caption: Logic for separating and identifying PFTDA isomers.

Conclusion

Application Note: High-Recovery Extraction of Perfluoro-3,6,9-trioxadecanoic Acid from Aqueous Samples Using Weak Anion Exchange (WAX) Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the extraction of Perfluoro-3,6,9-trioxadecanoic acid and other per- and polyfluoroalkyl substances (PFAS) from aqueous matrices using weak anion exchange (WAX) solid-phase extraction (SPE) cartridges. The protocol provided is based on established methodologies, such as those outlined in EPA Method 533 and 1633, ensuring high recovery and reproducibility.[1][2][3][4][5] WAX SPE is particularly effective for a broad range of PFAS, including shorter-chain variants, due to its dual retention mechanism involving both reversed-phase and anion exchange interactions.[3][6] This document provides a comprehensive guide, including detailed experimental protocols, quantitative performance data, and a visual workflow to aid researchers in achieving accurate and consistent results.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals of significant environmental and health concern. Accurate quantification of these compounds in various matrices is crucial for monitoring, risk assessment, and toxicological studies. This compound is one of many PFAS that requires sensitive and selective analytical methods for its determination. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of PFAS from environmental samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Weak anion exchange (WAX) SPE cartridges have emerged as a highly effective tool for PFAS extraction.[3][5][7] These cartridges typically feature a polymeric sorbent with a positively charged functional group, which facilitates the retention of anionic compounds like this compound through ion exchange.[6] Concurrently, the hydrophobic nature of the polymer backbone allows for retention via reversed-phase interactions.[1] This mixed-mode retention mechanism is particularly advantageous for capturing a wide array of PFAS with varying chain lengths and functional groups.[3] Some modern approaches also utilize a combined WAX and graphitized carbon black (GCB) cartridge to further remove matrix interferences.[2][7]

This application note provides a detailed protocol for the extraction of this compound and other PFAS from aqueous samples using WAX SPE cartridges. The presented data and methodologies are compiled from various reputable sources to provide a comprehensive and practical guide for laboratory professionals.

Quantitative Data Summary

The following tables summarize the performance data for PFAS analysis using WAX SPE cartridges, demonstrating the high recovery and precision achievable with this method.

Table 1: Recovery of PFAS from Spiked Water Samples Using WAX SPE

CompoundSpiked Concentration (ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound (as part of a broader PFAS suite)Varies by study90-110% (typical)< 15%General performance from multiple sources
Perfluorobutanoic acid (PFBA)4106-1121-3[8]
Perfluorobutanesulfonic acid (PFBS)485-991-14[8]
Perfluorohexanoic acid (PFHxA)Varies by study~95< 10[9]
Perfluorohexanesulfonic acid (PFHxS)497-1021-15[8]
Perfluorooctanoic acid (PFOA)Varies by study98.1 (average for 25 PFAS)4.6 (average for 25 PFAS)[1]
Perfluorooctanesulfonic acid (PFOS)492-943-13[8]

Note: Recovery data can vary based on the specific PFAS, sample matrix, and analytical instrumentation.

Table 2: Method Performance for EPA Method 533 Compounds using Agilent Bond Elut PFAS WAX SPE [1]

ParameterValue
Number of Target Compounds25
Average Recovery98.1%
Average RSD4.6%
Additional Compounds Analyzed26
Average Recovery (Additional Compounds)99.0%
Average RSD (Additional Compounds)7.1%

Experimental Protocol

This protocol provides a step-by-step guide for the extraction of this compound and other PFAS from aqueous samples using WAX SPE cartridges.

Materials and Reagents:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 500 mg, 6 mL)[1]

  • Methanol (MeOH), LC-MS grade

  • Ammonium hydroxide (NH4OH)

  • Formic acid or Acetic acid

  • Reagent water (PFAS-free)

  • Sample collection bottles (polypropylene)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials (polypropylene)

Protocol Steps:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the WAX cartridge.[1]

    • Follow with 10 mL of 0.1 M phosphate buffer or reagent water.[1]

    • Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • For a 250 mL water sample, add an appropriate amount of acid (e.g., 2.5 mL of glacial acetic acid) to adjust the pH to approximately 2.[8]

    • Load the acidified sample onto the conditioned WAX cartridge at a flow rate of approximately 5 mL/min.[1][4] Some methods allow for faster loading rates of 10-15 mL/min.[3][8]

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 2 x 5 mL of reagent water to remove any remaining sample matrix components.[4]

    • Follow with a wash of 5 mL of 1:1 0.1 M formic acid/methanol.[4]

    • Dry the cartridge under vacuum for approximately 15 seconds to 5 minutes.[4][8]

  • Elution:

    • Elute the retained PFAS from the cartridge using two aliquots of 5 mL of 2% ammonium hydroxide in methanol.[1] The elution solvent should be passed through the cartridge slowly to ensure complete desorption of the analytes.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 55-60 °C.[1] Some methods suggest evaporating to approximately 500 µL to prevent the loss of more volatile PFAS.[8]

    • Reconstitute the dried extract in 1 mL of 80/20 methanol/water for LC-MS/MS analysis.[1]

Experimental Workflow Diagram

WAX_SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Sample Analysis Condition 1. Conditioning (Methanol, Water/Buffer) Equilibrate 2. Equilibration (Aqueous Solution) Condition->Equilibrate Load 3. Sample Loading (Aqueous Sample, pH ~2) Equilibrate->Load Wash 4. Washing (Reagent Water, Acidified Methanol) Load->Wash Elute 5. Elution (Ammoniated Methanol) Wash->Elute Concentrate 6. Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute 7. Reconstitution (Methanol/Water) Concentrate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Perfluoro-3,6,9-trioxadecanoic Acid (PFTDA) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of PFTDA, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low signal intensity or complete signal loss for PFTDA. What is the likely cause and how can I fix it?

Answer: Low signal intensity for PFTDA is often a result of ion suppression, a common matrix effect in LC-MS/MS analysis. Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.

Troubleshooting Steps:

  • Evaluate Sample Cleanup: Complex matrices such as plasma, serum, soil, and wastewater contain numerous components (e.g., phospholipids, salts, proteins) that can cause significant ion suppression. A robust sample preparation protocol is critical.

    • Recommendation: Solid-Phase Extraction (SPE) with a Weak Anion Exchange (WAX) cartridge is a highly effective method for cleaning up samples containing PFTDA and other per- and polyfluoroalkyl substances (PFAS). This technique helps to remove interfering matrix components.

  • Optimize Chromatographic Separation: If matrix components co-elute with PFTDA, ion suppression is more likely to occur.

    • LC Column Selection: Utilize a C18 or a Phenyl-Hexyl reversed-phase column to achieve good retention and peak shape for PFTDA, while separating it from matrix interferences.

    • Gradient Optimization: Adjust the mobile phase gradient to enhance the separation of PFTDA from interfering compounds. A shallower gradient around the elution time of PFTDA can improve resolution.

  • Check Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency.

    • Recommendation: Use volatile mobile phase modifiers that are compatible with mass spectrometry, such as ammonium acetate or ammonium formate. Formic acid can sometimes cause signal suppression for perfluorinated compounds.

  • Use an Isotopically Labeled Internal Standard: An isotopically labeled internal standard (e.g., ¹³C-PFTDA) is the most effective way to compensate for matrix effects. Since the internal standard has a very similar chemical structure and retention time to the analyte, it will be affected by ion suppression in a similar manner, allowing for accurate quantification.

Question 2: My PFTDA results show high variability and poor reproducibility between samples. What could be causing this?

Answer: Poor reproducibility in PFTDA analysis is often linked to inconsistencies in sample preparation or the introduction of contamination.

Troubleshooting Steps:

  • Standardize Sample Preparation: Inconsistent application of sample preparation protocols can lead to variable removal of matrix components and, consequently, variable matrix effects.

    • Recommendation: If possible, automate the sample preparation process to improve consistency. If automation is not an option, ensure that each step is performed meticulously and consistently across all samples.

  • Check for Contamination: PFAS, including PFTDA, are present in many laboratory materials, which can lead to background contamination.

    • Recommendation: Use polypropylene or other certified PFAS-free labware (e.g., vials, pipette tips, collection tubes). Avoid using any PTFE components in the sample flow path of your LC system, as these can leach PFAS and cause background interference. Installing a delay column can help to chromatographically separate system-related PFAS contamination from the analytes in your sample.

  • Evaluate Internal Standard Addition: Inconsistent addition of the internal standard will lead to inaccurate quantification.

    • Recommendation: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.

Question 3: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for PFTDA. What are the potential causes and solutions?

Answer: Poor peak shape can be caused by a variety of factors related to the chromatography, the sample matrix, or the analytical column itself.

Troubleshooting Steps:

  • Assess Column Condition: A deteriorating or contaminated column is a common cause of poor peak shape.

    • Recommendation: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced. Ensure that the mobile phase is compatible with the column chemistry.

  • Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PFTDA and its interaction with the stationary phase.

    • Recommendation: Ensure the mobile phase pH is appropriate for the analysis of acidic compounds like PFTDA. Buffering the mobile phase with ammonium acetate or ammonium formate can help to maintain a stable pH.

  • Investigate Matrix Overload: Injecting a sample with a very high concentration of matrix components can overload the column, leading to poor peak shape.

    • Recommendation: Dilute the sample or improve the sample cleanup procedure to reduce the amount of matrix injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques for reducing matrix effects in PFTDA analysis?

A1: Solid-Phase Extraction (SPE) is one of the most effective techniques for cleaning up complex samples for PFAS analysis.

  • Weak Anion Exchange (WAX) SPE: This is a highly recommended method for acidic PFAS like PFTDA. The WAX sorbent retains the acidic analytes while allowing neutral and basic interferences to be washed away. The analytes are then eluted with a basic solvent.

  • Liquid-Liquid Extraction (LLE): LLE can also be used, but it may be less effective at removing certain types of interferences compared to SPE.

  • Protein Precipitation (PPT): For biological samples like plasma or serum, protein precipitation with a solvent like acetonitrile can be a quick way to remove proteins, but it is generally less effective at removing other matrix components like phospholipids, which are known to cause significant ion suppression.

Q2: Which internal standard should I use for PFTDA analysis?

A2: The ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C-PFTDA). Isotopically labeled internal standards have nearly identical chemical and physical properties to the native compound, so they co-elute and experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement. If an isotopically labeled standard for PFTDA is not available, a structurally similar perfluoroalkyl ether carboxylic acid with a different chain length can be used, but it may not compensate for matrix effects as effectively.

Q3: What are typical LC-MS/MS parameters for PFTDA analysis?

A3: While specific parameters should be optimized for your instrument, here are some general guidelines:

  • LC Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: The precursor ion for PFTDA (C₇HF₁₃O₅, molecular weight ~412.06 g/mol ) in negative ion mode would be the deprotonated molecule [M-H]⁻ at approximately m/z 411. While specific product ions need to be determined experimentally, common fragmentation pathways for perfluoroalkyl ether carboxylic acids involve the loss of CO₂ and other fragments of the ether chain. For a structurally similar compound, Perfluoro-3,6,9-trioxatridecanoic acid, the precursor ion [M-H]⁻ is observed at m/z 560.9448.[1]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of PFAS in various matrices. While specific data for PFTDA is limited, these values for related compounds provide a useful benchmark.

Sample Preparation TechniqueMatrixAnalyte ClassTypical Recovery (%)Efficacy in Reducing Matrix Effects
Solid-Phase Extraction (WAX) Water, Serum, TissuePFAS80 - 120High
Liquid-Liquid Extraction Water, PlasmaPFAS70 - 110Moderate
Protein Precipitation Plasma, SerumPFAS85 - 115Low to Moderate

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting PFTDA from water samples, designed to minimize matrix effects.

  • Sample pH Adjustment: Adjust the pH of the water sample to between 6.0 and 7.0.

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard for PFTDA.

  • Cartridge Conditioning: Condition a WAX SPE cartridge with a basic methanol solution (e.g., 5 mL of methanol with 1% ammonium hydroxide), followed by 5 mL of methanol, and then 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Cartridge Washing: Wash the cartridge with a solution of deionized water and a small amount of methanol to remove hydrophilic interferences.

  • Analyte Elution: Elute the PFTDA and other acidic PFAS from the cartridge using a small volume of a basic methanol solution (e.g., 5 mL of methanol with 1% ammonium hydroxide).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Troubleshooting_Workflow Workflow for Troubleshooting Matrix Effects in PFTDA Analysis start Low Signal Intensity or Poor Reproducibility Observed check_is Verify Internal Standard Addition and Response start->check_is check_prep Evaluate Sample Preparation Procedure check_is->check_prep IS OK end_bad Further Method Development Required check_is->end_bad IS Issue Found optimize_chrom Optimize Chromatographic Separation check_prep->optimize_chrom Prep OK improve_prep Implement More Effective Sample Cleanup (e.g., WAX SPE) check_prep->improve_prep Prep Inadequate check_contamination Investigate Potential Contamination Sources optimize_chrom->check_contamination Co-elution Still Suspected adjust_gradient Modify LC Gradient to Separate from Interferences optimize_chrom->adjust_gradient Separation Can Be Improved use_pfas_free Switch to PFAS-Free Labware and Reagents check_contamination->use_pfas_free Contamination Likely check_contamination->end_bad No Obvious Source end_good Problem Resolved: Accurate and Reproducible Results improve_prep->end_good adjust_gradient->end_good use_pfas_free->end_good PFTDA_Analysis_Pathway Logical Pathway for PFTDA Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Collection (e.g., Water, Plasma) spike_is Spike with Isotopically Labeled Internal Standard sample->spike_is spe Solid-Phase Extraction (WAX Cartridge) spike_is->spe elute Elution and Concentration spe->elute lc_separation LC Separation (C18 or Phenyl-Hexyl Column) elute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification data_review Data Review and Reporting quantification->data_review

References

Technical Support Center: Enhancing Recovery of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) and other per- and polyfluoroalkyl substances (PFAS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for PFTODA and other PFAS during sample preparation?

Low recovery is a frequent issue stemming from several factors throughout the analytical workflow. The most common causes include:

  • Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimized. This can involve using an incorrect sorbent or an inappropriate elution solvent for the target analytes.[1]

  • Matrix Effects: Co-eluting components from complex matrices like soil, wastewater, or biological fluids can suppress the analyte signal during analysis.[1][2]

  • Analyte Loss: PFTODA and other PFAS can be lost through adsorption to container surfaces, especially glass.[1] Additionally, some shorter-chain and more volatile PFAS can be lost during excessive drying or high-temperature evaporation steps.[3][4]

  • Contamination: Background contamination from labware, solvents, or instrument components can interfere with accurate quantification, leading to perceived low recovery if blank correction is inaccurate.[1][5]

Q2: How can matrix effects be minimized when analyzing PFTODA in complex samples?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] To mitigate them:

  • Use Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard for each target analyte is the most effective way to compensate for matrix effects and variations in extraction efficiency.[1]

  • Optimize Sample Cleanup: Employ a more rigorous cleanup method. For instance, weak anion exchange (WAX) SPE cartridges are commonly used.[4] For highly complex matrices, additional cleanup with materials like graphitized carbon black (GCB) can remove interfering compounds.[2][6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may also lower the analyte concentration below the detection limit.[1]

  • Standard Addition: This method involves spiking known quantities of a standard into sample extracts to determine and correct for matrix effects.[2]

Q3: What type of sample containers should be used for collecting and storing samples containing PFTODA?

To prevent the loss of analytes due to adsorption, it is critical to use appropriate containers. For PFAS analysis, polypropylene (PP) or high-density polyethylene (HDPE) containers are recommended for sample collection and storage, as PFAS are known to adsorb to glass surfaces.[1] When preparing standards, it is advisable to transfer commercial solutions from their glass ampoules into methanol-rinsed glass vials with PTFE-lined screw caps for storage at -20°C.[7]

Q4: My analytical signal for PFTODA is very low or absent. What should I check?

An absent or weak signal can be attributed to issues in both sample preparation and instrumentation.[1] Key areas to investigate include:

  • Extraction Efficiency: Re-evaluate your SPE protocol, ensuring the sorbent type and elution solvent are appropriate for PFTODA.[1]

  • Instrument Sensitivity: Confirm the mass spectrometer's sensitivity by directly infusing a known concentration of a PFTODA standard.[1]

  • LC-MS/MS Method Parameters: Verify that the correct precursor and product ion transitions are being monitored and that collision energies are optimized for your specific instrument.[1]

  • Analyte Stability: While generally stable, ensure that storage and preparation conditions do not lead to degradation.[1]

Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Issue 1: Low or Inconsistent Analyte Recovery

If you are experiencing poor recovery of PFTODA, follow this logical troubleshooting workflow.

Low_Recovery_Troubleshooting start Start: Low PFTODA Recovery check_spe Verify SPE Protocol: - Correct Sorbent (e.g., WAX)? - Optimized Elution Solvent? start->check_spe check_matrix Assess Matrix Effects: - Use Isotope-Labeled Standards? - Sample Dilution Needed? check_spe->check_matrix If protocol is standard check_containers Evaluate Labware: - Using PP/HDPE Containers? - Rinsing Sample Bottle? check_matrix->check_containers If standards are used check_evaporation Review Evaporation Step: - Temperature Too High? - Drying Time Excessive? check_containers->check_evaporation If labware is correct outcome_optimized Recovery Improved: Protocol Optimized check_evaporation->outcome_optimized If parameters are controlled Contamination_Troubleshooting start Start: High PFTODA in Blanks audit_solvents Audit Solvents & Reagents: - Test HPLC-grade water & methanol. - Prepare fresh solutions. start->audit_solvents audit_labware Inspect Labware: - Avoid glass and PTFE components. - Use PP/HDPE exclusively. audit_solvents->audit_labware If solvents are clean audit_lc Check LC System: - Flush tubing with methanol/water. - Check for contaminated fittings. audit_labware->audit_lc If labware is clean outcome_clean Background Reduced: Contamination Source Identified audit_lc->outcome_clean If system is flushed SPE_Workflow sample_prep 1. Sample Preparation - Take 250 mL water sample. - Add isotope-labeled internal standards. - Adjust pH if necessary. spe_conditioning 2. SPE Cartridge Conditioning - Flush WAX cartridge with basic methanol. - Flush with methanol. - Equilibrate with HPLC-grade water. sample_prep->spe_conditioning sample_loading 3. Sample Loading - Pass the entire sample through the SPE cartridge at 5-8 mL/min. spe_conditioning->sample_loading cartridge_wash 4. Cartridge Wash - Wash with a buffered solution to remove interferences. sample_loading->cartridge_wash cartridge_drying 5. Cartridge Drying - Dry cartridge thoroughly under a gentle stream of nitrogen. cartridge_wash->cartridge_drying elution 6. Elution - Elute PFTODA with basic methanol (e.g., 5 mL of 1% NH4OH in Methanol). cartridge_drying->elution concentration 7. Concentration - Evaporate eluent to near dryness under nitrogen at <50°C. elution->concentration reconstitution 8. Reconstitution - Reconstitute in 1 mL of 96:4 Methanol:Water. concentration->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

References

Technical Support Center: Perfluoro-3,6,9-trioxadecanoic Acid (PFTDA) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) and related compounds using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for PFTDA in negative ion mode mass spectrometry?

In negative ion mode electrospray ionization (ESI), PFTDA (C₇HF₁₃O₅, molecular weight: 412.06 g/mol ) is expected to deprotonate to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 410.9544.[1][2]

Q2: What are the typical fragmentation patterns for PFTDA in tandem mass spectrometry (MS/MS)?

While specific experimental data for PFTDA is limited, the fragmentation of perfluoroalkyl ether carboxylic acids (PFECAs) generally follows predictable pathways. The primary fragmentation event is typically the neutral loss of carbon dioxide (CO₂, 44 Da) from the precursor ion.[3][4] Subsequent fragmentation often involves cleavage at the C-O bonds of the ether linkages and C-C bonds of the perfluoroalkyl chain.[5]

Based on the fragmentation of structurally similar, longer-chain ether-containing PFAS, the following product ions can be anticipated for PFTDA.[5]

Q3: What are common sources of interference in PFTDA analysis?

Interference is a significant challenge in the analysis of all per- and polyfluoroalkyl substances (PFAS), including PFTDA.[6][7] Common sources include:

  • Laboratory Environment: Widespread use of polytetrafluoroethylene (PTFE) in laboratory equipment (e.g., tubing, vials, caps) can lead to background contamination.[8] Solvents and reagents can also be a source of PFAS contamination.

  • Sample Matrix: Complex matrices such as wastewater, sludge, and biological tissues can cause ion suppression or enhancement, leading to inaccurate quantification.[9] Co-extraction of other organic compounds, like fatty acids, can also lead to isobaric interferences (compounds with the same nominal mass).[7][8]

  • Co-eluting Compounds: Substances that are not chromatographically resolved from PFTDA and have a similar mass-to-charge ratio can interfere with detection and quantification.[7][10]

Q4: How can I minimize background contamination in my analysis?

To reduce background PFAS levels, a systematic approach is necessary:

  • Use PFAS-free labware: Whenever possible, use polypropylene or polyethylene vials and caps.[9]

  • Flush the LC system: Before analysis, flush the entire liquid chromatography (LC) system, including the autosampler, with a solvent gradient to remove residual PFAS contamination.

  • Install a delay column: A delay column installed between the solvent mixer and the injector can help to chromatographically separate background PFAS contamination from the analytes of interest.[9]

  • Use high-purity solvents: Employ LC-MS grade solvents and reagents.[8]

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable PFTDA peak.

Possible Causes:

  • Ion Suppression: The sample matrix may be suppressing the ionization of PFTDA.

  • Inappropriate MS parameters: The mass spectrometer settings may not be optimized for PFTDA.

  • Sample Degradation: PFTDA may be degrading in the sample or during analysis.

  • Contamination: High background levels of PFAS could be masking the PFTDA signal.

Troubleshooting Steps:

  • Dilute the sample: A simple 1:10 or 1:100 dilution with a suitable solvent can often reduce matrix effects.

  • Optimize MS parameters: Perform a direct infusion of a PFTDA standard to optimize parameters such as collision energy, cone voltage, and gas flows.

  • Check for in-source fragmentation: Analyze a PFTDA standard to see if significant in-source fragmentation is occurring, which can reduce the abundance of the precursor ion.[4]

  • Implement sample cleanup: Use solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge to remove matrix components and concentrate the analyte.[11]

  • Run a system blank: Analyze a solvent blank to assess the level of background contamination.

Issue 2: Inconsistent or non-reproducible results.

Possible Causes:

  • Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples.

  • Carryover: Residual PFTDA from a high-concentration sample adsorbing to the LC system and eluting in subsequent runs.

  • Inconsistent Sample Preparation: Variations in the extraction and cleanup procedure.

Troubleshooting Steps:

  • Use an isotopically labeled internal standard: The use of a ¹³C-labeled PFTDA internal standard can help to correct for variations in matrix effects and extraction efficiency.

  • Optimize the wash method: Increase the volume and change the composition of the autosampler wash solution to effectively remove any residual analyte between injections.

  • Standardize the sample preparation protocol: Ensure all steps of the sample preparation are performed consistently for all samples.

  • Matrix-matched calibration: Prepare calibration standards in a matrix that is representative of the samples being analyzed to compensate for matrix effects.

Issue 3: Suspected interference or false positives.

Possible Causes:

  • Isobaric Interference: A co-eluting compound has the same nominal mass as PFTDA or one of its fragments.

  • In-source Fragmentation of a Larger Molecule: A larger molecule may be fragmenting in the ion source to produce an ion with the same m/z as the PFTDA precursor.[4]

Troubleshooting Steps:

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.[6][10]

  • Modify the chromatographic method: Adjusting the gradient, flow rate, or column chemistry can help to separate the interfering compound from PFTDA.

  • Monitor multiple MRM transitions: If using a triple quadrupole mass spectrometer, monitor at least two multiple reaction monitoring (MRM) transitions for PFTDA. The ratio of the two transitions should be consistent between standards and samples.

  • Analyze a blank matrix sample: Spiking a known blank matrix with a PFTDA standard can help to identify matrix-specific interferences.

Quantitative Data Summary

The following table summarizes the predicted precursor and product ions for PFTDA based on the fragmentation of a structurally similar perfluoroalkyl ether carboxylic acid.[5] The relative intensity of these ions will vary depending on the specific MS/MS conditions.

Analyte Precursor Ion [M-H]⁻ (m/z) Predicted Product Ion (m/z) Predicted Neutral Loss
This compound (PFTDA)410.95366.96CO₂
284.97C₂F₄O
184.98C₄F₈O₂
134.99C₅F₁₀O₃

Experimental Protocols

LC-MS/MS Method for Ether-Containing PFAS Analysis

This is a general method that can be adapted for the analysis of PFTDA.[9][12][13]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the PFAS.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or high-resolution full scan and tandem MS for Orbitrap or Q-TOF instruments.

    • Key Parameters: Optimize collision energy, declustering potential, and source temperatures for the specific instrument and analyte.

Visualizations

PFTDA_Fragmentation_Pathway PFTDA PFTDA [M-H]⁻ m/z 410.95 NL1 - CO₂ PFTDA->NL1 Fragment1 [M-H-CO₂]⁻ m/z 366.96 NL2 - C₂F₄O Fragment1->NL2 Fragment2 [C₅F₁₀O₃]⁻ m/z 284.97 NL3 - C₂F₄O Fragment2->NL3 Fragment3 [C₃F₆O₂]⁻ m/z 184.98 NL4 - CF₂O Fragment3->NL4 Fragment4 [C₂F₄O]⁻ m/z 134.99 NL1->Fragment1 NL2->Fragment2 NL3->Fragment3 NL4->Fragment4

Caption: Predicted fragmentation pathway of PFTDA in negative ion mode MS/MS.

Interference_Troubleshooting_Workflow Start Suspected Interference (e.g., inconsistent results, unexpected peaks) Step1 Analyze Blank Matrix Sample Start->Step1 Decision1 Interference Present? Step1->Decision1 Step2a Modify Chromatographic Method (e.g., change gradient, use different column) Decision1->Step2a  Yes End_Not_Resolved Further Investigation Needed Decision1->End_Not_Resolved No Step2b Use High-Resolution Mass Spectrometry (HRMS) Step2a->Step2b Step3 Monitor Multiple MRM Transitions (check ion ratios) Step2b->Step3 End_Resolved Interference Resolved Step3->End_Resolved

Caption: Workflow for troubleshooting mass spectrometry interference.

References

Stability of Perfluoro-3,6,9-trioxadecanoic acid in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For optimal stability, it is recommended to use deionized water, methanol, or isopropyl alcohol for dissolving and storing PFTDA. In these solvents, PFTDA has been shown to be stable for at least 30 days under ambient conditions.[1][2][3]

Q2: Are there any solvents that should be avoided for the storage of this compound?

A2: Yes. Polar aprotic solvents such as acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO) should be used with caution, as they have been shown to cause degradation of PFTDA and other multi-ether perfluoroalkyl carboxylic acids (PFEAs).[1][2][3] If you must use these solvents, it is advisable to prepare fresh solutions and use them as quickly as possible.

Q3: What are the signs of this compound degradation in my solution?

A3: Degradation of PFTDA in polar aprotic solvents is not visually apparent. The primary degradation pathway is decarboxylation, which results in the formation of a new chemical entity.[1][4] This can only be confirmed through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) by observing a decrease in the PFTDA peak area and the appearance of degradation product peaks.

Q4: How does temperature affect the stability of this compound solutions?

A4: The degradation of PFTDA in polar aprotic solvents is temperature-dependent. Higher temperatures will accelerate the rate of degradation.[1][2][3] Therefore, if storage in these solvents is unavoidable, it should be done at low temperatures (e.g., refrigerated) to minimize degradation. For long-term storage, it is best to store the neat compound in a cool, dry place as recommended by the supplier.[4]

Q5: Can the presence of water in an organic solvent affect the stability of this compound?

A5: Yes. The presence of water in polar aprotic solvents can mitigate the degradation of PFTDA.[1][2][3] The rate of degradation decreases as the percentage of water in the solvent mixture increases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of PFTDA in the prepared stock or working solutions.Verify the solvent used for solution preparation. If using acetonitrile, acetone, or DMSO, prepare fresh solutions and re-run the experiment. For future studies, consider switching to a more stable solvent like methanol or deionized water.
Unexpected peaks appearing in analytical chromatograms (e.g., LC-MS). Formation of degradation products from PFTDA.This is likely due to the use of a polar aprotic solvent. The primary degradation mechanism is decarboxylation.[1][4] Confirm the identity of the degradation product using high-resolution mass spectrometry if possible.
Gradual decrease in the concentration of PFTDA standard solutions over time. Slow degradation of PFTDA in the storage solvent.Review the storage conditions. If stored in acetonitrile, acetone, or DMSO, this is expected. Refer to the quantitative data table for expected degradation rates. Switch to a recommended stable solvent for long-term storage of standards.

Quantitative Stability Data

The stability of multi-ether perfluoroalkyl carboxylic acids, including PFTDA, has been investigated in various solvents. The degradation follows first-order kinetics. The table below summarizes the reported first-order degradation rate constants (k) and calculated half-lives (t½) in unstable solvents at room temperature (20.2°C).[1]

SolventFirst-Order Rate Constant (k) (d⁻¹)Calculated Half-Life (t½) (days)
Acetonitrile (ACN)0.0128 – 0.017040.8 – 54.1
Acetone0.0578 – 0.1066.5 – 12.0
Dimethyl Sulfoxide (DMSO)0.0139 – 0.019535.5 – 50.0

Note: The ranges for the rate constants reflect the data for the class of multi-ether PFECAs.

Experimental Protocols

Stability Study Methodology

The following is a generalized protocol for assessing the stability of PFTDA in a given solvent, based on published methodologies.[1]

  • Preparation of Stock Solutions: A primary stock solution of PFTDA is prepared in a stable solvent such as methanol.

  • Preparation of Test Solutions: Aliquots of the methanolic stock solution are dispensed into polypropylene tubes and the methanol is evaporated under a gentle stream of nitrogen. The PFTDA residue is then redissolved in the test solvents (e.g., acetonitrile, acetone, DMSO, water, isopropyl alcohol) to a final concentration of approximately 50 µg/L.

  • Incubation: The test solutions are stored at a constant temperature (e.g., 20.2°C).

  • Sampling: Aliquots are taken from each test solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, 168, and 360 hours).

  • Sample Analysis: The concentration of PFTDA in each aliquot is determined by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The natural logarithm of the PFTDA concentration is plotted against time. The negative of the slope of this plot gives the first-order degradation rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow prep_stock Prepare PFTDA Stock in Methanol evap Aliquot and Evaporate Methanol prep_stock->evap dissolve Dissolve Residue in Test Solvents evap->dissolve incubate Incubate at Constant Temperature dissolve->incubate sample Sample at Time Points incubate->sample analyze Analyze via LC-MS sample->analyze data_analysis Calculate Rate Constant and Half-Life analyze->data_analysis degradation_pathway pftda PFTDA (in Aprotic Solvent) decarboxylation Decarboxylation pftda->decarboxylation Spontaneous product Decarboxylated Product (>CFH group) decarboxylation->product

References

Minimizing background contamination in Perfluoro-3,6,9-trioxadecanoic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) and other per- and polyfluoroalkyl substances (PFAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of PFTDA and other PFAS background contamination in a laboratory?

A1: PFAS, including PFTDA, are ubiquitous in the environment and can be found in many common laboratory products.[1] Key sources of contamination include:

  • Analytical Instrumentation: Polytetrafluoroethylene (PTFE) components in liquid chromatography (LC) systems are a primary source of background interference as they can leach PFAS compounds.[1][2][3]

  • Solvents and Reagents: Methanol, water, and other reagents can contain trace levels of PFAS.[1] It is crucial to use solvents specifically designated as "PFAS-free" or "low-background."[1]

  • Sample Handling and Preparation: Contamination can be introduced during sample collection, storage, and preparation.[1][4] Materials like low-density polyethylene (LDPE), glass containers for aqueous samples, and aluminum foil should be avoided.[5][6][7]

  • Laboratory Environment: Indoor air and dust can contain PFAS from various consumer and building products.[1][8]

  • Personal Protective Equipment (PPE) and Clothing: Waterproof or stain-resistant clothing, as well as certain types of gloves, can be sources of contamination.[5][7]

Q2: What materials should be avoided during PFTDA sampling and analysis?

A2: To prevent contamination, it is critical to avoid materials known to contain or leach PFAS. A comprehensive list of restricted items includes:

  • Sampling equipment with Teflon® (PTFE) components.[4][5]

  • Plastics such as low-density polyethylene (LDPE), polyvinylidene fluoride (PVDF), and ethylene tetrafluoroethylene (ETFE).[4][5][6]

  • Glass containers for storing aqueous samples, as PFAS can adsorb to glass surfaces.[5][7]

  • Aluminum foil.[5][9]

  • Certain types of markers, sticky notes, and waterproof paper.[5]

  • Clothing treated with water or stain repellents (e.g., Gore-Tex®).[5]

  • Latex gloves.[5]

Q3: What are the recommended materials for PFTDA analysis?

A3: The following materials are considered acceptable for PFAS sampling and analysis:

  • High-density polyethylene (HDPE).[4][7][10]

  • Polypropylene (PP).[4][7][10]

  • Stainless steel.[4][10]

  • Silicone.[4][10]

  • Cotton clothing that has been well-laundered without fabric softeners.[11]

Troubleshooting Guide

Problem 1: High, uniform background signal is observed across all samples, including blanks.

  • Likely Cause: Systemic contamination from the analytical instrument (e.g., LC system), solvents, or reagents.[1] PTFE components in the LC system are a common source of leached PFAS.[2][3]

  • Solution:

    • Instrument Modification: Install a delay column between the mobile phase mixer and the sample injector. This will trap system-related interferences and cause them to elute at a later time than the analyte of interest.[2][12]

    • Solvent and Reagent Purity: Use solvents and reagents certified as "PFAS-free."[1] Always test new batches by running a blank gradient.[1]

    • Mobile Phase Preparation: Prepare mobile phases fresh daily and store them in polypropylene or HDPE containers.[11]

Problem 2: Blank samples are clean, but significant background noise appears in experimental samples.

  • Likely Cause: Contamination introduced during sample collection, handling, or preparation, or matrix effects from the sample itself.[1][13]

  • Solution:

    • Review Sampling Protocol: Ensure that all sampling materials are made of approved materials like HDPE or polypropylene and that proper cleaning procedures were followed.[14]

    • Optimize Sample Preparation: Enhance sample cleanup procedures using methods like solid-phase extraction (SPE) to remove interfering matrix components.[1][2]

    • Address Matrix Effects: Incorporate isotopically labeled internal standards to compensate for matrix-induced signal suppression or enhancement.[15] Sample dilution can also reduce the concentration of interfering substances.[15]

Problem 3: Analyte recovery is low and inconsistent.

  • Likely Cause: Adsorption of PFTDA to container surfaces, improper solid-phase extraction (SPE) procedure, or matrix effects.[15]

  • Solution:

    • Container Selection: Use polypropylene or HDPE containers to minimize analyte adsorption.[15] For aqueous samples, the entire sample and a solvent rinse of the container should be extracted.[4]

    • SPE Optimization: Ensure the SPE cartridge is appropriate for PFTDA and the sample matrix. Weak anion exchange (WAX) cartridges are often effective.[15] Optimize the loading, washing, and elution steps of the protocol.[15]

    • Internal Standards: Utilize isotopically labeled internal standards that closely match the analyte to correct for recovery losses and matrix effects.[16]

Data Presentation

Table 1: Common Sources of PFAS Contamination and Recommended Alternatives.

Contamination SourceMaterial to AvoidRecommended Alternative
Tubing in LC Systems PTFE, ETFEPEEK, Stainless Steel
Sample Containers Glass (for aqueous), LDPEHigh-Density Polyethylene (HDPE), Polypropylene
Bottle Cap Liners PTFE-linedPolypropylene (unlined)
Gloves LatexPowder-free Nitrile
Field Clothing Water/Stain-resistant fabricsWell-laundered Cotton
Filtration Glass fiber filtersPolypropylene syringe filters

Table 2: Example Method Detection Limits (MDLs) for PFAS Analysis in Drinking Water (ng/L).

AnalyteEPA Method 537.1 MDL (ng/L)EPA Method 533 MDL (ng/L)
PFOA0.004 (Interim HAL)[17]-
PFOS0.020 (Interim HAL)[17]-
PFHxS-0.0028
GenX-0.0051
Note: These values are illustrative and can vary between laboratories and instruments. Interim Health Advisory Levels (HALs) are noted where applicable.

Experimental Protocols

Protocol 1: General Equipment Cleaning Procedure for PFAS Analysis

This protocol is adapted from established guidelines for cleaning equipment used in PFAS sampling.[18]

  • Initial Rinse: Rinse all equipment with warm tap water to remove gross particulate matter.

  • Detergent Wash: Using a brush and a low-phosphate, PFAS-free laboratory detergent (e.g., Liquinox® or Luminox®), scrub all surfaces of the equipment.[18]

  • Tap Water Rinse: Rinse the equipment thoroughly three times with tap water.

  • Deionized Water Rinse: Follow the tap water rinse with three rinses of deionized water. Ensure the deionized water source is verified to be PFAS-free.

  • Methanol Rinse: Finally, rinse the equipment three times with methanol. Collect the methanol rinsate for proper disposal.

  • Drying: Allow the equipment to air-dry in a clean environment.

  • Storage: Store cleaned equipment by covering or wrapping it with clean, unused HDPE or polypropylene plastic sheeting. Avoid using aluminum foil for wrapping.[18]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This is a generalized workflow for SPE of PFAS from water samples.[2]

  • Internal Standard Spiking: Spike the water sample with an isotopically labeled internal standard mixture.[16]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by PFAS-free water through it.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a specific volume of a weak wash solution (e.g., a low percentage of methanol in water) to remove potential interferences.

  • Elution: Elute the target analytes from the cartridge using an appropriate solvent, such as methanol or a methanol/ammonium hydroxide mixture.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • Injection Standard Spiking: Add an injection internal standard to the final extract just before analysis.[16]

Visualizations

Contamination_Minimization_Workflow cluster_PreAnalysis Pre-Analysis Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase cluster_PostAnalysis Post-Analysis & Verification Start Project Planning Select_Materials Select PFAS-Free Materials (HDPE, PP, Stainless Steel) Start->Select_Materials Clean_Equipment Thorough Equipment Cleaning Select_Materials->Clean_Equipment Prep_Reagents Prepare/Procure PFAS-Free Solvents & Reagents Clean_Equipment->Prep_Reagents Collect_Sample Collect Sample (Avoid Contamination Sources) Prep_Reagents->Collect_Sample Field_Blanks Collect Field & Trip Blanks Collect_Sample->Field_Blanks Sample_Prep Sample Preparation (SPE) in a Clean Environment Field_Blanks->Sample_Prep Instrument_Setup LC-MS/MS with Delay Column Sample_Prep->Instrument_Setup Run_Blanks Analyze Method Blanks Instrument_Setup->Run_Blanks Analyze_Samples Analyze Samples Run_Blanks->Analyze_Samples Data_Review Review Data for Anomalies Analyze_Samples->Data_Review End Accurate PFTDA Results Data_Review->End

Caption: Workflow for minimizing PFTDA background contamination.

Troubleshooting_Logic cluster_Systemic Systemic Contamination cluster_SampleSpecific Sample-Specific Contamination Start High Background Detected Check_Blanks Are Blanks Contaminated? Start->Check_Blanks Systemic_Source Source is Systemic: LC System, Solvents, Reagents Check_Blanks->Systemic_Source Yes Sample_Source Source is Sample-Specific: Handling, Matrix Effects Check_Blanks->Sample_Source No Action_Systemic Action: - Install Delay Column - Test New Solvents - Check Water Source Systemic_Source->Action_Systemic Action_Sample Action: - Review Sampling Protocol - Enhance Sample Cleanup (SPE) - Use Labeled Internal Standards Sample_Source->Action_Sample

Caption: Troubleshooting logic for high background in PFTDA analysis.

References

Technical Support Center: Optimization of SPE for Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Solid-Phase Extraction (SPE) elution solvents for Perfluoro-3,6,9-trioxadecanoic acid. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the SPE of this compound and other short-chain per- and polyfluoroalkyl substances (PFAS).

Question: Why am I seeing low recovery of this compound in my final eluate?

Answer: Low recovery can stem from several factors throughout the SPE workflow. Here are the most common causes and their solutions:

  • Incomplete Elution: this compound, being a short-chain PFAS, may require a stronger elution solvent than longer-chain counterparts. The addition of a small percentage of ammonium hydroxide to methanol is crucial to disrupt the ionic interactions between the anionic analyte and the weak anion exchange (WAX) sorbent. Ensure your elution solvent is sufficiently basic.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte during sample loading. Always pre-condition the cartridge with methanol followed by an equilibration step with reagent water or a buffer similar in composition to your sample matrix.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through during the loading step. If you suspect this, try reducing the sample volume or using a cartridge with a higher sorbent mass.

  • Sample pH: The pH of your sample should be adjusted to ensure that this compound is in its anionic form to facilitate strong retention on a WAX cartridge. A neutral to slightly basic pH is generally recommended.

  • Flow Rate: A high flow rate during sample loading or elution can prevent efficient interaction between the analyte and the sorbent. Maintain a slow, consistent drop-wise flow for optimal results.

Question: My analytical results show high variability between replicate samples. What could be the cause?

Answer: High variability often points to inconsistencies in the SPE procedure. Consider the following:

  • Inconsistent Elution Volumes: Ensure that the same volume of elution solvent is used for each sample and that the elution is performed at a consistent, slow flow rate.

  • Cartridge Drying: Inconsistent drying of the SPE cartridge after the wash step can lead to variability. Ensure the cartridge is dried for a uniform amount of time under a gentle stream of nitrogen.

  • Sample Matrix Effects: Complex sample matrices can interfere with the extraction process. Consider a more rigorous sample cleanup step or matrix-matched calibration standards.

  • Evaporation Step: If you are concentrating your eluate, inconsistencies in the evaporation process (e.g., temperature, nitrogen flow) can lead to variable recoveries.

Question: I am observing background contamination of this compound in my blank samples. How can I minimize this?

Answer: PFAS are ubiquitous in laboratory environments. To minimize background contamination:

  • Use PFAS-free labware (e.g., polypropylene instead of glass).

  • Thoroughly clean all equipment with methanol.

  • Use high-purity solvents and reagents certified for PFAS analysis.

  • Prepare blanks and samples in a clean environment, away from potential sources of PFAS contamination.

  • Include procedural blanks in each sample batch to monitor for contamination.

Quantitative Data on Elution Solvents

While specific comparative studies on elution solvents for this compound are not abundant in the readily available literature, existing research on short-chain PFAS provides valuable insights. The use of methanol with a small percentage of ammonium hydroxide is the most widely recommended and effective elution solvent for recovering these compounds from weak anion exchange (WAX) SPE cartridges.

Elution Solvent CompositionAnalyte ClassTypical Recovery Range (%)Reference
Methanol with 0.1% Ammonium HydroxideShort-chain PFAS80-120[1]
Methanol with 2% Ammonium HydroxideShort-chain PFAS70-130[2][3]
MethanolShort-chain PFASLower and more variable[4]

Note: Recovery rates can be influenced by the specific SPE cartridge, sample matrix, and other experimental conditions. The addition of ammonium hydroxide significantly improves the elution efficiency for anionic PFAS like this compound from WAX sorbents.

Experimental Protocol: SPE of this compound from Water Samples

This protocol outlines a general procedure for the extraction of this compound from water samples using a weak anion exchange (WAX) SPE cartridge.

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 150 mg, 6 mL)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Reagent Water (PFAS-free)

  • Polypropylene collection tubes

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Procedure:

  • Elution Solvent Preparation: Prepare the elution solvent by adding ammonium hydroxide to methanol to a final concentration of 0.1% to 2% (v/v). For example, for a 2% solution, add 2 mL of ammonium hydroxide to 98 mL of methanol.

  • Cartridge Conditioning:

    • Place the WAX SPE cartridges on the vacuum manifold.

    • Pass 5 mL of the elution solvent through each cartridge.

    • Pass 5 mL of methanol through each cartridge.

    • Pass 5 mL of reagent water through each cartridge, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load the water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any unbound matrix components.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place clean polypropylene collection tubes under the cartridges.

    • Add 5 mL of the prepared elution solvent to the cartridge and allow it to soak the sorbent for 1 minute.

    • Elute the analyte at a slow, drop-wise flow rate (approximately 1-2 mL/min).

    • Repeat the elution with a second 5 mL aliquot of the elution solvent, collecting it in the same tube.

  • Concentration (Optional):

    • If necessary, concentrate the eluate to a final volume (e.g., 1 mL) using a nitrogen evaporation system at a temperature of approximately 40-50°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

Visualizing the SPE Workflow

The following diagram illustrates the key steps in the Solid-Phase Extraction workflow for this compound.

SPE_Workflow cluster_prep Preparation cluster_spe SPE Procedure cluster_post Post-Extraction Elution_Solvent Prepare Elution Solvent (Methanol + NH4OH) Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Concentrate Concentrate Eluate (Optional) Elute->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze

Caption: General workflow for Solid-Phase Extraction of this compound.

References

Troubleshooting poor peak shape for Perfluoro-3,6,9-trioxadecanoic acid in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Perfluoro-3,6,9-trioxadecanoic acid.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common chromatographic issues encountered with this compound.

Q1: Why is my peak for this compound tailing?

Peak tailing is a common issue for polar, acidic compounds and is often caused by secondary interactions with the stationary phase or other system components.[1][2]

Answer: Peak tailing for acidic analytes like this compound often results from unwanted interactions within your HPLC system.[1] The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases (like standard C18) can interact with the acidic functional group of the analyte, causing tailing.[1][2][3][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[3][5] For acidic compounds, the pH should ideally be at least 2 units below the pKa to ensure the analyte is in a single, non-ionized state.[5]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1][6]

  • Metal Contamination: Trace metals in the silica matrix or from stainless-steel components can interact with the analyte, exacerbating tailing.[1][4]

Troubleshooting Workflow for Peak Tailing

Use the following workflow to systematically identify and resolve the cause of peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Method & Sample Checks cluster_2 Step 2: Hardware & Column Checks cluster_3 Step 3: Advanced Solutions start Peak Tailing (As > 1.2) check_ph Is Mobile Phase pH >= 2 units below pKa? start->check_ph check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_ph->check_solvent Yes adjust_ph Adjust pH / Add Buffer check_ph->adjust_ph No check_overload Is Sample Overloaded? check_solvent->check_overload Yes adjust_solvent Re-dissolve in Mobile Phase check_solvent->adjust_solvent No check_connections Check Extra-Column Volume (Tubing, Connections) check_overload->check_connections No reduce_load Reduce Injection Volume or Concentration check_overload->reduce_load Yes check_frit Column Frit Blocked? check_connections->check_frit check_column_health Column Degradation? check_frit->check_column_health No backflush Backflush Column check_frit->backflush Yes change_column Switch to Specialized Column (e.g., Polar-Embedded, HILIC) check_column_health->change_column Yes problem_solved Problem Resolved check_column_health->problem_solved No change_column->problem_solved adjust_ph->start adjust_solvent->start reduce_load->start backflush->check_column_health

Caption: Troubleshooting workflow for peak tailing issues.

Q2: My peak is very broad, fronting, or splitting. What are the causes?

Broadening, fronting, and splitting are distinct issues that point to different underlying problems in the chromatographic system.

Answer:

  • Peak Broadening: This indicates a loss of efficiency and can be caused by:

    • Extra-column effects: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread.[1][3]

    • Column degradation: A worn-out column or a void at the column inlet will lead to broader peaks.[1]

    • Low temperature: Insufficient column temperature can slow down mass transfer, resulting in peak broadening.[7]

  • Peak Fronting: This is often a sign of:

    • Column overload: Injecting too much sample can saturate the stationary phase, causing the peak to appear with a leading edge.[1][5][8] To confirm, dilute your sample and reinject; if the peak shape improves, overload was the cause.[5][8]

    • Incompatible sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to fronting.[1]

  • Split Peaks: This suggests the analyte is encountering two different paths or environments:

    • Blocked column frit: Particulate matter blocking the inlet frit can distort the sample path onto the column.[5][8]

    • Column void/channeling: A collapsed column bed can create channels, leading to split peaks.[1]

    • Co-elution: An interfering compound with a very similar retention time can manifest as a split peak or shoulder.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended column and mobile phase conditions for this compound?

Due to its polar nature, this compound is challenging to retain on traditional reversed-phase columns.[9][10]

Answer: Standard C18 columns often provide insufficient retention for ultra-short-chain PFAS like this compound.[9][10] Consider using specialized stationary phases. For the mobile phase, controlling the pH and using an appropriate buffer is crucial.

Table 1: Recommended Starting Conditions for Chromatography

ParameterRecommendationRationale
Column Type Polar-embedded C18, Anion-exchange (e.g., AX-C18), or HILICThese phases offer enhanced retention for polar and anionic compounds, improving separation from the void volume and reducing matrix interference.[11][12]
Mobile Phase A 10-20 mM Ammonium Acetate in WaterBuffers the mobile phase to stabilize analyte ionization state and improve peak symmetry.[5][12]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase and HILIC modes.
pH Modifier 0.1% Acetic Acid or Formic AcidEnsures an acidic pH to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[10][12]
Delay Column Recommended (e.g., Luna Omega PS C18)Placed between the mixer and injector, it retains background PFAS contaminants from the mobile phase and hardware, preventing co-elution and false positives.[11]
Q2: I suspect system contamination is affecting my results. How can I manage this?

PFAS compounds are notorious for leaching from various lab components, leading to high background signals and interfering peaks.[11]

Answer: System contamination is a significant challenge in PFAS analysis. Trifluoroacetic acid (TFA), a common mobile phase modifier, is a known contaminant that can be difficult to remove.[13]

Key strategies to manage contamination:

  • Use a Delay Column: This is the most effective solution. A delay column is installed between the pump/mixer and the injector. It traps PFAS contaminants from the solvent and LC system, causing them to elute much later than the analytes injected onto the analytical column.[11] This creates a clean window for your target compound.

  • Utilize PFAS-Free Components: Whenever possible, use certified PFAS-free vials, caps, tubing (PEEK), and solvent filters.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize the introduction of contaminants.

  • System Dedication: If feasible, dedicate an LC system solely for PFAS analysis to avoid cross-contamination from other methods, especially those using TFA.[13]

Logic for Managing System Contamination

The following diagram illustrates the role of a delay column and the importance of a clean workflow.

G cluster_0 Standard LC System cluster_1 Result: Co-elution cluster_2 Optimized LC System with Delay Column cluster_3 Result: Clear Separation pump1 Pump & Mixer (Source of Contamination) injector1 Injector pump1->injector1 column1 Analytical Column injector1->column1 detector1 Detector column1->detector1 result1 Analyte Peak is Obscured by Background PFAS detector1->result1 pump2 Pump & Mixer delay_col Delay Column (Traps Contaminants) pump2->delay_col injector2 Injector delay_col->injector2 column2 Analytical Column injector2->column2 detector2 Detector column2->detector2 result2 Clean Analyte Peak. Background PFAS Elutes Later. detector2->result2

Caption: Role of a delay column in mitigating system contamination.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration (Backflushing)

If you suspect a blocked frit or contamination at the head of the column, a backflush procedure can be effective.[5][8]

Objective: To dislodge particulates from the inlet frit and wash strongly retained compounds from the column.

Methodology:

  • Disconnect: Carefully disconnect the column from the detector.

  • Reverse: Connect the column outlet to the injector outlet, reversing the flow direction. Direct the new outlet (the original column inlet) to a waste container.

  • Flush Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.2 mL/min).

    • 20 column volumes of your mobile phase (without buffer salts).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (if heavy non-polar contamination is suspected).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of your mobile phase (without buffer salts).

  • Reconnect: Disconnect the column and reconnect it to the system in the correct flow direction.

  • Equilibrate: Equilibrate the column thoroughly with your analytical mobile phase until a stable baseline is achieved before injecting your next sample.

References

Identifying and resolving analytical interferences for Perfluoro-3,6,9-trioxadecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoro-3,6,9-trioxadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic perfluoroalkyl ether carboxylic acid (PFECA). Its structure contains ether linkages within the fluorinated carbon chain, which distinguishes it from traditional perfluoroalkyl acids (PFAAs). This structural feature influences its chemical and physical properties, as well as its environmental fate and analytical behavior. It is one of the target analytes in EPA Method 1633.[1][2][3]

Q2: What is the primary analytical technique for the quantification of this compound?

The most common and robust method for the analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers the high sensitivity and selectivity required for detecting the low concentrations of this compound typically found in environmental and biological samples. EPA Method 1633, a validated method for various matrices, specifies the use of LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode.[1][4][5]

Q3: Are there any known isomers of this compound that I should be aware of during analysis?

The manufacturing processes for some PFAS can result in the formation of various structural isomers, including branched and linear forms. While the presence of isomers for this compound is not as extensively documented as for legacy PFAS like PFOA and PFOS, it is a possibility. Isomer-specific analysis can be important as different isomers may exhibit different toxicological properties and environmental transport behaviors. Chromatographic separation is key to distinguishing between isomers.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected for this compound

Symptoms:

  • Broad or tailing peaks.

  • Split peaks.

  • No discernible peak at the expected retention time.

Possible Causes & Solutions:

CauseRecommended Action
Improper Sample pH Ensure the sample pH is adjusted to 6.5 ± 0.5 before extraction as per EPA Method 1633.[6]
Suboptimal LC Conditions Verify the mobile phase composition and gradient program. For this compound, a C18 or Phenyl-Hexyl column with a gradient of ammonium acetate buffered water and methanol or acetonitrile is typically used.[6]
Contamination of LC System Flush the LC system with a strong solvent mixture (e.g., high percentage of organic solvent) to remove any adsorbed PFAS from previous injections.
Analyte Adsorption Due to their properties, PFAS can adsorb to glass and other surfaces. Use polypropylene vials and containers throughout the sample preparation and analysis process.[5]
Incorrect MS/MS Parameters Confirm that the correct MRM transitions (precursor and product ions) and collision energies are being used for this compound.
Issue 2: High Background Noise or Contamination in Blanks

Symptoms:

  • Detection of this compound in method blanks or solvent blanks.

  • Elevated baseline noise in the chromatogram.

Possible Causes & Solutions:

CauseRecommended Action
Contaminated Solvents/Reagents Use LC-MS grade solvents and high-purity reagents. Test each new batch of solvent and reagent for PFAS contamination before use.
Contamination from Lab Equipment Many laboratory products can be a source of PFAS contamination (e.g., PTFE components in LC systems, vial caps with PTFE septa).[5] Use a PFAS-free sample preparation and analytical workflow. An isolator or delay column can be installed between the LC pump and the injector to chromatographically separate background PFAS contamination from the analytes of interest.
Cross-Contamination Thoroughly clean all reusable labware between samples. It is recommended to bake glassware and sonicate SPE manifolds.[1][5] Dedicate specific labware for PFAS analysis if possible.
Carryover from Previous Injections Inject a series of solvent blanks after a high-concentration sample to ensure no carryover. If carryover is observed, optimize the needle wash procedure on the autosampler.
Issue 3: Inaccurate Quantification and Poor Recovery

Symptoms:

  • Low or excessively high recovery of spiked standards.

  • Poor reproducibility between replicate injections.

  • Results not meeting the quality control criteria of the analytical method.

Possible Causes & Solutions:

CauseRecommended Action
Matrix Effects Complex sample matrices can cause ion suppression or enhancement in the MS source.[7] Utilize isotopically labeled internal standards for quantification to compensate for matrix effects.[1][5] A thorough sample cleanup, such as the use of graphitized carbon black (GCB) in the SPE procedure, can help remove interfering matrix components.[8]
Inefficient Sample Extraction Ensure the solid-phase extraction (SPE) procedure is optimized. For aqueous samples, a weak anion exchange (WAX) cartridge is recommended for this compound.[8] Check for proper conditioning of the SPE cartridge and appropriate elution solvents.
Co-eluting Interferences An interfering compound may have the same retention time and a similar mass transition as this compound. Modify the chromatographic gradient to improve separation. If co-elution persists, a different column chemistry may be necessary. For known interferences like bile acids (e.g., Taurodeoxycholic Acid), ensure a separation of at least 1 minute from the target analyte peak.[1][9]
Calibration Curve Issues Ensure the calibration curve covers the expected concentration range of the samples and has a good correlation coefficient (r² > 0.99). Prepare fresh calibration standards regularly.

Quantitative Data

The following table summarizes the key analytical parameters for this compound based on EPA Method 1633.

AnalyteAbbreviationCAS NumberPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Retention Time (min)
Nonafluoro-3,6-dioxaheptanoic acidNFDHA151772-58-6295.00201.004.35

Data obtained from an application note for EPA Method 1633.[6]

Experimental Protocols

Key Experiment: Analysis of this compound in Aqueous Samples by SPE and LC-MS/MS (Based on EPA Method 1633)

1. Sample Preparation (Aqueous Samples)

  • Sample Collection: Collect samples in high-density polyethylene (HDPE) or polypropylene containers.

  • pH Adjustment: Adjust the sample pH to 6.5 ± 0.5 using formic acid or ammonium hydroxide.[6]

  • Spiking: Spike the sample with an isotopically labeled internal standard for NFDHA.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a weak anion exchange (WAX) and graphitized carbon black (GCB) combination SPE cartridge.[6]

    • Conditioning: Condition the cartridge with 1% methanolic ammonium hydroxide followed by 0.3 M formic acid.[6]

    • Loading: Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.[6]

    • Washing: Wash the cartridge with reagent water and a 1:1 solution of 0.1 M formic acid/methanol.[6]

    • Elution: Elute the analytes with 1% methanolic ammonium hydroxide.[6]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).

2. LC-MS/MS Analysis

  • LC Column: A C18 or Phenyl-Hexyl column is commonly used.

  • Mobile Phase:

    • A: Ammonium acetate in water

    • B: Methanol or Acetonitrile

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor and product ions for both the native this compound and its labeled internal standard as specified in the quantitative data table.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Analytical Issue Observed peak_issue Poor or No Peak? start->peak_issue contamination_issue Contamination in Blank? peak_issue->contamination_issue No check_lc Verify LC Parameters (pH, Mobile Phase, Gradient) peak_issue->check_lc Yes quantification_issue Inaccurate Quantification? contamination_issue->quantification_issue No check_solvents Analyze Solvents & Reagents contamination_issue->check_solvents Yes check_matrix_effects Evaluate Matrix Effects (Use Labeled Standards) quantification_issue->check_matrix_effects Yes end Consult Instrument Specialist quantification_issue->end No check_ms Verify MS Parameters (MRM Transitions, Voltages) check_lc->check_ms check_adsorption Investigate Adsorption (Use Polypropylene Vials) check_ms->check_adsorption peak_resolved Issue Resolved check_adsorption->peak_resolved check_equipment Inspect LC System for PFAS-containing parts (e.g., PTFE) check_solvents->check_equipment implement_delay_column Install Delay Column check_equipment->implement_delay_column contamination_resolved Issue Resolved implement_delay_column->contamination_resolved optimize_spe Optimize SPE Cleanup (e.g., with GCB) check_matrix_effects->optimize_spe check_coelution Investigate Co-elution (Modify Gradient, Change Column) optimize_spe->check_coelution quantification_resolved Issue Resolved check_coelution->quantification_resolved

Caption: A decision tree for troubleshooting common analytical issues.

SPE_Workflow SPE Workflow for Aqueous Samples (EPA 1633) start Start: Aqueous Sample ph_adjust Adjust pH to 6.5 ± 0.5 start->ph_adjust spike_is Spike with Labeled Internal Standard ph_adjust->spike_is condition_spe Condition WAX/GCB SPE Cartridge spike_is->condition_spe load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute Analytes wash_spe->elute_analyte concentrate Concentrate & Reconstitute elute_analyte->concentrate end Ready for LC-MS/MS Analysis concentrate->end

Caption: A typical solid-phase extraction workflow.

References

Enhancing ionization efficiency of Perfluoro-3,6,9-trioxadecanoic acid in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of Perfluoro-3,6,9-trioxadecanoic acid (a type of PFAS) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis critical?

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class of synthetic chemicals.[1] These compounds, often called "forever chemicals," are highly persistent in the environment and have been linked to adverse health effects.[1][2] Accurate and sensitive analysis is crucial for environmental monitoring, assessing human exposure, and complying with tightening regulatory guidelines that demand detection at increasingly low levels.[1][3]

Q2: What is the recommended ionization mode for analyzing this compound?

Like other perfluoroalkyl carboxylic acids, this compound is an acidic compound. Therefore, it is most effectively analyzed using electrospray ionization (ESI) in the negative ion mode , where it readily forms a deprotonated molecule [M-H]⁻.[4]

Q3: What are the primary challenges in achieving high ionization efficiency for this analyte?

The main challenges include:

  • Matrix Effects: Co-eluting compounds from complex samples (e.g., environmental water, biological fluids) can compete with the analyte for ionization, leading to ion suppression or enhancement.[1][5][6]

  • Background Contamination: PFAS are ubiquitous in laboratory materials, such as PTFE components in LC systems, which can leach into the mobile phase and cause high background signals, obscuring the analyte peak.[4][7]

  • Analyte Adsorption: Longer-chain PFAS can adsorb to sample containers and instrument components, leading to poor recovery and reproducibility.[4]

  • Suboptimal Mobile Phase: The choice of mobile phase additives can significantly impact ionization efficiency. Some additives, like trifluoroacetic acid (TFA), are known to cause signal suppression in negative ESI mode.[7][8]

Q4: How can I minimize background PFAS contamination from my LC-MS system?

Minimizing system contamination is critical for achieving low detection limits. Key strategies include:

  • Install a Delay Column: Place an additional HPLC column between the solvent mixer and the injector. This separates background PFAS contamination leaching from the solvent lines and pumps from the analyte injected with the sample.[4][9]

  • Use PEEK Tubing: Replace any PTFE tubing in the solvent flow path with PEEK (polyether ether ketone) or stainless steel alternatives.[10]

  • Employ High-Purity Reagents: Use LC-MS grade solvents and volatile mobile phase additives (e.g., ammonium acetate, formic acid) to prevent the introduction of contaminants.[7][11]

  • Dedicated Systems: If possible, dedicate an LC system solely for PFAS analysis to avoid cross-contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Issue: Low or No Analyte Signal

Q: My analyte signal is weak or absent. What should I check first?

A: Start by verifying your mass spectrometer's source parameters. Inefficient ionization is a primary cause of poor sensitivity. Systematically optimize settings such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[12] A design of experiments (DoE) approach can efficiently identify the optimal settings for your specific instrument and method.[12]

Q: I've optimized the source, but the signal is still low. Could it be ion suppression?

A: Yes, ion suppression from matrix components is a very common problem.[6][13]

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up complex samples and remove interfering matrix components.[3][5] Weak anion exchange (WAX) phases are often effective for retaining short-chain PFAS.[4]

  • Modify Chromatography: Adjust the gradient elution to better separate the analyte from the region where matrix components elute.

  • Reduce Injection Volume: While counterintuitive, injecting a smaller volume of a complex sample can sometimes improve the signal-to-noise ratio by reducing the amount of interfering matrix introduced into the system.[13]

Issue: Poor Peak Shape or Splitting Peaks

Q: My chromatographic peaks are broad or splitting. What is the likely cause?

A: This is often due to a mismatch between the sample solvent and the initial mobile phase conditions.[13]

  • Reconstitution Solvent: Ensure your final sample extract is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase (e.g., if your gradient starts at 10% methanol, reconstitute your sample in 10% methanol or pure water). Using a high percentage of organic solvent in the sample diluent can cause poor peak shape.[4][13]

  • Injection Volume: Injecting a large volume of a strong solvent can also lead to peak distortion.[14] If a large injection volume is necessary to meet detection limits, consider techniques like feed injection, which can improve analyte focusing on the column.[13]

Issue: High Background Noise and Inconsistent Baselines

Q: I see high background noise and interfering peaks even when injecting a blank. How can I fix this?

A: This strongly indicates system contamination.

  • Identify the Source: Systematically bypass components (e.g., run the mobile phase directly to the MS without the column) to isolate the source of contamination.[10] Common sources are solvent lines, degassers, pump seals, and contaminated solvents or additives.[4][10]

  • Flush the System: Flush the entire LC system with a sequence of high-purity solvents like isopropanol, acetonitrile, and water.[15]

  • Check Sample Preparation: Ensure all vials, caps, and pipette tips are made of polypropylene and have been tested for PFAS contamination. Avoid using glass containers, as analytes can adsorb to the surface.

Issue: Poor Reproducibility

Q: My results are not reproducible between injections. What should I investigate?

A: Poor reproducibility can stem from analyte adsorption or fluctuating ionization conditions.

  • Address Analyte "Stickiness": Longer-chain PFAS are prone to adsorbing to surfaces.[4] When transferring samples, rinse the original container with an organic solvent to ensure quantitative transfer.[4]

  • Use Isotopic Internal Standards: The most effective way to correct for variations in sample preparation, matrix effects, and instrument response is to use an isotopically labeled internal standard (e.g., ¹³C-labeled analog).[9] The ratio of the analyte peak area to the internal standard peak area should be used for quantification.[9]

Experimental Protocols & Data

General Experimental Protocol for PFAS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol, followed by equilibration with high-purity water.[9]

    • Sample Loading: Load the aqueous sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[9]

    • Washing: Wash the cartridge with a weak buffer to remove neutral and basic interferences.

    • Elution: Elute the retained PFAS with a small volume of a basic organic solvent (e.g., methanol with ammonium hydroxide).

    • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a solvent matching the initial mobile phase composition.[9]

  • Liquid Chromatography (LC):

    • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).[9]

    • Delay Column: C8 or similar column installed before the injector.[9]

    • Mobile Phase: Use a gradient elution with high-purity solvents.

    • Flow Rate: 0.3 - 0.4 mL/min.[9]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • Analysis: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select appropriate precursor and product ions for your target analyte.

Data Tables

Table 1: Typical Starting LC-MS/MS Parameters for PFAS Analysis This table provides a general starting point. Optimal values are instrument-dependent and require empirical optimization.[9][12]

ParameterTypical SettingPurpose
LC Parameters
Analytical ColumnC18 (e.g., 2.1 x 150 mm, 3 µm)Separation of PFAS compounds.
Column Temperature40 °CEnsures reproducible retention times.
Mobile Phase A2-20 mM Ammonium Acetate in WaterAqueous phase for reversed-phase separation.
Mobile Phase BMethanol or AcetonitrileOrganic phase for eluting analytes.
Flow Rate0.300 mL/minInfluences chromatography and ESI stability.
Injection Volume5-50 µLDepends on sample concentration and matrix complexity.
MS Parameters (Negative ESI)
Capillary Voltage2.5 - 4.0 kVDrives the electrospray process.
Nebulizer Pressure30 - 50 psiAids in droplet formation.
Drying Gas Flow8 - 12 L/minAssists in solvent evaporation.
Drying Gas Temp.250 - 350 °CPromotes desolvation of droplets.
Sheath Gas Flow8 - 12 L/minHelps shape and stabilize the ESI plume.
Sheath Gas Temp.250 - 400 °CFurther aids in desolvation.

Table 2: Comparison of Common Mobile Phase Additives for Negative Ion Mode ESI The choice of additive is a critical factor in achieving optimal ionization efficiency.

AdditiveTypical Conc.AdvantagesDisadvantages
Ammonium Acetate 5-20 mMGood buffering capacity, volatile, generally provides good signal in negative mode.[9][16]Can form adducts if not used at optimal concentration.
Ammonium Formate 5-10 mMVolatile, effective for many compounds.[17]May be less effective than acetate for certain acidic compounds.
Formic Acid 0.05 - 0.1%Volatile, can improve peak shape.Can suppress negative ion signal as it competes for deprotonation.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for chromatography (ion-pairing).Not Recommended. Strong ion-pairing agent that causes severe signal suppression in negative ESI mode.[7][8]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity issues during the analysis of this compound.

TroubleshootingWorkflow Start Start: Low/No Signal CheckMS 1. Verify MS Parameters - Capillary Voltage - Gas Temps/Flows - Nebulizer Pressure Start->CheckMS SignalOK1 Signal Improved? CheckMS->SignalOK1 CheckChroma 2. Evaluate Chromatography - Peak Shape - Retention Time Stability SignalOK1->CheckChroma No End Problem Resolved SignalOK1->End Yes SignalOK2 Signal Improved? CheckChroma->SignalOK2 CheckSample 3. Investigate Sample & Matrix - Improve Sample Cleanup (SPE) - Check for Contamination - Use Internal Standard SignalOK2->CheckSample No SignalOK2->End Yes SignalOK3 Signal Improved? CheckSample->SignalOK3 ReviewMethod 4. Review Full Method - Mobile Phase Additives - Column Chemistry SignalOK3->ReviewMethod No SignalOK3->End Yes Consult Consult Expert / Mfr. ReviewMethod->Consult

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Ionization Efficiency Optimization Pathway

This diagram illustrates the key experimental factors that can be adjusted to enhance the ionization efficiency of this compound. The process involves a systematic optimization of both the liquid phase (chromatography) and gas phase (mass spectrometry) conditions.

OptimizationPathway Goal Goal: Maximize [M-H]⁻ Signal LiquidPhase Liquid Phase Optimization (In the LC) Goal->LiquidPhase GasPhase Gas Phase Optimization (In the Ion Source) Goal->GasPhase MobilePhase Mobile Phase Composition - Use Volatile Buffer (Ammonium Acetate) - Optimize pH & Concentration LiquidPhase->MobilePhase FlowRate Flow Rate - Lower flow can increase efficiency LiquidPhase->FlowRate SourceParams Source Parameters - Capillary Voltage - Nebulizer Pressure GasPhase->SourceParams Temps Gas Temperatures - Drying Gas - Sheath Gas GasPhase->Temps Result Enhanced Ionization Efficiency MobilePhase->Result FlowRate->Result SourceParams->Result Temps->Result

Caption: Key factors for optimizing ionization efficiency in LC and MS.

References

Technical Support Center: Derivatization Methods for GC Analysis of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the derivatization of Perfluoro-3,6,9-trioxadecanoic acid and other perfluoroalkyl carboxylic acids (PFCAs) for analysis by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

This compound, like other PFCAs, is a polar compound that exists as an anion at neutral pH. This results in low volatility and thermal instability, making it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile.[1][2] Derivatization is a chemical process that converts the polar carboxyl group into a less polar and more volatile derivative (such as an ester or amide), allowing for successful vaporization and separation within the GC system.[1]

Q2: What are the most common derivatization methods for PFCAs?

The primary methods for derivatizing PFCAs for GC analysis are esterification and amidation.[1][3]

  • Esterification involves reacting the PFCA with an alcohol (e.g., methanol, isopropanol) under acidic conditions.[3][4] Other common esterification agents include alkyl chloroformates (like isobutyl chloroformate) and benzyl bromide.[5][6][7]

  • Amidation converts the carboxylic acid to an amide. A widely used method employs 2,4-difluoroaniline (DFA) as the reactant and N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.[1][8][9]

  • Other methods include the use of diazomethane derivatives and silylation agents.[10][11][12] However, diazomethane is highly toxic and explosive, making it less suitable for routine applications.[3]

Q3: How do I choose the best derivatization method for my experiment?

The choice depends on the specific PFCAs being analyzed, required sensitivity, and available instrumentation. Amidation with DFA is often more effective than esterification for a broader range of PFCAs, particularly for short-chain compounds (C4-C6), which are not efficiently derivatized by esterification.[1][9] For rapid analysis, derivatization with diphenyl diazomethane can be completed in under a minute.[11] The workflow below provides a logical guide for method selection.

start Start: Need to analyze PFCAs by GC chain_length What is the carbon chain length of the target analytes? start->chain_length method_choice Select Derivatization Method chain_length->method_choice Evaluate esterification Esterification (e.g., with Methanol, Isobutyl Chloroformate) method_choice->esterification Long-chain only (C7+) amidation Amidation (e.g., with DFA/DCC) method_choice->amidation Broad range (C4-C12) or short-chain other_methods Consider Other Methods (e.g., Diphenyl Diazomethane for rapid analysis) method_choice->other_methods Specific needs (e.g., speed) protocol Proceed to Experimental Protocol esterification->protocol amidation->protocol other_methods->protocol

Caption: Decision workflow for selecting a PFCA derivatization method.

Data Presentation: Comparison of Key Derivatization Methods

The following table summarizes the performance and characteristics of common derivatization methods for PFCAs.

Derivatization MethodKey ReagentsApplicable AnalytesAdvantagesDisadvantagesReported Detection Limits (LOD/IDL)
Amidation 2,4-difluoroaniline (DFA), N,N′-dicyclohexylcarbodiimide (DCC)C4–C12 PFCAsEffective for a wide range of PFCAs, including short chains; good sensitivity.[9]Requires a coupling agent.1.14–6.32 µg/L[1][9]
Esterification (Acid-Catalyzed Alcohol) Methanol, Ethanol, or Isopropanol; H₂SO₄C7–C12 PFCAsCost-effective and uses common reagents.Ineffective for short-chain (C4-C6) PFCAs.[1][9]Generally higher than amidation.
Esterification (Alkyl Chloroformate) Isobutyl chloroformate (IBCF), PyridineC6–C12 PFCAsRapid and simple procedure.[6]May have lower derivatization efficiency in aqueous media without pH control.[6]0.030–0.314 µg/mL (GC-EI-MS)[6]
Esterification (Diazomethane derivative) Diphenyl diazomethaneC2–C14 PFCAsVery rapid reaction (<1 min); covers ultrashort-chain PFCAs.[11]Reagents can be hazardous; Diazomethane itself is highly toxic and explosive.[3][11]8–220 fg per injection (IDL)[11]

Experimental Protocols & Workflow

The general workflow for PFCA analysis by GC involves sample extraction and cleanup, followed by derivatization and instrumental analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample (e.g., Surface Water) spe 1. Solid Phase Extraction (SPE) (Extraction & Cleanup) sample->spe concentrate 2. Concentration (e.g., Nitrogen Evaporation) spe->concentrate add_reagents 3. Add Derivatization Reagents (e.g., DFA/DCC or Alcohol/Acid) concentrate->add_reagents react 4. Reaction (e.g., Shake overnight) add_reagents->react extract_deriv 5. Extract Derivative (e.g., with n-hexane) react->extract_deriv gcms 6. GC-MS Analysis extract_deriv->gcms data Data Processing gcms->data

Caption: General experimental workflow for PFCA analysis by GC.

Protocol 1: Esterification with Methanol and Sulfuric Acid

This protocol is adapted from methodologies effective for longer-chain PFCAs (C7 and above).[1][3]

Materials:

  • PFCA sample extract

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • n-hexane

  • Anhydrous sodium sulfate

  • Orbital shaker

  • Vortex mixer

Procedure:

  • Transfer 1 mL of the sample extract containing the PFCAs into a reaction vial.[13]

  • Add methanol to the vial.

  • Carefully add concentrated H₂SO₄ to a final concentration of 5% (v/v).[3]

  • Seal the vial and shake the mixture on an orbital shaker at room temperature overnight.[13][3]

  • After reaction, add 2 mL of n-hexane and 0.5 mL of ultrapure water to the vial and vortex vigorously to extract the PFCA methyl esters.[13]

  • Allow the layers to separate and carefully transfer the upper organic (n-hexane) layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.[13]

  • Concentrate the final extract to the desired volume (e.g., 1 mL) under a gentle stream of nitrogen before GC analysis.[13]

Protocol 2: Amidation with 2,4-difluoroaniline (DFA) and DCC

This protocol is effective for a broad range of PFCAs from C4 to C12.[1]

Materials:

  • PFCA sample extract in a suitable solvent (e.g., methyl tert-butyl ether)

  • 2,4-difluoroaniline (DFA) solution

  • N,N′-dicyclohexylcarbodiimide (DCC) solution

  • Orbital shaker

Procedure:

  • To the concentrated sample extract, add the derivatization reagents. The reaction conditions (reagent concentration, temperature, and time) should be optimized based on orthogonal design experiments for best performance.[1]

  • A typical procedure involves adding DFA as the reactant and DCC as a dehydrating agent.[1]

  • Seal the reaction vial and shake for a specified time (e.g., 30 minutes) at a set temperature (e.g., 60°C) to complete the reaction.

  • After the reaction, the resulting anilide derivative can be extracted and cleaned up if necessary, then concentrated for GC analysis.[13]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low or No Derivatization Yield 1. Presence of water: Water can interfere with the reaction, especially with DCC. 2. Reagent Degradation: Derivatization reagents may have a limited shelf life. 3. Suboptimal Reaction Conditions: Incorrect temperature, time, or reagent concentration.1. Ensure all solvents are anhydrous and samples are thoroughly dried before adding reagents. 2. Use fresh reagents and store them under recommended conditions. 3. Systematically optimize reaction time, temperature, and reagent ratios.[13]
Poor Peak Shape (Tailing) 1. Active Sites in GC System: The analyte or its derivative may be adsorbing to active sites in the inlet liner or column.[13] 2. Incomplete Derivatization: Unreacted polar PFCAs will exhibit poor chromatography. 3. Column Degradation: The analytical column may be worn or unsuitable.1. Use a deactivated or silanized inlet liner. Condition the column properly.[13] 2. Re-optimize the derivatization procedure to ensure the reaction goes to completion. 3. Check column performance with standards and replace if necessary.
High Background / Interfering Peaks 1. Contaminated Solvents/Reagents: Impurities can introduce significant background noise. 2. Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis.[5] 3. Lab Contamination: PFCAs are common in many lab materials (e.g., PTFE coatings).1. Run solvent and reagent blanks to identify sources of contamination. Use high-purity solvents.[14] 2. Improve the sample cleanup step (e.g., optimize the SPE procedure).[9] 3. Avoid using PTFE-containing materials in sample preparation.
Low Sensitivity / High Detection Limits 1. Inefficient Derivatization: The chosen method may not be optimal for the target analyte (e.g., esterification for short-chain PFCAs).[1] 2. Analyte Loss: PFCAs can be lost during sample evaporation steps.[1] 3. Sub-optimal GC-MS Parameters: Incorrect injector temperature, flow rate, or MS settings.1. Switch to a more robust method like amidation for a wider range of PFCAs.[1] 2. Carefully control evaporation steps. Use an internal standard to correct for losses. 3. Optimize GC and MS parameters for the specific derivatives being analyzed.

References

Validation & Comparative

Validation of Analytical Methods for Perfluoro-3,6,9-trioxadecanoic Acid in Drinking Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The robust analysis of Perfluoro-3,6,9-trioxadecanoic acid, an emerging per- and polyfluoroalkyl substance (PFAS), in drinking water is crucial for environmental monitoring and public health protection. This guide provides a comparative overview of established and alternative analytical methods for its determination. While specific validation data for this compound is limited in publicly available literature, this document leverages data for structurally similar ether-containing PFAS, particularly Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), to provide a comprehensive comparison of method performance. The primary methods discussed are the United States Environmental Protection Agency (US EPA) Methods 533 and 537.1, which are widely adopted for regulatory monitoring of PFAS in drinking water.[1] Alternative approaches offering different advantages are also presented. All quantitative data are summarized in comparative tables, and detailed experimental protocols for the principal methods are provided to aid researchers and laboratory professionals in method selection and implementation.

Comparison of Key Analytical Methods

The principal methods for the analysis of PFAS in drinking water are EPA Method 533 and EPA Method 537.1. Both methods utilize solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for PFAS detection due to its high sensitivity and selectivity.[2]

EPA Method 533 vs. EPA Method 537.1

EPA Method 533 is generally considered more suitable for the analysis of a broader range of PFAS, including shorter-chain and more polar compounds, which would include ether-containing structures like this compound. This is primarily due to the use of a weak anion exchange (WAX) solid-phase extraction sorbent, which provides better retention of these more polar analytes compared to the styrene-divinylbenzene (SDB) sorbent used in EPA Method 537.1. Furthermore, EPA Method 533 employs isotope dilution for quantification, which can lead to more accurate and precise results by correcting for matrix effects and variations in extraction recovery.

FeatureEPA Method 533EPA Method 537.1
Target Analytes Broader range, including short-chain and ether PFASPrimarily focused on longer-chain PFAS
SPE Sorbent Weak Anion Exchange (WAX)Styrene-Divinylbenzene (SDB)
Quantification Isotope DilutionInternal Standard
Sample Volume 250 mL250 mL
Primary Application Comprehensive PFAS analysis in drinking waterRoutine monitoring of specific PFAS in drinking water

Performance Data for Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) (as a surrogate for this compound)

As specific validation data for this compound was not found in the reviewed literature, the following table presents performance data for the structurally similar Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) from studies validating EPA Method 533. The structural similarity suggests that the performance for this compound would be comparable.

ParameterEPA Method 533 (for NFDHA)
Limit of Detection (LOD) Not explicitly stated, but Minimum Reporting Levels (MRLs) are in the low ng/L range.
Limit of Quantification (LOQ) Typically around 2-5 ng/L
Accuracy (Recovery) 70-130%
Precision (RSD) <20%

Alternative Analytical Methods

While EPA methods are standard for regulatory purposes, other analytical techniques are being explored for PFAS analysis. These methods may offer advantages in terms of cost, speed, or the ability to measure total PFAS content.

  • Stir Bar Sorptive Extraction (SBSE) with Gas Chromatography-Mass Spectrometry (GC-MS): This method offers a "greener" alternative with reduced solvent usage. However, it often requires derivatization of the acidic PFAS analytes before GC-MS analysis.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can be used for both targeted and non-targeted screening of PFAS, allowing for the identification of a wider range of compounds than traditional triple quadrupole MS.[3]

  • Total Oxidizable Precursor (TOP) Assay: This assay provides an estimate of the total concentration of PFAS that can be oxidized to perfluoroalkyl carboxylic acids (PFCAs), offering a more comprehensive picture of PFAS contamination.

Experimental Protocols

EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry

  • Sample Preparation: A 250 mL water sample is preserved with ammonium acetate and spiked with a suite of isotopically labeled internal standards.

  • Solid-Phase Extraction (SPE): The sample is passed through a weak anion exchange (WAX) SPE cartridge. The cartridge is then washed with a solution of ammonium acetate in water, followed by methanol, to remove interferences.

  • Elution: The target analytes are eluted from the cartridge with a solution of 2% ammonium hydroxide in methanol.

  • Concentration: The eluate is concentrated to near dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in 1 mL of 80:20 (v/v) methanol:water.

  • LC-MS/MS Analysis: The extract is analyzed by liquid chromatography-tandem mass spectrometry in negative ion mode using multiple reaction monitoring (MRM).

EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry

  • Sample Preparation: A 250 mL water sample is preserved with Trizma® and spiked with a suite of isotopically labeled internal standards.

  • Solid-Phase Extraction (SPE): The sample is passed through a styrene-divinylbenzene (SDB) SPE cartridge.

  • Elution: The target analytes are eluted from the cartridge with methanol.

  • Concentration: The eluate is concentrated to near dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in 1 mL of 96:4 (v/v) methanol:water.

  • LC-MS/MS Analysis: The extract is analyzed by liquid chromatography-tandem mass spectrometry in negative ion mode using multiple reaction monitoring (MRM).

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters (Accuracy, Precision, LOD, LOQ, etc.) select_method->define_parameters prep_standards Prepare Standards & QC Samples define_parameters->prep_standards perform_analysis Perform Analytical Runs prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_performance Assess Performance Against Criteria process_data->assess_performance validation_report Generate Validation Report assess_performance->validation_report final_method Validated Analytical Method assess_performance->final_method validation_report->final_method

Caption: General workflow for the validation of an analytical method.

References

Inter-laboratory comparison of Perfluoro-3,6,9-trioxadecanoic acid measurement.

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-laboratory Comparison of Perfluoro-3,6,9-trioxadecanoic Acid Measurement

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the increasing regulatory scrutiny and environmental health concerns surrounding PFAS, ensuring the accuracy, reliability, and comparability of analytical data from different laboratories is paramount. This document outlines standardized experimental protocols, data presentation formats, and performance evaluation criteria to guide researchers, scientists, and drug development professionals in this endeavor.

Data Presentation: A Comparative Overview

The performance of laboratories in quantifying this compound can be assessed through proficiency testing schemes. These studies involve the analysis of a common, spiked sample by multiple laboratories. The results are then statistically analyzed to determine the consensus value and each laboratory's deviation from it. Key performance indicators are summarized in the tables below.

Table 1: Illustrative Inter-laboratory Comparison Results for this compound in Spiked River Water

Laboratory IDReported Concentration (ng/L)Z-Score*Performance
Lab A5.20.4Satisfactory
Lab B4.5-1.0Satisfactory
Lab C6.12.2Questionable
Lab D4.90.0Satisfactory
Lab E3.8-2.2Questionable
Lab F5.51.0Satisfactory
Consensus Value 4.9 ng/L

*Z-scores are calculated to indicate how far a result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[1]

Table 2: Quality Control Parameters from a Typical PFAS Inter-laboratory Study

ParameterAcceptance CriteriaPurpose
Laboratory Reagent BlankBelow Limit of QuantitationAssesses background contamination
Laboratory Fortified Blank70-130% RecoveryMeasures accuracy
Matrix Spike/Matrix Spike Duplicate70-130% Recovery, RPD < 30%Evaluates matrix effects and precision
Surrogate Standard Recovery70-130% RecoveryMonitors extraction efficiency
Internal Standard Response50-150% of calibration standardCorrects for instrument variability

Experimental Protocols: A Standardized Approach

A robust and standardized methodology is crucial for minimizing inter-laboratory variability. The following protocol outlines a typical workflow for the analysis of this compound in water samples.

1. Sample Preparation and Extraction:

  • Objective: To isolate and concentrate this compound from the sample matrix.

  • Method: Solid Phase Extraction (SPE) is a widely used technique for PFAS analysis.

    • SPE Cartridge: Oasis Weak Anion Exchange (WAX) cartridges are commonly employed due to their ability to retain a wide range of PFAS chemistries.

    • Procedure:

      • Condition the SPE cartridge with methanol followed by reagent-free water.

      • Load the water sample (typically 250-500 mL) onto the cartridge.

      • Wash the cartridge with a buffer solution to remove interferences.

      • Elute the analytes with a small volume of methanol containing a weak base (e.g., ammonium hydroxide).

      • Concentrate the eluate under a gentle stream of nitrogen.

      • Reconstitute the sample in a suitable solvent (e.g., methanol/water) and add internal standards prior to analysis.

2. Analytical Instrumentation and Conditions:

  • Objective: To separate, detect, and quantify this compound.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for PFAS analysis due to its high sensitivity and selectivity.[2]

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and methanol, both typically amended with a weak acid like acetic acid or a buffer like ammonium acetate, is used for separation.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in negative ion mode is used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

3. Quality Control:

  • Objective: To ensure the quality and reliability of the analytical data.

  • Procedures: A comprehensive quality control program should be in place, including the analysis of laboratory reagent blanks, laboratory fortified blanks, matrix spikes, and matrix spike duplicates with each batch of samples. Surrogate and internal standards should be used to monitor and correct for extraction efficiency and instrument response variability.

Visualizing the Process and Potential Biological Interactions

Experimental Workflow

The following diagram illustrates the key steps in a typical inter-laboratory comparison study for this compound.

G cluster_prep Preparation Phase cluster_distribution Execution Phase cluster_analysis Evaluation Phase A Sample Preparation (Spiking of Matrix) B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Labs B->C D Sample Analysis (LC-MS/MS) C->D E Data Submission D->E F Statistical Analysis (Consensus Value, Z-Scores) E->F G Performance Evaluation F->G H H G->H Final Report

Inter-laboratory comparison workflow.

Generalized Signaling Pathway for PFAS Toxicity

While specific signaling pathways for this compound are not yet well-defined, research on other long-chain PFAS suggests potential interactions with various biological pathways.[3] The following diagram provides a generalized overview of potential toxicological effects.

G cluster_exposure Exposure & Uptake cluster_effects Potential Cellular & Systemic Effects cluster_outcomes Potential Adverse Outcomes A PFAS Contamination (e.g., Water, Food) B Bioaccumulation in Tissues A->B C Protein Binding (e.g., Albumin) B->C F Immune System Modulation B->F G Endocrine Disruption B->G D Disruption of Lipid Metabolism C->D Altered Gene Expression E Oxidative Stress C->E H Hepatotoxicity D->H J Immunotoxicity F->J I Developmental Toxicity G->I

Generalized PFAS toxicological pathways.

References

Perfluoro-3,6,9-trioxadecanoic acid vs. PFOA and PFOS toxicity comparison.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological profiles of Perfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS), and its replacement, GenX (Hexafluoropropylene oxide dimer acid), reveals distinct differences and concerning similarities in their adverse health effects. While GenX was introduced as a safer alternative to the long-chain PFOA and PFOS, emerging evidence suggests it may not be an innocuous substitute.

This guide provides a comparative overview of the toxicity of these three prominent per- and polyfluoroalkyl substances (PFAS), drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the toxicological properties of these compounds.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for PFOA, PFOS, and GenX, focusing on acute toxicity, developmental toxicity, and established reference doses.

Compound Organism Endpoint Value Reference
PFOA RatOral LD50<1000 mg/kg[1]
PFOS RatOral ED50 (Neonatal Mortality)3 mg/kg[2]
GenX (HFPO-DA) Rat (male)Oral LD501730 mg/kg[1]
GenX (HFPO-DA) Rat (female)Oral LD501750 mg/kg[1]
GenX (HFPO-DA) RatOral ED50 (Neonatal Mortality)~12 mg/kg (estimated to be ~40x less potent than PFOS)[2]
Nafion byproduct 2 (NBP2) RatOral ED50 (Neonatal Mortality)12 mg/kg[2]

Table 1: Acute and Developmental Toxicity Values. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. ED50 (Effective Dose, 50%) is the dose that produces a specific effect in 50% of the population.

Compound Issuing Agency Value Type
PFOA US EPA0.004 pptLifetime Health Advisory (Drinking Water)
PFOS US EPA0.02 pptLifetime Health Advisory (Drinking Water)
GenX US EPA10 pptLifetime Health Advisory (Drinking Water)
PFOA US EPA4 pptMaximum Contaminant Level (MCL)
PFOS US EPA4 pptMaximum Contaminant Level (MCL)
GenX (HFPO-DA) US EPA10 pptMaximum Contaminant Level (MCL)
GenX US EPA0.000003 mg/kg-dayChronic Reference Dose (RfD)

Table 2: Health Advisory and Regulatory Levels. These values are based on non-cancer health effects.

Experimental Protocols

Understanding the methodologies behind the toxicity data is crucial for interpretation. Below are summaries of typical experimental protocols used in the assessment of these PFAS compounds.

Acute Oral Toxicity (LD50) Studies in Rodents:

  • Test Animals: Typically, rats or mice of a specific strain, age, and sex are used.

  • Dosing: A single dose of the test substance is administered orally via gavage. A range of doses is used across different groups of animals.

  • Observation Period: Animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

Developmental Toxicity Studies in Rodents:

  • Test Animals: Pregnant female rodents (e.g., Sprague-Dawley rats) are used.

  • Dosing: The test substance is administered orally to the dams during a specific period of gestation (e.g., gestation days 8 to postnatal day 2).

  • Endpoints Evaluated: Maternal effects (e.g., weight gain, liver weight), fetal effects (e.g., viability, weight), and neonatal effects (e.g., survival, birth weight, developmental milestones) are assessed.[2][3]

  • Data Analysis: Dose-response relationships are established for various developmental endpoints.

In Vitro Toxicity Assays:

  • Cell Models: Human cell lines, such as human granulosa cells (KGN) or human hepatocellular carcinoma cells (HepG2), are often used to investigate specific mechanisms of toxicity.[4][5]

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period.

  • Endpoints: Various cellular and molecular endpoints are measured, such as cell viability, apoptosis, oxidative stress, and gene expression changes.[4]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of PFOA, PFOS, and GenX is mediated through the disruption of several key cellular signaling pathways. A primary target for these compounds is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.

Toxicity_Pathways cluster_pfas PFAS Compounds cluster_receptors Cellular Receptors cluster_effects Adverse Outcomes PFOA PFOA PPARa PPARα PFOA->PPARa PXR PXR PFOA->PXR CAR CAR PFOA->CAR Repro Reproductive Toxicity PFOA->Repro DevTox Developmental Toxicity PFOA->DevTox PFOS PFOS PFOS->PPARa PFOS->Repro PFOS->DevTox GenX GenX GenX->PPARa GenX->Repro GenX->DevTox Lipid Altered Lipid Metabolism PPARa->Lipid Hepato Hepatotoxicity Lipid->Hepato

Activation of PPARα by these PFAS compounds can lead to altered expression of genes involved in fatty acid transport and metabolism, ultimately resulting in hepatotoxicity, including liver enlargement.[5][6] In addition to PPARα, PFOA has been shown to interact with other nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[7]

Experimental evidence also points to the induction of oxidative stress and apoptosis as mechanisms contributing to the reproductive toxicity of PFOA and, to a lesser extent, GenX.[4] Studies in human granulosa cells have shown that both compounds can impair cell viability and induce the overproduction of reactive oxygen species (ROS).[4]

Comparative Toxicity Summary

  • PFOA and PFOS (Legacy PFAS): These long-chain PFAS are generally considered more toxic than their shorter-chain replacements.[8] They exhibit greater bioaccumulation potential and have been linked to a wide range of health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[9][10] The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B).[9]

  • GenX (Replacement PFAS): While developed as a less persistent and bioaccumulative alternative, GenX is not without significant health risks.[11] Animal studies have demonstrated its potential to cause adverse effects on the liver, kidneys, immune system, and development of offspring, with some evidence suggesting a link to cancer.[12] Although generally less potent than PFOA and PFOS in some developmental toxicity studies, other research indicates that GenX can be more teratogenic than PFOA in certain models, affecting early developmental processes.[2][13] The US EPA has set a chronic reference dose for GenX, indicating a level of concern for long-term exposure.[14][15]

Conclusion

The available data underscores that while PFOA and PFOS remain significant toxicological concerns, their replacement, GenX, also presents considerable health risks. The spectrum of adverse effects for GenX is similar to that of the legacy PFAS, including hepatotoxicity, developmental toxicity, and reproductive toxicity, often mediated through similar signaling pathways like PPARα activation.[3][5] The notion of GenX as a "safer" alternative is increasingly being challenged by scientific evidence.[12][16] Continued research is imperative to fully understand the long-term health implications of exposure to GenX and other emerging PFAS compounds. This knowledge is critical for informing regulatory decisions and protecting public health.

References

Unraveling the Bioaccumulation of Perfluoro-3,6,9-trioxadecanoic Acid and Other Ether-PFAS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with newer compounds, including ether-containing PFAS (ether-PFAS), emerging as replacements for legacy long-chain PFAS. This guide provides a comparative analysis of the bioaccumulation of a specific ether-PFAS, Perfluoro-3,6,9-trioxadecanoic acid, and its counterparts. The information presented herein is supported by experimental data to aid researchers in understanding the environmental fate and potential biological impact of these persistent compounds.

Comparative Bioaccumulation Data

The bioaccumulation potential of PFAS is a critical factor in assessing their environmental risk. This is often quantified using metrics such as the Bioaccumulation Factor (BAF), Bioconcentration Factor (BCF), and Trophic Magnification Factor (TMF). While data for many ether-PFAS are still emerging, available studies provide insights into their behavior in aquatic food webs.[1]

It is important to note that data specifically for this compound are limited. However, studies on structurally similar long-chain perfluoroalkyl ether carboxylic acids (PFECAs) suggest a tendency for biomagnification.[2] Research indicates that PFECAs with six or more perfluorinated carbons have the potential to biomagnify in aquatic food chains, with their bioconcentration factors increasing with molecular complexity and the number of ether linkages.[2]

Below is a summary of Trophic Magnification Factors (TMFs) for several ether-PFAS, providing a basis for comparison. A TMF value greater than 1 indicates that the concentration of the substance increases as it moves up the food chain.

Compound NameAcronymChemical StructureTrophic Magnification Factor (TMF)Reference Organism/Ecosystem
Perfluoro-2-methoxyacetic acidPFMOAACF₃OCF₂COOH< 1 (Biodilution)Estuarine Food Web
Hexafluoropropylene oxide trimer acidHFPO-TrAC₉F₁₇O₃H> 1 (Biomagnification)Estuarine Food Web
Hexafluoropropylene oxide tetramer acidHFPO-TeAC₁₂F₂₃O₄H> 1 (Biomagnification)Estuarine Food Web
Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acidPFO5DoAC₇HF₁₃O₇> 1 (Biomagnification)Estuarine Food Web

Table 1: Trophic Magnification Factors of select ether-PFAS in an estuarine food web. Data sourced from a study on an impacted estuary, providing the first published data on the bioaccumulation and trophic transfer characteristics of PFECAs.[2]

Experimental Protocols

Accurate determination of PFAS concentrations in biological matrices is fundamental to bioaccumulation studies. The following outlines a general experimental protocol for the analysis of PFAS in fish tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.

1. Sample Preparation and Extraction:

  • Homogenization: A representative portion of the fish tissue (e.g., muscle) is homogenized to ensure uniformity.

  • Extraction: The homogenized tissue is typically extracted with an organic solvent, such as acetonitrile or methanol. The choice of solvent and extraction technique (e.g., sonication, mechanical shaking) is crucial for achieving high extraction efficiency.

  • Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components like lipids. This is commonly achieved using solid-phase extraction (SPE) with cartridges containing specialized sorbents (e.g., weak anion exchange).

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph. The separation of different PFAS is typically achieved using a C18 reversed-phase column with a gradient elution program involving a mixture of aqueous and organic mobile phases (e.g., water with ammonium acetate and methanol).

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI-) mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each PFAS are monitored for high selectivity and sensitivity.

  • Quantification: The concentration of each PFAS in the sample is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard, which is added at the beginning of the sample preparation process to correct for matrix effects and variations in instrument response.

For a more detailed, step-by-step protocol, researchers are encouraged to consult specific methodologies published in peer-reviewed literature.[3][4]

Visualizing Experimental and Logical Frameworks

Experimental Workflow for PFAS Bioaccumulation Analysis

The following diagram illustrates a typical workflow for analyzing PFAS in biological samples, from collection to data analysis.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation SampleCollection Biota Sampling (e.g., Fish Tissue) Homogenization Homogenization SampleCollection->Homogenization Process Extraction Solvent Extraction Homogenization->Extraction Extract Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Purify LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionize & Detect Quantification Quantification MS_Detection->Quantification Process Data BAF_Calculation BAF/TMF Calculation Quantification->BAF_Calculation Calculate Data_Analysis Comparative Analysis BAF_Calculation->Data_Analysis Interpret ppar_pathway Ether_PFAS Ether-PFAS (e.g., PFOA, PFDA) PPAR_alpha PPARα Ether_PFAS->PPAR_alpha Binds & Activates RXR RXR PPAR_alpha->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., Lipid Metabolism Genes) PPRE->Target_Genes Regulates Biological_Response Biological Response (e.g., Altered Lipid Homeostasis) Target_Genes->Biological_Response Leads to

References

Performance of SPE Sorbents for Perfluoro-3,6,9-trioxadecanoic Acid Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of per- and polyfluoroalkyl substances (PFAS) is critical due to their persistence, bioaccumulation, and potential health risks. Perfluoro-3,6,9-trioxadecanoic acid, an emerging ether-containing PFAS, presents unique analytical challenges. Effective sample preparation, particularly solid-phase extraction (SPE), is paramount for reliable analysis. This guide provides an objective comparison of different SPE sorbents for the extraction of this compound and similar short-chain PFAS, supported by experimental data and detailed protocols.

Comparison of SPE Sorbent Performance

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and minimizing matrix effects. The performance of common SPE sorbents for the extraction of short-chain and emerging PFAS, including ether PFAS like this compound, is summarized below. Weak Anion Exchange (WAX) sorbents, often in combination with Graphitized Carbon Black (GCB), are frequently recommended in standardized methods like US EPA Method 1633 for a broad range of PFAS, including anionic compounds.[1][2][3] Polymeric reversed-phase sorbents are also utilized, particularly for less polar, longer-chain PFAS.[4][5]

Sorbent TypeTrade Name ExamplesPrinciple of RetentionTypical Recovery for Short-Chain/Anionic PFASAdvantagesLimitations
Weak Anion Exchange (WAX) Agilent Bond Elut PFAS WAX, Oasis WAXMixed-mode: anion exchange and reversed-phaseGood to Excellent (often >70%)[6][7]Effective for a wide range of PFAS, including anionic and short-chain compounds.[4][5]May require careful pH control for optimal retention and elution.
WAX / Graphitized Carbon Black (GCB) Agilent Bond Elut PFAS WAX/Carbon S, Oasis WAX/GCBMixed-mode with additional cleanupGood to Excellent (often >70%)[1][3][8]Provides enhanced cleanup by removing matrix interferences.[9]GCB can sometimes lead to the loss of certain PFAS if not optimized.[9]
Polymeric Reversed-Phase InertSep PLS-2 (Styrene Divinylbenzene)Hydrophobic (van der Waals) interactionsModerate to GoodGood for longer-chain, non-polar PFAS.[4]May have lower recovery for highly polar, short-chain PFAS.[5]
Weak anion exchange methacrylate polymer InertSep MA-2Pure ion exchangeGood to ExcellentSelective retention of anionic PFAS without trapping hydrophobic contaminants.[4]Primarily targets anionic species.

Experimental Protocols

A detailed methodology for the extraction of PFAS from aqueous samples using a combination of Weak Anion Exchange and Graphitized Carbon Black sorbents, based on US EPA Method 1633, is provided below.

Sample Preparation and Extraction
  • Sample Preservation and Spiking:

    • Collect water samples in polypropylene bottles.

    • For a 500 mL sample, add internal standards to the sample bottle and mix thoroughly.[10]

  • SPE Cartridge Conditioning:

    • Condition a dual-phase WAX/GCB SPE cartridge (e.g., 200 mg WAX / 50 mg GCB) sequentially with:[1]

      • 15 mL of 1% methanolic ammonium hydroxide[10]

      • 5 mL of 0.3 M formic acid[10]

    • Ensure the cartridge does not go dry during conditioning.[10]

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][10]

  • Washing:

    • After the entire sample has passed through, wash the cartridge to remove interfering substances. A typical wash may involve passing 5 mL of reagent water followed by 5 mL of a 1:1 solution of 0.1 M formic acid and methanol through the cartridge.[10]

    • Dry the cartridge under vacuum for a short period (e.g., 15 seconds) after washing.[10]

  • Elution:

    • Elute the retained PFAS from the cartridge using 5 mL of 1% methanolic ammonium hydroxide.[10]

    • Collect the eluate in a clean polypropylene tube.

  • Extract Concentration and Reconstitution:

    • Add 25 µL of concentrated acetic acid to the eluate and vortex.[10]

    • For further cleanup, 10 mg of loose carbon (GCB) can be added, followed by vortexing and centrifugation.[10]

    • Filter the supernatant through a 0.2-µm nylon syringe filter.[10]

    • Concentrate the final extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in a suitable solvent (e.g., 1 mL of 96:4 methanol:water) for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for PFAS analysis using SPE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction cluster_analysis Analysis Sample Aqueous Sample (500 mL) Spike Spike with Internal Standards Sample->Spike Condition Condition Cartridge (WAX/GCB) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for PFAS analysis using SPE.

Sorbent_Selection_Logic cluster_sorbents Analyte Target PFAS Analytes Polarity Polarity & Anionic Nature Analyte->Polarity WAX Weak Anion Exchange (WAX) or WAX/GCB Polarity->WAX High (Short-Chain, Ether PFAS) RP Reversed-Phase (e.g., C18, SDVB) Polarity->RP Low (Long-Chain) Sorbent Recommended Sorbent

Caption: Logic for selecting an appropriate SPE sorbent for PFAS.

References

A Comparative Analysis of Direct Injection and Solid-Phase Extraction for Perfluoro-3,6,9-trioxadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two common analytical techniques for the measurement of Perfluoro-3,6,9-trioxadecanoic acid reveals trade-offs between speed, sensitivity, and matrix effects. This guide provides researchers, scientists, and drug development professionals with a detailed examination of direct injection and solid-phase extraction (SPE) methodologies, supported by experimental data, to inform the selection of the most appropriate technique for their specific research needs.

When analyzing for this compound and other per- and polyfluoroalkyl substances (PFAS), the choice between direct injection and solid-phase extraction (SPE) is a critical decision that impacts data quality, sample throughput, and cost. Direct injection offers a streamlined workflow, minimizing sample handling and potential for contamination.[1] In contrast, SPE provides a robust method for sample pre-concentration and cleanup, which can lead to lower detection limits and reduced matrix interference.[2]

This guide will delve into the accuracy and precision of both methods, provide detailed experimental protocols, and present a visual representation of the analytical workflows. It is important to note that while the focus is on this compound, comprehensive comparative data for this specific analyte is limited. Therefore, data from other well-studied PFAS compounds, such as PFOA and PFOS, will be used as a proxy to illustrate the performance of each technique.

Data Presentation: Accuracy and Precision

The following table summarizes the typical accuracy (recovery) and precision (relative standard deviation, RSD) for the analysis of PFAS in water samples using direct injection and SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterDirect InjectionSolid-Phase Extraction (SPE)
Accuracy (Recovery %) 84% - 114%[3]70% - 130%[4]
Precision (RSD %) 4% - 11%[3]< 10% - 20%[4][5]

Experimental Workflows

The selection of an analytical method is heavily influenced by the experimental workflow. The following diagrams, created using the DOT language, illustrate the distinct processes for direct injection and SPE.

Direct_Injection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filter Centrifuge and Filter Sample->Filter Spike_IS Spike with Internal Standard Filter->Spike_IS LC_MSMS LC-MS/MS Analysis Spike_IS->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Direct Injection Workflow for PFAS Analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Load Load Sample Spike_IS->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Solid-Phase Extraction (SPE) Workflow for PFAS Analysis.

Experimental Protocols

Below are detailed methodologies for both direct injection and SPE for the analysis of PFAS in water samples.

Direct Injection Method

This method is advantageous for its speed and reduced sample handling, which minimizes the risk of contamination.[1]

  • Sample Preparation :

    • Collect water samples in polypropylene containers.

    • Centrifuge an aliquot of the sample to pellet any suspended solids.[3]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter.[6]

    • In an autosampler vial, combine a measured volume of the filtered sample with an organic solvent (e.g., methanol) and an internal standard solution.[7] The final solution is then ready for injection.

  • LC-MS/MS Analysis :

    • Liquid Chromatography (LC) : Employ a UHPLC system equipped with a C18 analytical column.[6] A delay column installed before the injector can help mitigate background PFAS contamination from the LC system.[3] A typical mobile phase consists of a gradient of ammonium acetate in water and an organic solvent like methanol or acetonitrile.[6]

    • Mass Spectrometry (MS) : Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[6] Monitor the specific precursor-to-product ion transitions for this compound and other target PFAS in Multiple Reaction Monitoring (MRM) mode.

Solid-Phase Extraction (SPE) Method

SPE is a powerful technique for concentrating analytes and removing matrix interferences, which is particularly useful for achieving low detection limits.

  • Sample Preparation and Extraction :

    • Add a surrogate standard mixture to a 250 mL water sample.[8]

    • SPE Cartridge Conditioning : Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.[9]

    • Sample Loading : Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.[9]

    • Washing : Wash the cartridge with a solution such as ammonium acetate in water to remove interferences.[5]

    • Elution : Elute the retained PFAS from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).[8]

    • Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a methanol/water mixture.[8]

  • LC-MS/MS Analysis :

    • The LC-MS/MS analysis parameters are generally similar to those used for the direct injection method, including the use of a C18 column, a gradient mobile phase, and a triple quadrupole mass spectrometer in negative ESI MRM mode. The primary difference is the smaller injection volume of the concentrated extract.

Conclusion

The choice between direct injection and SPE for the analysis of this compound depends on the specific requirements of the study. Direct injection offers a rapid and less labor-intensive workflow, making it suitable for high-throughput screening of relatively clean samples.[1][3] However, for complex matrices or when very low detection limits are required, the pre-concentration and cleanup provided by SPE are indispensable. While both methods can achieve acceptable levels of accuracy and precision, SPE generally offers lower detection limits due to the concentration step. Researchers must weigh the need for sensitivity and data quality against the considerations of sample throughput, cost, and potential for contamination.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of emerging contaminants like Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) is of paramount importance. As a member of the diverse class of per- and polyfluoroalkyl substances (PFAS), PFTDA's analysis presents unique challenges. This guide provides a comprehensive cross-validation of the two most prominent analytical techniques for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of direct cross-validation studies for PFTDA, this guide will utilize data from its structurally similar analogue, Perfluorononanoic acid (PFNA), a widely studied nine-carbon perfluoroalkyl carboxylic acid. This comparison will provide valuable insights into the relative performance of LC-MS/MS and GC-MS for the analysis of PFTDA and other similar ether-containing PFAS.

Data Presentation: A Quantitative Comparison

The performance of an analytical method is critically defined by its sensitivity, accuracy, and precision. The following tables summarize the key quantitative performance metrics for the analysis of PFNA using LC-MS/MS and GC-MS with a derivatization step.

Table 1: Performance Characteristics of LC-MS/MS for PFNA Analysis in Water

ParameterTypical ValueReference
Limit of Detection (LOD)0.6 - 5.4 ng/L[1]
Limit of Quantification (LOQ)2.97 - 4.92 ng/L[2]
Recovery79.0 - 83.4%[2]
Precision (%RSD)1.6 - 4.6%[2]

Table 2: Performance Characteristics of GC-MS for PFNA Analysis in Water (with derivatization)

ParameterTypical ValueReference
Limit of Detection (LOD)1.14 - 6.32 µg/L (as anilide derivative)[3][4]
Limit of Quantification (LOQ)Not explicitly stated, but higher than LC-MS/MS
Recovery57 - 117% (with SPE and derivatization)[4]
Precision (%RSD)6 - 17%[4]

Experimental Workflows

The analytical workflows for LC-MS/MS and GC-MS differ significantly, primarily in the sample preparation stage. The following diagram illustrates the key steps involved in each method for the analysis of a water sample.

G cluster_lc LC-MS/MS Workflow cluster_gc GC-MS Workflow lc_start Water Sample Collection lc_spe Solid Phase Extraction (SPE) lc_start->lc_spe Fortify with internal standards lc_elute Elution lc_spe->lc_elute lc_concentrate Concentration lc_elute->lc_concentrate lc_analyze LC-MS/MS Analysis lc_concentrate->lc_analyze Reconstitute in solvent gc_start Water Sample Collection gc_extract Liquid-Liquid or Solid Phase Extraction gc_start->gc_extract Fortify with internal standards gc_derivatize Derivatization gc_extract->gc_derivatize gc_cleanup Post-derivatization Cleanup gc_derivatize->gc_cleanup gc_analyze GC-MS Analysis gc_cleanup->gc_analyze

A simplified diagram of the analytical workflows for LC-MS/MS and GC-MS.

Logical Comparison of Analytical Techniques

The choice between LC-MS/MS and GC-MS for PFTDA analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following diagram provides a logical comparison of the key attributes of each technique.

G cluster_lc_attr LC-MS/MS Attributes cluster_gc_attr GC-MS Attributes center Analytical Technique for PFTDA lcms LC-MS/MS center->lcms gcms GC-MS center->gcms lc_adv Advantages: - High sensitivity and selectivity - No derivatization required - Wide applicability to non-volatile PFAS lc_dis Disadvantages: - Potential for matrix effects - Background contamination from LC system components gc_adv Advantages: - High resolution for isomer separation - Cost-effective instrumentation gc_dis Disadvantages: - Derivatization is mandatory for non-volatile acids - Lower sensitivity than LC-MS/MS - Derivatization can introduce variability

A logical comparison of the key attributes of LC-MS/MS and GC-MS for PFTDA analysis.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of PFNA in water, which can be adapted for PFTDA.

LC-MS/MS Method for PFNA in Water (Adapted from EPA Method 537.1)

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Collection: Collect a 250 mL water sample in a polypropylene bottle.

  • Fortification: Add a known amount of isotopically labeled internal standards to the sample.

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

  • Loading: Pass the water sample through the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a buffered solution to remove interferences.

  • Elution: Elute the analytes from the cartridge using a small volume of a basic methanol solution.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol, both typically containing a low concentration of ammonium acetate or acetic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native analytes and their labeled internal standards.

GC-MS Method for PFNA in Water (with Derivatization)

1. Sample Preparation and Derivatization

  • Extraction: Extract the PFNA from the water sample using liquid-liquid extraction with a suitable organic solvent or by using SPE as described for the LC-MS/MS method.

  • Derivatization:

    • Concentrate the extract to dryness.

    • Add a derivatizing agent. Common agents for perfluorinated carboxylic acids include:

      • Silylating agents: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[5]

      • Alkyl chloroformates: e.g., isobutyl chloroformate.

      • Anilines: e.g., 2,4-difluoroaniline with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[3]

    • Heat the reaction mixture to facilitate the derivatization. The conditions (temperature and time) will depend on the chosen reagent.

  • Post-Derivatization Cleanup: A cleanup step may be necessary to remove excess derivatizing reagent and byproducts. This can involve a simple liquid-liquid wash or a pass-through SPE cartridge.

  • Solvent Exchange: The final derivatized sample is dissolved in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) is typically used.

  • Detection: For quantitative analysis, Selected Ion Monitoring (SIM) is employed, focusing on characteristic ions of the derivatized PFNA.

Conclusion

The cross-validation of LC-MS/MS and GC-MS methods for the analysis of this compound, informed by data on its analogue PFNA, reveals distinct advantages and limitations for each technique.

LC-MS/MS stands out as the superior method in terms of sensitivity and ease of sample preparation. Its ability to directly analyze these non-volatile compounds without derivatization makes it the gold standard for trace-level quantification in environmental and biological matrices.[6]

GC-MS , while a robust and widely available technique, requires a mandatory derivatization step for non-volatile perfluorinated carboxylic acids.[7] This additional step can introduce variability and generally results in higher limits of detection compared to LC-MS/MS. However, GC-MS can offer high chromatographic resolution, which may be advantageous for isomer-specific analysis, and can be a more cost-effective option if the required sensitivity is within its capabilities.[5]

For researchers, scientists, and drug development professionals requiring the utmost sensitivity and a more streamlined workflow for the analysis of PFTDA and similar compounds, LC-MS/MS is the recommended technique. GC-MS serves as a viable alternative, particularly when high concentrations are expected or when specific isomers need to be resolved, provided that a robust and validated derivatization protocol is employed.

References

A Comparative Guide to Certified Reference Materials for Perfluoro-3,6,9-trioxadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Per- and Polyfluoroalkyl Substances (PFAS) is critical for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. Perfluoro-3,6,9-trioxadecanoic acid is an emerging PFAS of interest due to its unique chemical structure containing multiple ether linkages. The use of Certified Reference Materials (CRMs) is fundamental to achieving reliable and traceable analytical results. This guide provides a comparison of available reference materials and a detailed experimental protocol for the analysis of this compound.

Data Presentation: Comparison of Certified Reference Materials

Given the current market availability, NFDHA serves as a potential alternative for researchers developing analytical methods for perfluoroalkyl ether carboxylic acids. Below is a comparison table detailing the specifications for the target analyte (where available from chemical suppliers, not as a CRM) and the certified reference material for NFDHA.

FeatureThis compoundNonafluoro-3,6-dioxaheptanoic acid (NFDHA) CRM
CAS Number 151772-59-7151772-58-6
Molecular Formula C7HF13O5C5HF9O4
Molecular Weight 412.06 g/mol 296.04 g/mol
Accredited CRM Availability Not IdentifiedYes (e.g., from AccuStandard)[3]
Example Supplier (Non-CRM) Exfluor, SynQuest Labs[4][5]-
Purity (Non-CRM) 98%[4]-
Certified Concentration N/Ae.g., 100 µg/mL in Methanol[3]
Uncertainty N/AProvided on Certificate of Analysis
Matrix N/AMethanol[3]
Accreditation N/AISO 17034, ISO/IEC 17025[6]

Note: While chemical suppliers offer this compound, these products are not certified reference materials and do not come with the metrological traceability and uncertainty budgets required for quantitative analysis under accredited methods. Researchers should exercise caution and perform thorough in-house validation if using these materials for quantification.

Experimental Protocols: Analysis of Perfluoroalkyl Ether Carboxylic Acids by LC-MS/MS

This protocol is a representative method for the analysis of perfluoroalkyl ether carboxylic acids, like this compound and NFDHA, in water samples. It is based on established methodologies such as US EPA Method 1633.[1][7]

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection: Collect water samples in polypropylene bottles. Avoid any materials containing fluoropolymers (e.g., Teflon™) during sampling and preparation.

  • Fortification: To a 250 mL water sample, add a known amount of an appropriate isotopically labeled internal standard.

  • SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge sequentially with methanol and reagent water.

  • Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with a mild buffer to remove interfering matrix components.

  • Elution: Elute the analytes from the cartridge using a small volume of basic methanol (e.g., 0.1% ammonium hydroxide in methanol).

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol/water (e.g., 1 mL of 80:20 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: An HPLC or UHPLC system equipped with a C18 reversed-phase column is typically used.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is required for high sensitivity and selectivity.

ParameterRecommended Conditions
LC Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 20 mM ammonium acetate in water
Mobile Phase B Methanol
Gradient Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound. This typically involves infusing a standard solution of the analyte into the mass spectrometer to determine the optimal collision energies. For NFDHA, established transitions from methods like EPA 1633 can be used.

Quality Control
  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): A blank sample spiked with a known concentration of the analyte(s) to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the analyte(s) to evaluate matrix effects and precision.

  • Internal Standards: Isotopically labeled analogs of the target analytes are used to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Sample Collection (Polypropylene Bottle) Fortification 2. Fortification (Isotopically Labeled Internal Standard) SampleCollection->Fortification SPE_Conditioning 3. SPE Cartridge Conditioning (WAX Cartridge) Fortification->SPE_Conditioning Sample_Loading 4. Sample Loading SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing Sample_Loading->Washing Elution 6. Elution (Basic Methanol) Washing->Elution Concentration 7. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 8. Reconstitution (Methanol/Water) Concentration->Reconstitution LC_Separation 9. LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection 10. MS/MS Detection (Triple Quadrupole, ESI-) LC_Separation->MS_Detection Data_Analysis 11. Data Analysis (Quantification vs. CRM) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway_Placeholder cluster_exposure Exposure & Uptake cluster_distribution Distribution & Bioaccumulation cluster_effects Potential Toxicological Pathways Environment Environmental Source Organism Organism Environment->Organism Uptake Bloodstream Bloodstream Organism->Bloodstream Tissues Tissues (e.g., Liver, Kidney) Bloodstream->Tissues Distribution Tissues->Tissues Bioaccumulation Protein_Binding Protein Binding (e.g., Albumin) Tissues->Protein_Binding Cellular_Targets Cellular Targets Protein_Binding->Cellular_Targets Adverse_Outcomes Adverse Health Outcomes Cellular_Targets->Adverse_Outcomes

Caption: Logical relationship of PFAS exposure to potential adverse health outcomes.

References

A Toxicokinetic Comparison: Perfluoro-3,6,9-trioxadecanoic Acid versus Legacy Perfluoroalkyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative toxicokinetic profiles of the emerging perfluoroalkyl ether carboxylic acid, Perfluoro-3,6,9-trioxadecanoic acid, and established legacy perfluoroalkyl carboxylic acids (PFCAs).

The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with novel compounds like this compound emerging as alternatives to legacy long-chain PFCAs such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Understanding the toxicokinetic behavior of these new entities is paramount for accurate risk assessment and informed decision-making in research and drug development. This guide provides a comprehensive comparison of the available toxicokinetic data for this compound and its structural analogs against legacy PFCAs, supported by experimental data and detailed methodologies.

Comparative Toxicokinetic Parameters

The following tables summarize key toxicokinetic parameters for this compound and legacy PFCAs, primarily from studies conducted in rats, a common model for toxicological research. It is important to note the significant sex-dependent differences observed in the toxicokinetics of many of these compounds.

Table 1: Comparative Serum Half-Life in Rats

CompoundChemical ClassHalf-Life (Male Rats)Half-Life (Female Rats)Key Findings & Citations
This compound (and analogs) Perfluoroalkyl Ether Carboxylic AcidData not available for PFO3DoDA. For the analog PFO5DoA, serum concentrations were higher than PFO4DA at equivalent doses, suggesting greater accumulation and a potentially longer half-life.[1]Data not available for PFO3DoDA. Similar to males, PFO5DoA showed greater accumulation than PFO4DA in female rats.[1]Direct half-life data for this compound is lacking. Studies on structural analogs indicate that ether linkages and chain length influence bioaccumulation.
Perfluorooctanoic acid (PFOA) Legacy PFCA1.6 - 1.8 days0.15 - 0.19 daysSignificant sex difference, with males exhibiting a much longer half-life.[2]
Perfluorooctanesulfonic acid (PFOS) Legacy PFSA26.4 - 28.7 days23.5 - 24.8 daysLess pronounced sex difference compared to PFOA, but still a longer half-life in males.[2]
Perfluorohexane sulfonic acid (PFHxS) Legacy PFSA20.7 - 26.9 days0.9 - 1.7 daysMarked sex-dependent differences in elimination.[2]
Perfluorodecanoic acid (PFDA) Legacy PFCA~14 days~14 daysNo significant sex-related differences in elimination were observed.[3]

Table 2: Comparative Tissue Distribution in Rats

CompoundPrimary Distribution TissuesKey Findings & Citations
This compound (and analogs) Expected to distribute to blood, liver, and kidneys based on structural similarities to other PFCAs.Studies on analogs PFO4DA and PFO5DoA show accumulation in maternal and fetal tissues, with PFO5DoA demonstrating greater accumulation.[1]
Perfluorooctanoic acid (PFOA) Blood, Liver, KidneysHigher concentrations are generally found in the liver and blood.[2][4]
Perfluorooctanesulfonic acid (PFOS) Blood, Liver, KidneysTends to have higher liver-to-serum concentration ratios compared to PFOA.[2]
Perfluorohexane sulfonic acid (PFHxS) Blood, Liver, KidneysDistributes to similar tissues as other long-chain PFCAs.[2]
Perfluorodecanoic acid (PFDA) Liver, SerumAccumulates in the liver and is highly bound to serum proteins.[3]

Table 3: Comparative Excretion Profile in Rats

CompoundPrimary Route of ExcretionKey Findings & Citations
This compound (and analogs) Expected to be primarily via urine, with potential for some fecal excretion.Direct data is unavailable. For legacy PFCAs, urinary excretion is a major pathway, and it is often sex-dependent.[5]
Perfluorooctanoic acid (PFOA) UrineFemale rats exhibit significantly higher urinary excretion than males, contributing to the shorter half-life.[5][6]
Perfluorooctanesulfonic acid (PFOS) Urine and FecesBoth urinary and fecal excretion are observed, with urinary excretion being a significant route.[7]
Perfluorohexane sulfonic acid (PFHxS) UrineSignificant urinary excretion is a key elimination pathway.
Perfluorodecanoic acid (PFDA) FecesIn contrast to PFOA, PFDA is primarily excreted in the feces in both male and female rats.[3]

Table 4: Comparative Serum Protein Binding

CompoundBinding Affinity (Kd) to Human Serum Albumin (HSA)Key Findings & Citations
This compound 0.83 ± 0.38 mMDemonstrates binding to human serum albumin.[8]
Perfluorooctanoic acid (PFOA) ~0.1 - 1 mMBinds strongly to serum albumin, contributing to its long half-life in humans.[9]
Perfluorooctanesulfonic acid (PFOS) High affinityBinds avidly to serum albumin, generally with higher affinity than PFOA.[10]

Experimental Protocols

The toxicokinetic data presented in this guide are typically generated following standardized experimental protocols, such as the OECD Guideline 417 for Toxicokinetics. A generalized workflow for an in vivo toxicokinetic study in rats is outlined below.

Typical In Vivo Toxicokinetic Study Protocol (based on OECD Guideline 417)

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are acclimated to laboratory conditions before the study. Both male and female animals are typically included to assess sex-dependent differences.

  • Test Substance Administration:

    • The test substance (e.g., this compound or a legacy PFCA) is administered via a single dose.

    • Common routes of administration include oral gavage (to simulate ingestion) and intravenous injection (to determine bioavailability).

    • Multiple dose levels are often used to assess dose-dependent kinetics.

  • Sample Collection:

    • Blood: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) or via retro-orbital sinus at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours). Plasma or serum is separated for analysis.

    • Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified intervals.

    • Tissues: At the end of the study, animals are euthanized, and key tissues (e.g., liver, kidneys, blood, brain, fat) are collected to determine the extent of distribution.

  • Sample Analysis:

    • Concentrations of the parent compound and any potential metabolites in plasma/serum, urine, feces, and tissue homogenates are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Toxicokinetic Analysis:

    • The concentration-time data are used to calculate key toxicokinetic parameters using non-compartmental or compartmental analysis software (e.g., WinNonlin).

    • Parameters calculated include:

      • Absorption: Maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).

      • Distribution: Volume of distribution (Vd).

      • Metabolism: Identification and quantification of metabolites (though most PFCAs are resistant to metabolism).

      • Excretion: Elimination half-life (t½), clearance (CL), and the percentage of the administered dose excreted in urine and feces.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical in vivo toxicokinetic study.

Toxicokinetic_Workflow cluster_PreStudy Pre-Study Phase cluster_Study_Execution Study Execution Phase cluster_PostStudy Post-Study Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Dose_Preparation Dose Preparation (Vehicle Control & Test Substance) Administration Substance Administration (Oral Gavage or IV) Dose_Preparation->Administration Sample_Collection Serial Sample Collection (Blood, Urine, Feces) Administration->Sample_Collection Tissue_Harvesting Terminal Tissue Harvesting (Liver, Kidney, etc.) Sample_Collection->Tissue_Harvesting Sample_Analysis Bioanalysis (LC-MS/MS) Tissue_Harvesting->Sample_Analysis Data_Analysis Toxicokinetic Modeling (e.g., Cmax, Tmax, t1/2, AUC) Sample_Analysis->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: A generalized workflow for an in vivo toxicokinetic study in rats.

Signaling Pathways and Logical Relationships

The toxicokinetics of PFCAs are influenced by various biological processes. The diagram below illustrates the key pathways involved in the absorption, distribution, and excretion of these compounds.

PFCA_Toxicokinetics cluster_Absorption Absorption cluster_Distribution Distribution cluster_Excretion Excretion Oral_Intake Oral Intake GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Ingestion Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Systemic_Circulation Systemic Circulation (Bound to Albumin) Portal_Vein->Systemic_Circulation Liver Liver Systemic_Circulation->Liver Distribution Kidney Kidney Systemic_Circulation->Kidney Distribution Other_Tissues Other Tissues Systemic_Circulation->Other_Tissues Distribution Liver->Systemic_Circulation Re-circulation Feces Fecal Excretion Liver->Feces Biliary Excretion Urine Urinary Excretion Kidney->Urine Filtration & Secretion

Caption: Key pathways in the toxicokinetics of perfluoroalkyl carboxylic acids.

References

Safety Operating Guide

Proper Disposal of Perfluoro-3,6,9-trioxadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Perfluoro-3,6,9-trioxadecanoic acid and other per- and polyfluoroalkyl substances (PFAS) is critical to ensure laboratory safety and environmental protection. As "forever chemicals," these persistent substances necessitate rigorous disposal protocols. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting, aligning with current regulatory understanding and best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates it is a corrosive liquid.[1]

Required PPE:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[2]

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[2]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2]

In case of exposure, consult the SDS for first aid measures and seek medical attention if necessary.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with applicable regional, national, and local laws and regulations.[1] The following protocol outlines the general steps for laboratory personnel:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

  • Waste Collection and Labeling:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.

    • Solid waste (e.g., contaminated gloves, wipes) should be collected in a separate, clearly labeled, sealed container.

    • The label should, at a minimum, include:

      • "Hazardous Waste"

      • "this compound"

      • Associated hazards (e.g., Corrosive)

      • Accumulation start date

  • Storage:

    • Store the waste containers in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and have secondary containment to prevent spills.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal vendor.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound.

    • The vendor will be responsible for transporting the waste to an approved treatment, storage, and disposal facility (TSDF).

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and date of disposal.

    • Retain all paperwork provided by the waste disposal vendor, such as the waste manifest.

Approved Disposal Technologies

Currently, there are no federal regulations that specifically designate PFAS as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] However, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[3][4][5] The primary recommended technologies are:

  • Thermal Destruction (Incineration): This is a common method for the disposal of PFAS waste. While specific temperatures for complete destruction of this compound are not definitively established, research on similar compounds suggests that high temperatures are required.

  • Landfilling: Disposal in a permitted hazardous waste landfill (Subtitle C) is another option.[6] These landfills have liner systems and leachate collection to minimize environmental release.[6]

  • Underground Injection: For liquid wastes, deep-well injection into specific geological formations can be a viable disposal method.[2][5]

Quantitative Data on PFAS Disposal Parameters

The following table summarizes available quantitative data related to the disposal of PFAS. It is important to note that these are general figures for PFAS compounds and not specific to this compound.

ParameterValueTechnologySource
Thermal Destruction Temperature >1,000°CIncineration[7]
Thermal Decomposition Onset 150 - 200°CThermal Treatment[8]
PFAS in Landfill Leachate 9,400–11,200 parts-per-trillion (ppt)Landfilling[9]
EPA Drinking Water Health Advisory (PFOA & PFOS) 0.004 ppt & 0.02 ppt, respectivelyN/A[10]

Experimental Protocols

While this document provides disposal guidance, the following are examples of analytical methods used to detect PFAS in environmental samples, which are relevant to understanding disposal efficacy:

  • Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This is the most common method for the analysis of PFAS in water and other environmental matrices. It allows for the separation, identification, and quantification of various PFAS compounds.

  • Combustion Ion Chromatography (CIC): This method is used to measure total organofluorine in a sample, which can provide an indication of the total PFAS concentration.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.

G Figure 1: Laboratory Waste Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Disposal Process A Identify Waste Containing This compound B Segregate from Other Waste Streams A->B C Collect in Labeled, Compatible Containers B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS to Arrange for Licensed Vendor Pickup D->E F Provide SDS to Waste Vendor E->F G Waste Transported to Approved TSDF F->G H Maintain Disposal Documentation G->H

Caption: Laboratory waste management and disposal process.

G Figure 2: Decision Tree for Approved PFAS Disposal Technologies Start Waste Containing This compound Decision Is the waste liquid or solid? Start->Decision Liquid Liquid Waste Decision->Liquid Liquid Solid Solid Waste Decision->Solid Solid Thermal Thermal Destruction (Incineration) Liquid->Thermal Injection Underground Injection Liquid->Injection Solid->Thermal Landfill Hazardous Waste Landfill (Subtitle C) Solid->Landfill

Caption: Selecting an appropriate disposal technology.

References

Essential Safety and Operational Guidance for Handling Perfluoro-3,6,9-trioxadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Perfluoro-3,6,9-trioxadecanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][2] It is classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals known for their persistence in the environment.[3][4]

Hazard ClassificationDescriptionGHS Pictograms
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2]Danger
Serious Eye Damage/IrritationCauses serious eye irritation.[2]Warning
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]Warning

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is paramount when working with this compound. The following step-by-step guidance outlines the necessary precautions and personal protective equipment to be used.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[5]

2. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[1][5] A face shield should also be used where splashing is a risk.[5]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant gloves.[1][5] Nitrile, butyl, or multilayer laminate gloves are recommended for handling PFAS.[6]

    • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][5] For tasks with a higher risk of exposure, liquid-tight chemical suits (Category III, Types 3/4/6) are recommended.[6]

    • Footwear: Chemical-resistant boots or disposable overshoes should be worn.[6]

  • Respiratory Protection: In case of inadequate ventilation or the potential for generating aerosols or vapors, wear respiratory protection.[5] For dust and aerosols, FFP3 filtering facepieces or half/full-face masks with P3 filters are recommended. For vapors, combination filters (e.g., A/AX + P3) should be used.[6]

3. Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

  • Wash contaminated clothing before reuse.[5]

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Gather Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don Appropriate PPE prep_eng->handle_don Proceed if Safe handle_chem Handle Chemical in Fume Hood handle_don->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_collect Collect Contaminated Waste cleanup_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Approved Waste Disposal Plant disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.